Product packaging for Methoxydienone(Cat. No.:CAS No. 6236-40-4)

Methoxydienone

Cat. No.: B7820968
CAS No.: 6236-40-4
M. Wt: 300.4 g/mol
InChI Key: PQMRKLSVUBRLLQ-XSYGEPLQSA-N
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Description

Methoxydienone is a useful research compound. Its molecular formula is C20H28O2 and its molecular weight is 300.4 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H28O2 B7820968 Methoxydienone CAS No. 6236-40-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(8R,9S,13S,14S)-13-ethyl-3-methoxy-4,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-one
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InChI

InChI=1S/C20H28O2/c1-3-20-11-10-16-15-7-5-14(22-2)12-13(15)4-6-17(16)18(20)8-9-19(20)21/h5,16-18H,3-4,6-12H2,1-2H3/t16-,17-,18+,20+/m1/s1
Source PubChem
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InChI Key

PQMRKLSVUBRLLQ-XSYGEPLQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC12CCC3C(C1CCC2=O)CCC4=C3CC=C(C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Isomeric SMILES

CC[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=C3CC=C(C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C20H28O2
Source PubChem
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DSSTOX Substance ID

DTXSID201036347, DTXSID001045120
Record name (+/-)-13-Ethyl-3-methoxygona-2,5(10)-dien-17-one
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Record name 13-Ethyl-3-methoxygona-2,5(10)-dien-17-one
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Molecular Weight

300.4 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

2322-77-2, 6236-40-4
Record name 13-Ethyl-3-methoxygona-2,5(10)-dien-17-one
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Record name Gona-2,5(10)-dien-17-one, 13-ethyl-3-methoxy-, (±)-
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Record name Methoxydienone
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Record name (1)-13-Ethyl-3-methoxygona-2,5(10)-dien-17-one
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Record name (+/-)-13-Ethyl-3-methoxygona-2,5(10)-dien-17-one
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Record name 13-β-ethyl-3-methoxygona-2,5(10)-dien-17-one
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Record name (±)-13-ethyl-3-methoxygona-2,5(10)-dien-17-one
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Record name METHOXYGONADIENE
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Foundational & Exploratory

Methoxydienone: A Technical Guide to its Chemical Structure and Stereochemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical Structure and Properties

Methoxydienone is chemically designated as (8R,9S,13S,14S)-13-ethyl-3-methoxy-4,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-one. Its structure features a gonane steroid skeleton with key modifications that influence its biological activity.

The stereochemistry of this compound is defined by four chiral centers, resulting in the (8R, 9S, 13S, 14S) configuration. This specific three-dimensional arrangement is crucial for its interaction with steroid hormone receptors.

PropertyValueSource
IUPAC Name (8R,9S,13S,14S)-13-ethyl-3-methoxy-4,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-oneN/A
Synonyms Methoxygonadiene, 13-Ethyl-3-methoxygona-2,5(10)-dien-17-oneN/A
CAS Number 2322-77-2[1]
Molecular Formula C₂₀H₂₈O₂[1][2]
Molecular Weight 300.44 g/mol [1][2]
Appearance White to Off-White Crystalline Powder[3]
Melting Point 122-124 °C[1]
Boiling Point 448.0 ± 45.0 °C at 760 mmHg[1]
XLogP3 4.31[1]
Spectral Data
  • ¹H and ¹³C NMR Spectroscopy: To confirm the carbon-hydrogen framework and the stereochemical assignments.

  • Mass Spectrometry: To determine the molecular weight and fragmentation pattern, aiding in structural elucidation.

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as the ketone and the methoxy ether.

Synthesis

This compound can be synthesized from 13-ethyl-3-methoxygona-2,5(10)-dien-17β-ol through an Oppenauer oxidation. While a detailed, step-by-step protocol for this specific conversion is not available, a representative procedure for a similar transformation is provided below.

Representative Experimental Protocol: Oppenauer Oxidation of a Steroidal Alcohol

This protocol is a general representation of the Oppenauer oxidation and would require optimization for the specific synthesis of this compound.

Materials:

  • 13-ethyl-3-methoxygona-2,5(10)-dien-17β-ol (starting material)

  • Aluminum isopropoxide

  • Acetone (or other ketone as a hydride acceptor, e.g., cyclohexanone)

  • Toluene (or other suitable solvent)

  • Anhydrous sodium sulfate

  • Hydrochloric acid (for workup)

  • Ethyl acetate (for extraction)

  • Brine solution

  • Silica gel for column chromatography

Procedure:

  • Dissolve the starting steroidal alcohol in a suitable solvent such as toluene.

  • Add a significant excess of a ketone, such as acetone or cyclohexanone, which will act as the hydride acceptor.

  • Add aluminum isopropoxide to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by the slow addition of dilute hydrochloric acid.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate) to yield the desired ketone.

Biological Activity and Mechanism of Action

This compound is reported to be a potent anabolic agent with progestogenic activity.[2] It is believed to exert its effects through interaction with the androgen receptor (AR) and the progesterone receptor (PR).

Receptor Binding and Activation

Quantitative binding affinity data (e.g., Kᵢ or IC₅₀ values) for this compound to the AR and PR are not available in the public domain. However, its activity can be characterized using in vitro assays such as competitive binding assays and reporter gene assays.

Representative Experimental Protocol: Androgen Receptor Competitive Binding Assay

This protocol is a representative example of how the binding affinity of a compound like this compound to the androgen receptor can be determined.

Materials:

  • Rat ventral prostate cytosol (source of AR)

  • [³H]-R1881 (radiolabeled synthetic androgen)

  • Test compound (this compound)

  • TEDG buffer (Tris-HCl, EDTA, DTT, Glycerol)

  • Hydroxyapatite (HAP) slurry

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Preparation of Reagents: Prepare TEDG buffer and HAP slurry according to standard laboratory procedures. Prepare serial dilutions of the test compound and the non-radiolabeled R1881 (for standard curve).[4]

  • Assay Setup: In microcentrifuge tubes, add a fixed amount of rat prostate cytosol.[4]

  • Add varying concentrations of the test compound or non-radiolabeled R1881.[4]

  • Add a fixed concentration of [³H]-R1881 to all tubes.[4]

  • Incubate the tubes overnight at 4°C to allow for competitive binding.[4]

  • Separation of Bound and Free Ligand: Add HAP slurry to each tube and incubate to allow the receptor-ligand complexes to bind to the HAP.[4]

  • Centrifuge the tubes to pellet the HAP, and discard the supernatant containing the unbound ligand.[4]

  • Wash the HAP pellet multiple times with buffer to remove any remaining unbound ligand.[4]

  • Quantification: Add scintillation cocktail to the HAP pellet and measure the radioactivity using a scintillation counter.[4]

  • Data Analysis: Generate a standard curve using the data from the non-radiolabeled R1881. Determine the concentration of the test compound that inhibits 50% of the [³H]-R1881 binding (IC₅₀).

Representative Experimental Protocol: Progesterone Receptor Agonist Assay (Reporter Assay)

This protocol describes a cell-based reporter assay to determine if a compound like this compound can activate the progesterone receptor.

Materials:

  • A human cell line engineered to express the human progesterone receptor and a luciferase reporter gene linked to a PR-responsive promoter (e.g., T47D cells).[5]

  • Cell culture medium and supplements.

  • Test compound (this compound).

  • Progesterone (as a positive control).

  • Luciferase assay reagent.

  • Luminometer.

Procedure:

  • Cell Culture: Culture the reporter cells in appropriate medium until they reach the desired confluency.

  • Assay Plating: Seed the cells into a 96-well plate and allow them to attach overnight.[6]

  • Compound Treatment: Prepare serial dilutions of the test compound and the positive control (progesterone). Replace the culture medium with medium containing the different concentrations of the test compounds or control.[6]

  • Incubation: Incubate the plate for 24 hours to allow for receptor activation and reporter gene expression.[6]

  • Lysis and Luciferase Assay: Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.[5]

  • Measurement: Measure the luminescence in each well using a luminometer.[5]

  • Data Analysis: Plot the luminescence signal against the compound concentration to generate a dose-response curve and determine the EC₅₀ value (the concentration at which 50% of the maximal response is observed).

Signaling Pathways

Steroid hormones like androgens and progestins can elicit cellular responses through both genomic and non-genomic signaling pathways. The genomic pathway involves the receptor acting as a ligand-activated transcription factor in the nucleus, which is a relatively slow process. In contrast, non-genomic signaling is rapid and originates from receptors located at the cell membrane or in the cytoplasm.

Non-Genomic Androgen Receptor Signaling

Activation of membrane-associated or cytoplasmic AR can trigger rapid signaling cascades, such as the MAPK/ERK and PI3K/Akt pathways, which can influence cell proliferation and survival.[7][8]

Non_Genomic_AR_Signaling This compound This compound AR_mem Membrane/Cytoplasmic Androgen Receptor This compound->AR_mem Binds Src Src AR_mem->Src Activates PI3K PI3K AR_mem->PI3K Activates Ras Ras Src->Ras Activates Akt Akt PI3K->Akt Activates Raf Raf Ras->Raf Cell_Response Cellular Responses (e.g., Proliferation, Survival) Akt->Cell_Response MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Cell_Response

Caption: Non-genomic androgen receptor signaling pathway.

Non-Genomic Progesterone Receptor Signaling

Similarly, membrane-associated progesterone receptors (mPRs) can mediate rapid cellular effects through G-protein coupling and subsequent modulation of intracellular signaling cascades, including the PKA and MAPK pathways.[9][10]

Non_Genomic_PR_Signaling This compound This compound mPR Membrane Progesterone Receptor This compound->mPR Binds G_protein G-protein mPR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Modulates MAPK MAPK Pathway G_protein->MAPK cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Cell_Response Cellular Responses PKA->Cell_Response MAPK->Cell_Response

Caption: Non-genomic progesterone receptor signaling pathway.

Conclusion

This compound is a synthetic steroid with a well-defined chemical structure and stereochemistry. Its biological effects are presumed to be mediated through interactions with the androgen and progesterone receptors. While a significant amount of qualitative information exists, there is a notable lack of publicly available quantitative data regarding its spectral properties, receptor binding affinities, and pharmacokinetics. The representative experimental protocols and signaling pathway diagrams provided in this guide offer a framework for the further investigation and characterization of this compound and related compounds. Future research should focus on obtaining empirical data to fully elucidate the pharmacological profile of this molecule.

References

Synthesis of 13-ethyl-3-methoxygona-2,5(10)-dien-17-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the primary synthesis pathways for 13-ethyl-3-methoxygona-2,5(10)-dien-17-one, a key intermediate in the production of synthetic progestins such as levonorgestrel.[1][2][3] The document provides a comprehensive overview of the chemical reactions, experimental protocols, and quantitative data to support research and development in steroid chemistry.

Core Synthesis Pathways

The synthesis of 13-ethyl-3-methoxygona-2,5(10)-dien-17-one predominantly proceeds through two main routes, both culminating in the oxidation of the C17 hydroxyl group of its precursor, 13β-ethyl-3-methoxy-gona-2,5(10)-dien-17β-ol. The key difference lies in the initial synthetic strategy to obtain this crucial alcohol intermediate.

Pathway 1: Birch Reduction of an Estratetraene Derivative

A common and effective method involves the Birch reduction of an aromatic steroid precursor. This pathway is characterized by the selective reduction of the aromatic A-ring to a non-conjugated diene system.

Birch_Reduction_Pathway A 18-methyl-3-methoxy-1,3,5(10),8-estratetraen-17β-ol B 13β-ethyl-3-methoxy-gona-2,5(10)-dien-17β-ol A->B  Sodium, Aniline, THF  Methanol, Acetic Acid C 13-ethyl-3-methoxygona-2,5(10)-dien-17-one B->C  Oppenauer Oxidation  (Aluminum isopropoxide, Cyclohexanone)

Caption: Birch reduction pathway to the target compound.

Pathway 2: Reduction from an Estrone Derivative

An alternative approach begins with a different estrone derivative, employing a sequence of reductions to achieve the desired intermediate alcohol before the final oxidation step.

Estrone_Reduction_Pathway D 3-methoxy-18-methyl-1,3,5(10),8-estrone-4-one E Intermediate Alcohol D->E  Potassium Borohydride F 13β-ethyl-3-methoxy-gona-2,5(10)-dien-17β-ol E->F  Lithium/Ammonia G 13-ethyl-3-methoxygona-2,5(10)-dien-17-one F->G  Oppenauer Oxidation  (Cyclohexanone, Aluminum isopropoxide)

Caption: Synthesis via reduction of an estrone derivative.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the synthesis pathways.

Table 1: Synthesis of 13β-ethyl-3-methoxy-gona-2,5(10)-dien-17β-ol (Pathway 1)

ParameterValueReference
Starting Material18-methyl-3-methoxy-1,3,5(10),8-estratetraen-17β-ol[4]
ReagentsSodium, Aniline, Tetrahydrofuran, Methanol, Acetic Acid[4]
Yield86%[4]
Purity (HPLC)97.8%[4]

Table 2: Synthesis of 13-ethyl-3-methoxygona-2,5(10)-dien-17-one (Oxidation Step)

ParameterValueReference
Starting Material13β-ethyl-3-methoxy-gona-2,5(10)-dien-17β-ol[5]
ReagentsAluminum isopropoxide, Cyclohexanone, Toluene[5]
Reaction Time3 hours[5]
Product ConfirmationInfrared absorption peaks at 5.78, 5.92, 6.01 μ[5]

Experimental Protocols

Protocol 1: Synthesis of 13β-ethyl-3-methoxy-gona-2,5(10)-dien-17β-ol (Birch Reduction)[4]

1. Preparation of the Reducing Reagent:

  • In a 250 ml four-necked flask, cool 30 ml of aniline to -5°C.

  • Add 5 g of sodium metal in five portions over 20 minutes, maintaining the temperature between -10°C and 0°C.

  • Gradually warm the reaction mixture to 60-70°C. The solution will turn blue.

  • Stir at this temperature for 1 hour.

2. Reduction Reaction:

  • Dissolve 5 g of 18-methyl-3-methoxy-1,3,5(10),8-estratetraen-17β-ol in 50 ml of tetrahydrofuran in a separate flask.

  • Cool the solution to -100°C.

  • Slowly add the steroid solution dropwise to the sodium anilino solution over 30 minutes.

  • Maintain the reaction temperature for 1.5 hours.

  • Lower the temperature to 0°C and add 25 ml of methanol dropwise over 30 minutes.

  • Stir at 0-10°C for 30 minutes.

3. Work-up and Isolation:

  • Transfer the reaction solution to a 500 ml flask and add 150 ml of water, stirring for 10 minutes.

  • Add 200 ml of 30% acetic acid solution, keeping the temperature between 30-40°C, and hold for 30 minutes.

  • Filter the precipitate and wash the filter cake until neutral.

  • To the wet product, add 10 ml of ethanol and reflux for 1 hour.

  • Cool to room temperature, then to -5 to 0°C for 16 hours and collect the product by suction filtration.

  • Wash the filter cake with 2 ml of industrial ethanol and dry at 40°C to a constant weight.

Protocol 2: Synthesis of 13-ethyl-3-methoxygona-2,5(10)-dien-17-one (Oppenauer Oxidation)[5]

1. Reaction Setup:

  • In a suitable flask, combine 0.8 g of 13β-ethyl-3-methoxy-gona-2,5(10)-dien-17β-ol, 0.36 g of aluminum isopropoxide, 26 cc of toluene, and 8 cc of cyclohexanone.

  • Reflux the mixture under a nitrogen atmosphere for 3 hours.

2. Work-up and Isolation:

  • Allow the solution to cool under nitrogen.

  • Add 5 cc of water and shake the mixture vigorously.

  • Add 5 g of anhydrous sodium sulphate, shake again, and let it stand for 30 minutes.

  • Filter the solution and wash the residue with ether.

  • Combine the filtrate and ether washings and evaporate the solvent, first at 30°C/20 mm and then at 50°C/0.1 mm, to yield the crystalline product.

Experimental Workflow

The following diagram illustrates the general workflow from the precursor to the final product, including the key stages of reaction, work-up, and purification.

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification A Combine Reactants and Solvents B Reflux/Stir at Controlled Temperature A->B C Quench Reaction B->C Reaction Completion D Phase Separation / Extraction C->D E Drying of Organic Phase D->E F Solvent Evaporation E->F G Crystallization / Recrystallization F->G H Filtration and Drying G->H I Final Product H->I

Caption: General experimental workflow for synthesis and purification.

References

Methoxydienone and the Androgen Receptor: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methoxydienone, also known as methoxygonadiene, is a synthetic anabolic-androgenic steroid (AAS) and a progestogen of the 19-nortestosterone group.[1][2] While never marketed for medical use, it has appeared in the designer steroid market.[2] Structurally, it is related to levonorgestrel and was first synthesized in the 1960s and 1970s during research into oral contraceptives.[2] This guide provides an in-depth look at the known mechanism of action of this compound on androgen receptors, supplemented with detailed experimental protocols for its characterization.

This compound exerts its biological effects primarily through its interaction with the androgen receptor (AR), a member of the nuclear receptor superfamily that acts as a ligand-inducible transcription factor. As an agonist, this compound binds to the AR, initiating a cascade of events that leads to the modulation of gene expression, resulting in anabolic effects such as increased protein synthesis and muscle growth.[3] It is also reported to have progestogenic activity.[3]

Quantitative Data Summary

Published quantitative data on the specific binding affinity of this compound to the androgen receptor is limited. However, its anabolic and androgenic potency has been characterized relative to other well-known androgens.

ParameterValueReference Compound
Anabolic:Androgenic Ratio54:27Testosterone Propionate
Anabolic:Androgenic Ratio90:625Nandrolone

Table 1: Relative Anabolic and Androgenic Potency of this compound. This data is based on administration via injection.[1]

Mechanism of Action: Androgen Receptor Signaling Pathway

The primary mechanism of action for this compound involves its function as an agonist for the androgen receptor. The binding of this compound to the AR initiates a series of conformational changes in the receptor, leading to the transcription of androgen-responsive genes.

Methoxydienone_AR_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus M This compound AR_HSP AR-HSP Complex M->AR_HSP Binds AR_M AR-Methoxydienone Complex AR_HSP->AR_M Conformational Change HSP HSP AR_HSP->HSP Dissociation AR_M_dimer Dimerized AR Complex AR_M->AR_M_dimer Dimerization AR_M->AR_M_dimer Translocation ARE Androgen Response Element (ARE) AR_M_dimer->ARE Binds Transcription Gene Transcription ARE->Transcription mRNA mRNA Transcription->mRNA Protein Protein Synthesis (Anabolic Effects) mRNA->Protein

Caption: Androgen receptor signaling pathway activated by this compound.

Experimental Protocols

To fully characterize the interaction of this compound with the androgen receptor, two key in vitro assays are essential: a competitive binding assay to determine its binding affinity and a reporter gene assay to measure its ability to activate the receptor and induce gene transcription.

Androgen Receptor Competitive Binding Assay

This assay determines the ability of a test compound, such as this compound, to compete with a radiolabeled androgen for binding to the androgen receptor. The following protocol is adapted from established methods using rat prostate cytosol.[1][4]

a. Materials and Reagents:

  • Buffers:

    • TEDG Buffer (Tris-EDTA-DTT-Glycerol)

    • High-salt and low-salt TEDG buffers

  • Radioligand: [³H]-R1881 (Methyltrienolone)

  • Receptor Source: Ventral prostate tissue from castrated rats

  • Test Compound: this compound

  • Other Reagents: Phenylmethylsulfonyl fluoride (PMSF), Sodium Molybdate, Dithiothreitol (DTT), Ethanol, Scintillation cocktail.

b. Experimental Workflow:

Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Measurement cluster_analysis Data Analysis prep_receptor 1. Prepare Rat Prostate Cytosol (AR Source) incubation 4. Incubate AR, [³H]-R1881, and this compound prep_receptor->incubation prep_ligand 2. Prepare [³H]-R1881 (Radioligand) prep_ligand->incubation prep_test 3. Prepare Serial Dilutions of this compound prep_test->incubation separation 5. Separate Bound from Free Radioligand incubation->separation measurement 6. Measure Radioactivity (Scintillation Counting) separation->measurement analysis 7. Calculate IC50 and Ki measurement->analysis

Caption: Workflow for an androgen receptor competitive binding assay.

c. Detailed Methodology:

  • Preparation of Rat Prostate Cytosol:

    • Ventral prostates are excised from castrated rats, trimmed of fat, and weighed.

    • The tissue is homogenized in ice-cold, low-salt TEDG buffer.

    • The homogenate is centrifuged at high speed to obtain the cytosol (supernatant), which contains the androgen receptors.

  • Assay Procedure:

    • In assay tubes, a constant amount of the prostate cytosol and a fixed concentration of [³H]-R1881 are added.

    • Serial dilutions of this compound (or a reference standard) are added to the tubes.

    • Control tubes for total binding (no competitor) and non-specific binding (excess cold R1881) are included.

    • The tubes are incubated for 16-20 hours at 4°C to allow binding to reach equilibrium.

  • Separation and Measurement:

    • A hydroxyapatite slurry is added to each tube to separate the receptor-bound radioligand from the free radioligand.

    • The tubes are centrifuged, and the supernatant containing the free radioligand is discarded.

    • The pellet containing the bound radioligand is washed and then resuspended in ethanol.

    • Scintillation cocktail is added, and the radioactivity is measured using a scintillation counter.

  • Data Analysis:

    • The percentage of specific binding of [³H]-R1881 is calculated for each concentration of this compound.

    • The data is plotted as a competition curve (percent specific binding vs. log concentration of this compound).

    • The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined from the curve.

    • The Ki (inhibition constant), which represents the binding affinity of this compound for the androgen receptor, can be calculated from the IC50 value using the Cheng-Prusoff equation.

Androgen Receptor Transactivation Assay (Reporter Gene Assay)

This assay measures the ability of a compound to activate the androgen receptor and induce the transcription of a reporter gene.[3][5][6][7][8]

a. Materials and Reagents:

  • Cell Line: A suitable mammalian cell line, such as CHO-K1, HepG2, or PC3, that has low or no endogenous androgen receptor expression.

  • Expression Vector: A plasmid containing the human androgen receptor (hAR) gene.

  • Reporter Plasmid: A plasmid containing a reporter gene (e.g., firefly luciferase) under the control of a promoter with androgen response elements (AREs).

  • Transfection Reagent: A suitable reagent for transfecting the plasmids into the cells.

  • Cell Culture Medium and Reagents: Standard cell culture supplies.

  • Luciferase Assay System: Reagents for the luciferase assay.

b. Experimental Workflow:

Transactivation_Assay_Workflow cluster_transfection Cell Transfection cluster_treatment Cell Treatment cluster_lysis_measurement Lysis & Measurement cluster_analysis Data Analysis transfection 1. Co-transfect cells with hAR and ARE-Luciferase plasmids treatment 2. Treat transfected cells with serial dilutions of this compound transfection->treatment lysis 3. Lyse cells treatment->lysis measurement 4. Measure Luciferase Activity lysis->measurement analysis 5. Calculate EC50 measurement->analysis

Caption: Workflow for an androgen receptor transactivation assay.

c. Detailed Methodology:

  • Cell Culture and Transfection:

    • Cells are cultured in appropriate media and seeded into multi-well plates.

    • The cells are co-transfected with the hAR expression vector and the ARE-luciferase reporter plasmid using a suitable transfection reagent.

  • Compound Treatment:

    • After transfection, the cells are treated with serial dilutions of this compound or a reference androgen (e.g., dihydrotestosterone, DHT).

    • Control wells (vehicle only) are included.

    • The cells are incubated for a sufficient period (e.g., 24 hours) to allow for receptor activation and reporter gene expression.

  • Luciferase Assay:

    • The cell culture medium is removed, and the cells are washed.

    • A cell lysis buffer is added to each well to lyse the cells and release the cellular contents, including the expressed luciferase.

    • The cell lysate is transferred to a luminometer plate.

    • The luciferase assay substrate is added, and the resulting luminescence is measured using a luminometer.

  • Data Analysis:

    • The luminescence readings are normalized to a control (e.g., total protein concentration or a co-transfected control plasmid expressing a different reporter).

    • The fold induction of luciferase activity is calculated for each concentration of this compound relative to the vehicle control.

    • A dose-response curve is generated by plotting the fold induction against the log concentration of this compound.

    • The EC50 value (the concentration of this compound that produces 50% of the maximal response) is determined from the curve. This value represents the potency of this compound as an androgen receptor agonist.

Conclusion

This compound is a synthetic steroid that functions as an agonist at the androgen receptor, leading to anabolic and androgenic effects. While specific quantitative data on its direct interaction with the receptor remains scarce in publicly available literature, its biological activity can be thoroughly characterized using standard in vitro pharmacological assays. The detailed protocols for competitive binding and transactivation assays provided in this guide offer a comprehensive framework for researchers to quantify the binding affinity and functional potency of this compound and other novel compounds at the androgen receptor, thereby enabling a more complete understanding of their molecular mechanisms.

References

The Pharmacokinetic Profile and Metabolic Transformation of Methoxydienone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methoxydienone (also known as methoxygonadiene or 13β-ethyl-3-methoxygona-2,5(10)-dien-17-one) is a synthetic anabolic-androgenic steroid (AAS) that has been identified in dietary supplements. Despite its availability, comprehensive data on its pharmacokinetics and metabolic fate in humans remains limited in publicly accessible scientific literature. This technical guide synthesizes the available information on the biotransformation of this compound, outlines detailed experimental protocols for its study based on methodologies used for similar compounds, and provides a framework for understanding its metabolic pathways. Due to the scarcity of specific quantitative data for this compound, illustrative examples from related anabolic steroids are included with appropriate caveats.

Introduction

This compound is a designer steroid that has gained attention in the realms of sports doping and forensic toxicology.[1] Understanding its absorption, distribution, metabolism, and excretion (ADME) profile is crucial for developing robust detection methods and for assessing its potential physiological effects and toxicological risks. This document provides an in-depth overview of the current knowledge regarding the pharmacokinetics and metabolism of this compound.

Pharmacokinetics

Quantitative pharmacokinetic parameters such as maximum plasma concentration (Cmax), time to reach maximum plasma concentration (Tmax), area under the plasma concentration-time curve (AUC), and elimination half-life (t½) for this compound are not well-documented in peer-reviewed literature. However, the general principles of steroid pharmacokinetics can be applied to anticipate its behavior. Oral bioavailability of synthetic steroids is often enhanced by modifications that protect against first-pass metabolism in the liver.[2]

Table 1: General Pharmacokinetic Parameters for Anabolic-Androgenic Steroids (Illustrative Examples)

ParameterDescriptionTypical Range for Oral AASReference
Cmax Maximum observed plasma concentration of the drug.ng/mL range[3]
Tmax Time at which Cmax is reached after administration.1 - 4 hours[3]
AUC (0-t) The area under the plasma concentration-time curve from time 0 to the last measurable concentration, representing total drug exposure over a finite time.ng·h/mL[3]
AUC (0-∞) The AUC from time 0 extrapolated to infinity.ng·h/mL[3]
The time required for the plasma concentration of the drug to decrease by half.Highly variable, can range from hours to days for long-acting esters.[3]

Note: The values in this table are illustrative and based on other orally administered anabolic steroids. Specific studies on this compound are required to determine its precise pharmacokinetic profile.

Metabolic Fate and Biotransformation

The metabolism of this compound primarily involves enzymatic modifications in the liver to increase its water solubility and facilitate its excretion. The key metabolic transformation identified is the demethylation of the 3-methoxy group, followed by further modifications.

In Vivo Metabolism

Human administration studies have demonstrated that this compound is metabolized to a significant extent. The primary urinary metabolite identified is an 18-methyl-19-nortestosterone derivative .[1] This metabolite is detectable in urine samples collected after oral administration.[1] The detection of this specific metabolite serves as a reliable marker for this compound intake in doping control analysis.

In Vitro Metabolism

Interestingly, in vitro studies using the human hepatoma cell line HepG2 did not result in the formation of the 18-methyl-19-nortestosterone metabolite that is observed in vivo.[1] This suggests that either the HepG2 cell line may lack certain metabolic enzymes or co-factors necessary for this specific biotransformation, or that extrahepatic metabolism may play a role in the formation of this metabolite in humans.

Proposed Metabolic Pathway

The metabolism of this compound is believed to proceed through a series of Phase I and Phase II reactions. While the specific enzymes involved in this compound metabolism have not been definitively identified, based on the metabolism of similar steroids like metandienone, enzymes from the cytochrome P450 (CYP) family, such as CYP3A4, CYP21, CYP11B1, and CYP11B2, are likely involved.[4]

Below is a DOT script for a diagram illustrating the proposed metabolic pathway of this compound.

Methoxydienone_Metabolism This compound This compound (13β-ethyl-3-methoxygona-2,5(10)-dien-17-one) Demethylation O-Demethylation This compound->Demethylation CYP450 Enzymes (?) Intermediate 3-hydroxy Intermediate Demethylation->Intermediate Reduction Reduction Intermediate->Reduction Final_Metabolite 18-methyl-19-nortestosterone metabolite Reduction->Final_Metabolite Conjugation Phase II Conjugation (e.g., Glucuronidation) Final_Metabolite->Conjugation Excretion Urinary Excretion Conjugation->Excretion

Proposed Metabolic Pathway of this compound

Experimental Protocols

In Vivo Human Administration Study
  • Subject Recruitment: Recruit healthy male volunteers with no recent history of AAS use. Obtain informed consent and ethical committee approval.

  • Drug Administration: Administer a single oral dose of this compound.

  • Sample Collection: Collect urine samples at predefined intervals (e.g., 0, 2, 6, 10, 24, 48, and 72 hours) post-administration.[1]

  • Sample Preparation:

    • Perform enzymatic hydrolysis of urine samples using β-glucuronidase to cleave conjugated metabolites.

    • Extract the deconjugated steroids using a suitable organic solvent (e.g., diethyl ether or methyl tert-butyl ether).

    • Evaporate the organic solvent to dryness.

    • Derivatize the dried extract (e.g., trimethylsilylation) to improve volatility and thermal stability for GC-MS analysis.

  • Analytical Detection:

    • Gas Chromatography-Mass Spectrometry (GC-MS): Separate the derivatized metabolites using a gas chromatograph and detect them using a mass spectrometer.

    • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For non-volatile or thermally labile metabolites, use LC-MS/MS for separation and detection.

In Vitro Metabolism Study (HepG2 Cell Line)
  • Cell Culture: Culture HepG2 cells in a suitable medium (e.g., Dulbecco's Modified Eagle Medium) supplemented with fetal bovine serum and antibiotics.

  • Incubation: Incubate the cultured HepG2 cells with this compound at a specific concentration.

  • Sample Collection: Collect the cell culture medium at various time points.

  • Extraction and Analysis: Extract the metabolites from the medium and analyze using LC-MS/MS or GC-MS as described in the in vivo protocol.

Below is a DOT script for a diagram illustrating a generalized experimental workflow for studying steroid metabolism.

Experimental_Workflow cluster_in_vivo In Vivo Study cluster_in_vitro In Vitro Study cluster_analysis Sample Preparation & Analysis Admin Oral Administration of this compound Urine_Collection Urine Sample Collection Admin->Urine_Collection Hydrolysis Enzymatic Hydrolysis (for urine) Urine_Collection->Hydrolysis Incubation Incubation with HepG2 Cells Media_Collection Cell Media Collection Incubation->Media_Collection Extraction Liquid-Liquid or Solid-Phase Extraction Media_Collection->Extraction Hydrolysis->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization Analysis GC-MS or LC-MS/MS Analysis Extraction->Analysis Direct for LC-MS Derivatization->Analysis

Generalized Experimental Workflow

Conclusion

The scientific understanding of the pharmacokinetics and metabolic fate of this compound is still evolving. Current evidence points to O-demethylation as a key initial metabolic step, leading to the formation of an 18-methyl-19-nortestosterone metabolite that serves as a urinary biomarker. However, a significant data gap exists regarding its quantitative pharmacokinetic parameters in humans. The discrepancy between in vivo and in vitro metabolic findings highlights the need for more comprehensive studies, potentially utilizing more advanced in vitro models or investigating extrahepatic metabolism. The experimental protocols outlined in this guide, adapted from methodologies for similar anabolic steroids, provide a robust framework for future research aimed at fully elucidating the ADME profile of this compound. Such research is essential for regulatory bodies, forensic laboratories, and the broader scientific community to better understand the effects and risks associated with this designer steroid.

References

An In-Depth Technical Guide to Methoxydienone: Discovery, Development, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methoxydienone, also known as methoxygonadiene or MAX-LMG, is a synthetic steroid that has garnered interest for its dual progestogenic and anabolic-androgenic properties. First synthesized in the 1960s during the pursuit of novel progestins for oral contraceptives, it was never commercialized for medical use. However, its potent anabolic effects have led to its clandestine use as a designer steroid. This technical guide provides a comprehensive overview of the discovery, historical development, synthesis, and biological activity of this compound. It is intended to serve as a resource for researchers, scientists, and professionals in drug development, offering detailed insights into its pharmacology, including summaries of available quantitative data, experimental protocols, and visualizations of its signaling pathways.

Discovery and Historical Development

This compound (13β-ethyl-3-methoxygona-2,5(10)-dien-17-one) was first synthesized in the 1960s and 1970s by the team of chemist Herchel Smith at Wyeth Pharmaceuticals.[1][2] The research group was focused on developing new synthetic progestins for use in oral contraceptives.[1] As a 19-nortestosterone derivative, this compound belongs to a class of steroids that were extensively investigated for their hormonal activities.[3]

Despite its potent anabolic properties, this compound was never marketed for therapeutic use.[1] Its development coincided with the rise of other synthetic progestins like norgestrel and levonorgestrel, which became widely adopted in contraceptive formulations.[4] Notably, this compound serves as a key chemical intermediate in the synthesis of levonorgestrel, a widely used progestin.[5]

In more recent times, this compound has emerged on the internet as a "designer steroid," sold in supplements marketed to bodybuilders and athletes for its muscle-building capabilities.[2][6][7][8] This has led to its classification as a banned substance by the World Anti-Doping Agency (WADA).[9]

Chemical Synthesis

The synthesis of this compound typically starts from methoxygonadiene. A prominent synthetic route involves the reaction of methoxygonadiene with an alkynyllithium ammine complex to form an acetylide intermediate. This intermediate is then hydrolyzed to yield this compound.[10]

A more detailed, patented process describes the synthesis of levonorgestrel from this compound, highlighting the latter's role as a crucial precursor.[11] This process involves the ethynylation of this compound to create an acetylide, which is then hydrolyzed to produce levonorgestrel.[11] The general workflow for the synthesis of levonorgestrel from this compound is outlined below.

Synthesis of Levonorgestrel from this compound This compound This compound (13β-ethyl-3-methoxygona-2,5(10)-dien-17-one) Acetylide Acetylide Intermediate This compound->Acetylide Ethynylation Alkynyllithium Alkynyllithium Ammine Complex Alkynyllithium->Acetylide Levonorgestrel Levonorgestrel Acetylide->Levonorgestrel Hydrolysis Hydrolysis Hydrolysis Hydrolysis->Levonorgestrel

Synthesis of Levonorgestrel from this compound.

Mechanism of Action and Signaling Pathways

This compound exerts its biological effects primarily through its interaction with two key nuclear receptors: the androgen receptor (AR) and the progesterone receptor (PR). As a synthetic steroid, it mimics the actions of the endogenous hormones testosterone and progesterone.

Androgen Receptor Signaling

Upon entering a target cell, this compound can bind to the androgen receptor located in the cytoplasm. This binding event triggers a conformational change in the receptor, causing it to dissociate from heat shock proteins (HSPs). The activated receptor-ligand complex then translocates to the nucleus, where it dimerizes and binds to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter regions of target genes. This binding initiates the transcription of genes involved in anabolic processes, such as muscle protein synthesis.[1][10][12][13][14]

Androgen_Receptor_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound AR_HSP AR-HSP Complex This compound->AR_HSP AR AR AR_HSP->AR Dissociation AR_dimer AR Dimer AR->AR_dimer Translocation & Dimerization ARE ARE (DNA) AR_dimer->ARE Transcription Gene Transcription ARE->Transcription mRNA mRNA Transcription->mRNA Protein_Synthesis Protein Synthesis (Anabolic Effects) mRNA->Protein_Synthesis Translation

Androgen Receptor Signaling Pathway.

Progesterone Receptor Signaling

Similar to its interaction with the androgen receptor, this compound also functions as an agonist at the progesterone receptor. The binding of this compound to the progesterone receptor initiates a signaling cascade that modulates the expression of progesterone-responsive genes. This can occur through both classical (genomic) and non-classical (non-genomic) pathways. In the classical pathway, the ligand-bound receptor translocates to the nucleus and binds to Progesterone Response Elements (PREs) on the DNA.[9][15][16][17][18] Non-classical pathways can involve the rapid activation of intracellular signaling kinases, such as the MAPK pathway.[16][17]

Progesterone_Receptor_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound PR_HSP PR-HSP Complex This compound->PR_HSP PR PR PR_HSP->PR Dissociation PR_dimer PR Dimer PR->PR_dimer Translocation & Dimerization PRE PRE (DNA) PR_dimer->PRE Transcription Gene Transcription PRE->Transcription mRNA mRNA Transcription->mRNA Cellular_Response Cellular Response (Progestogenic Effects) mRNA->Cellular_Response Translation

Progesterone Receptor Signaling Pathway.

Pharmacological Data

Quantitative data on the pharmacological properties of this compound are scarce in publicly available literature. Much of the information is qualitative or derived from its classification as a designer steroid.

PropertyValueReference CompoundSource
Anabolic:Androgenic Ratio ~54:27Testosterone Propionate[19]
Anabolic:Androgenic Ratio ~90:625Nandrolone[19]

Note: The anabolic and androgenic activities are based on injection administration, and no data on oral activity in humans are available.[19]

Experimental Protocols

Hershberger Bioassay (OECD Test Guideline 441)

This in vivo assay is the standard for assessing androgenic and antiandrogenic properties of a substance.[13][17][18][20]

  • Principle: The assay is based on the weight changes of five androgen-dependent tissues in a castrated male rat model: ventral prostate, seminal vesicles (plus coagulating glands), levator ani-bulbocavernosus muscle, Cowper's glands, and the glans penis.[17]

  • Procedure (for androgenicity):

    • Young adult male rats are castrated.

    • After a recovery period, the animals are treated with the test substance daily for 10 consecutive days via oral gavage or subcutaneous injection.

    • A vehicle control group and a positive control group (e.g., testosterone propionate) are included.

    • Approximately 24 hours after the last dose, the animals are euthanized, and the five target tissues are excised and weighed.

    • A statistically significant increase in the weight of at least two of the five tissues indicates an androgenic effect.[17]

In Vitro Androgen Receptor Transactivation Assay (OECD Test Guideline 458)

This assay determines if a chemical can activate the androgen receptor and induce gene expression.[1][5][12][15][21]

  • Principle: A cell line (e.g., HeLa, CHO, or U2OS) is stably transfected with a plasmid containing the human androgen receptor and a reporter gene (e.g., luciferase) under the control of an androgen-responsive promoter.[15]

  • Procedure:

    • The cells are cultured in the presence of various concentrations of the test substance.

    • If the substance is an androgen agonist, it will bind to the androgen receptor, leading to the expression of the reporter gene.

    • The activity of the reporter gene product (e.g., luminescence for luciferase) is measured and is proportional to the androgenic activity of the substance.

Progesterone Receptor Competitive Binding Assay

This in vitro assay is used to determine the binding affinity of a substance to the progesterone receptor.[7][22][23][24][25]

  • Principle: The assay measures the ability of a test compound to compete with a radiolabeled or fluorescently-labeled progesterone ligand for binding to the progesterone receptor.

  • Procedure:

    • A preparation containing the progesterone receptor (e.g., from rabbit uterine cytosol or recombinant human PR) is incubated with a fixed concentration of the labeled ligand and varying concentrations of the test substance.

    • After reaching equilibrium, the bound and free labeled ligand are separated.

    • The amount of bound labeled ligand is measured. A decrease in the amount of bound labeled ligand with increasing concentrations of the test substance indicates competitive binding.

    • The IC50 (the concentration of the test substance that inhibits 50% of the specific binding of the labeled ligand) can be calculated to determine the binding affinity.

Metabolism and Toxicology

The metabolism of this compound in humans has not been extensively studied in a formal clinical setting. As a "designer steroid," much of the information on its metabolism comes from analytical chemistry studies aimed at detecting its use in sports.[6][8][11][26][27][28][29][30][31][32] It is expected to undergo phase I (e.g., hydroxylation, reduction) and phase II (e.g., glucuronidation, sulfation) metabolism in the liver, similar to other anabolic-androgenic steroids.[32]

The toxicological profile of this compound has also not been formally evaluated. However, as a synthetic anabolic-androgenic steroid, it is presumed to carry similar health risks, which can include:

  • Liver damage

  • Cardiovascular problems

  • Hormonal imbalances, leading to side effects such as gynecomastia in males and virilization in females

  • Behavioral changes[9]

It is important to note that because this compound is not a 17α-alkylated steroid, it may have a lower potential for hepatotoxicity compared to many oral anabolic steroids.[33] However, its oral bioavailability is also likely to be limited.[33]

Conclusion

This compound is a synthetic steroid with a dual identity: a product of pharmaceutical research into progestins and a designer anabolic-androgenic steroid. While it was never commercialized for medical use, its potent anabolic effects have led to its illicit use in the realm of performance enhancement. This guide has provided a comprehensive overview of its discovery, synthesis, and biological activity, drawing from the available scientific literature. For researchers and drug development professionals, this compound serves as an interesting case study in steroid chemistry and pharmacology, highlighting the fine line between therapeutic potential and misuse. Further research is needed to fully characterize its pharmacological and toxicological profile.

References

An In-depth Technical Guide to the Physicochemical Properties of Methoxydienone (CAS 2322-77-2)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methoxydienone, identified by the CAS number 2322-77-2, is a synthetic anabolic-androgenic steroid (AAS) and a progestogen of the 19-nortestosterone group.[1] Also known as methoxygonadiene, it is structurally related to levonorgestrel.[1] This compound was first synthesized in the 1960s and 1970s during research aimed at developing progestins for oral contraceptives.[1] While never marketed for therapeutic use, this compound has been identified in dietary supplements and is of significant interest to the research community for its dual hormonal activities and as a key intermediate in the synthesis of other steroidal compounds, such as levonorgestrel.[2][3][4]

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and a visualization of its primary signaling pathways.

Physicochemical Properties

The physicochemical properties of this compound are crucial for understanding its behavior in biological systems, including its absorption, distribution, metabolism, and excretion (ADME) profile. A summary of these properties is presented below.

PropertyValueSource(s)
Molecular Formula C₂₀H₂₈O₂[5][6][7]
Molar Mass 300.44 g/mol [5][6][7]
Appearance White to off-white crystalline powder[5][8][9]
Melting Point 122-124 °C150-160 °C[5][6][5][6]
Boiling Point (Predicted) 448.0 ± 45.0 °C[5][6]
Density (Predicted) 1.09 ± 0.1 g/cm³[5][6]
Water Solubility 270 µg/L at 20 °C[5][6][8][10]
LogP (Octanol/Water Partition Coefficient) 5.86[8][10]
Vapor Pressure (Predicted) 0 Pa at 25 °C[5][6]
Flash Point (Predicted) 188.8 °C[5]

Note on Melting Point Discrepancy: Different sources report varying melting points for this compound. This could be due to differences in the purity of the samples tested or the experimental conditions used for determination. Researchers should consider empirical verification of the melting point for their specific sample.

Experimental Protocols

The following sections detail the methodologies for determining the key physicochemical properties of this compound. These protocols are based on standard laboratory practices for small organic molecules and steroids.

Melting Point Determination

Principle: The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Apparatus:

  • Capillary melting point apparatus

  • Capillary tubes (sealed at one end)

  • Mortar and pestle

  • Spatula

Procedure:

  • A small sample of dry, finely powdered this compound is loaded into a capillary tube to a height of 2-3 mm.

  • The capillary tube is placed in the heating block of the melting point apparatus.

  • The sample is heated at a steady rate (e.g., 10-20 °C/minute) to obtain an approximate melting range.

  • The apparatus is allowed to cool.

  • A second sample is prepared and heated rapidly to about 15-20 °C below the approximate melting point.

  • The heating rate is then reduced to 1-2 °C/minute.

  • The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid particle melts (completion of melting) are recorded as the melting range.

Water Solubility Determination

Principle: The shake-flask method is a common technique to determine the water solubility of a compound. It involves saturating water with the compound and then measuring the concentration of the dissolved substance.

Apparatus:

  • Analytical balance

  • Flasks with stoppers

  • Constant temperature shaker bath

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

  • Syringe filters (e.g., 0.22 µm)

Procedure:

  • An excess amount of this compound is added to a flask containing a known volume of distilled or deionized water.

  • The flask is sealed and placed in a constant temperature shaker bath (e.g., 25 °C) and agitated for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • The suspension is then centrifuged at a high speed to separate the undissolved solid.

  • A sample of the supernatant is carefully withdrawn and filtered through a syringe filter to remove any remaining particulate matter.

  • The concentration of this compound in the filtrate is determined using a validated analytical method, such as HPLC with UV detection or UV-Vis spectrophotometry against a standard curve.

  • The experiment is performed in triplicate to ensure reproducibility.

Octanol-Water Partition Coefficient (LogP) Determination

Principle: The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. The shake-flask method involves partitioning the compound between n-octanol and water and measuring its concentration in each phase.

Apparatus:

  • Separatory funnels

  • Mechanical shaker

  • Centrifuge

  • Analytical instrumentation (e.g., HPLC, UV-Vis spectrophotometer)

  • pH meter

Procedure:

  • n-Octanol and water are mutually saturated by shaking them together for 24 hours and then allowing the phases to separate.

  • A known amount of this compound is dissolved in either the water-saturated octanol or the octanol-saturated water.

  • A known volume of this solution is placed in a separatory funnel with a known volume of the other phase.

  • The funnel is shaken gently for a set period (e.g., 1-2 hours) to allow for partitioning of the compound between the two phases.

  • The mixture is then centrifuged to ensure complete phase separation.

  • The concentration of this compound in both the aqueous and octanolic phases is determined using a suitable analytical technique.

  • The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

  • LogP is the base-10 logarithm of the partition coefficient.

Biological Activity and Signaling Pathways

This compound functions as both an anabolic-androgenic steroid and a progestin.[2] Its biological effects are mediated through its interaction with the androgen receptor (AR) and the progesterone receptor (PR).

Androgen Receptor Signaling Pathway

As an agonist of the androgen receptor, this compound promotes anabolic effects such as increased protein synthesis and muscle growth.[2]

Androgen_Receptor_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus M This compound AR_complex AR-HSP Complex M->AR_complex Binds AR_M AR-Methoxydienone Complex M->AR_M AR Androgen Receptor (AR) AR_complex->AR Dissociation HSP Heat Shock Proteins (HSP) AR_complex->HSP Release AR->AR_M AR_M_dimer Dimerized AR-M Complex AR_M->AR_M_dimer Translocation & Dimerization ARE Androgen Response Element (ARE) AR_M_dimer->ARE Binds Transcription Gene Transcription ARE->Transcription Initiates mRNA mRNA Transcription->mRNA Protein Protein Synthesis mRNA->Protein Translation Anabolic Anabolic Effects (e.g., Muscle Growth) Protein->Anabolic

Caption: Androgen Receptor Signaling Pathway of this compound.

Progesterone Receptor Signaling Pathway

This compound also exhibits progestogenic activity, meaning it can bind to and activate progesterone receptors, potentially influencing reproductive and hormonal functions.[2]

Progesterone_Receptor_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus M This compound PR_complex PR-HSP Complex M->PR_complex Binds PR_M PR-Methoxydienone Complex M->PR_M PR Progesterone Receptor (PR) PR_complex->PR Dissociation HSP Heat Shock Proteins (HSP) PR_complex->HSP Release PR->PR_M PR_M_dimer Dimerized PR-M Complex PR_M->PR_M_dimer Translocation & Dimerization PRE Progesterone Response Element (PRE) PR_M_dimer->PRE Binds Transcription Gene Transcription PRE->Transcription Modulates mRNA mRNA Transcription->mRNA Proteins Regulatory Proteins mRNA->Proteins Translation Hormonal Hormonal Regulation Proteins->Hormonal

Caption: Progesterone Receptor Signaling Pathway of this compound.

Synthesis Overview

A common method for the synthesis of this compound involves the Oppenauer oxidation of 13β-ethyl-3-methoxy-gona-2,5(10)-dien-17β-ol.[11] This process is outlined in the workflow below.

Synthesis_Workflow Start 13β-ethyl-3-methoxy-gona-2,5(10)-dien-17β-ol Reaction Reflux under Nitrogen (3 hours) Start->Reaction Reagents Aluminum isopropoxide, Toluene, Cyclohexanone Reagents->Reaction Cooling Cooling Reaction->Cooling Workup Addition of Water Cooling->Workup Drying Addition of Anhydrous Sodium Sulphate Workup->Drying Filtration Filtration Drying->Filtration Evaporation Evaporation of Solvents Filtration->Evaporation Product This compound (Crystalline Solid) Evaporation->Product

Caption: Synthesis Workflow for this compound.

Conclusion

This compound (CAS 2322-77-2) is a synthetic steroid with a unique profile, exhibiting both anabolic-androgenic and progestogenic activities. Its physicochemical properties, particularly its high lipophilicity and low water solubility, are characteristic of its steroidal structure and are critical determinants of its biological behavior. The methodologies outlined in this guide provide a framework for the accurate determination of its key physicochemical parameters. Furthermore, the elucidation of its signaling pathways through the androgen and progesterone receptors offers a molecular basis for its observed biological effects. This in-depth technical guide serves as a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development who are investigating this and related compounds.

References

An In-depth Technical Guide on the Molecular Targets and Signaling Pathways of Methoxydienone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methoxydienone (also known as methoxygonadiene) is a synthetic steroid classified as both an anabolic-androgenic steroid (AAS) and a progestogen, belonging to the 19-nortestosterone group.[1] Developed in the 1960s during research into oral contraceptives, it was never commercially marketed as a pharmaceutical agent but has appeared in dietary supplements.[1][2] Its unique structure, featuring a 13β-ethyl group and a 3-methoxy substitution, confers a distinct biological activity profile, primarily mediated through its interaction with the androgen and progesterone receptors.[3] This document provides a detailed overview of the molecular targets of this compound, the signaling pathways it modulates, quantitative data on its activity, and relevant experimental protocols for its characterization.

Molecular Targets

This compound's physiological effects are elicited through its binding to and modulation of specific intracellular steroid hormone receptors.

Androgen Receptor (AR)

The primary mechanism for the anabolic effects of this compound is its function as an agonist of the androgen receptor (AR).[3] Upon entering target tissues, such as skeletal muscle, this compound binds to the AR in the cytoplasm. This interaction induces a conformational change in the receptor, leading to the dissociation of heat shock proteins (HSPs), dimerization, and translocation of the this compound-AR complex into the nucleus.[4][5] Within the nucleus, the complex binds to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter regions of target genes, thereby modulating gene transcription to promote protein synthesis and muscle hypertrophy.[3][5]

Progesterone Receptor (PR)

This compound is also classified as a progestin, indicating its activity at the progesterone receptor (PR).[6] Its structural similarity to progestins like levonorgestrel supports this classification.[2] As a PR agonist, it can mimic the effects of progesterone, which involves binding to the PR, receptor dimerization, and translocation to the nucleus to regulate the expression of target genes.[6] This activity can influence reproductive and hormonal functions.[3]

Other Receptors

Current research indicates that this compound lacks significant interaction with the estrogen receptor, a common characteristic of some other anabolic steroids.

Signaling Pathways

The interaction of this compound with its molecular targets initiates distinct signaling cascades that produce its characteristic anabolic and hormonal effects.

Androgen Receptor (AR) Signaling Pathway

The AR signaling pathway is central to the anabolic effects of this compound. Activation of this pathway in muscle cells leads to an increase in protein synthesis and a decrease in protein degradation, resulting in muscle growth.

AR_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus M This compound AR_HSP AR-HSP Complex M->AR_HSP Binds M->AR_HSP AR Androgen Receptor (AR) AR_M This compound-AR Complex HSP Heat Shock Proteins (HSPs) AR_HSP->AR_M HSP Dissociation AR_M_dimer Dimerized This compound-AR Complex AR_M->AR_M_dimer Dimerization & Nuclear Translocation AR_M->AR_M_dimer ARE Androgen Response Element (ARE) AR_M_dimer->ARE Binds Gene Target Gene ARE->Gene Modulates Transcription mRNA mRNA Gene->mRNA Transcription Protein Protein Synthesis (Anabolic Effects) mRNA->Protein Translation

Caption: Androgen Receptor signaling pathway activated by this compound.
Progesterone Receptor (PR) Signaling Pathway

As a progestin, this compound activates PR signaling, which is crucial in regulating reproductive functions. The mechanism is analogous to other nuclear receptor signaling pathways.

PR_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus M This compound PR_HSP PR-HSP Complex M->PR_HSP Binds M->PR_HSP PR_M This compound-PR Complex PR_HSP->PR_M HSP Dissociation PR_M_dimer Dimerized This compound-PR Complex PR_M->PR_M_dimer Dimerization & Nuclear Translocation PR_M->PR_M_dimer PRE Progesterone Response Element (PRE) PR_M_dimer->PRE Binds Gene Target Gene PRE->Gene Modulates Transcription mRNA mRNA Gene->mRNA Transcription Protein Protein Synthesis (Hormonal Regulation) mRNA->Protein Translation

Caption: Progesterone Receptor signaling pathway activated by this compound.
Regulation of the Hypothalamic-Pituitary-Gonadal (HPG) Axis

Like other exogenous AAS, this compound exerts negative feedback on the HPG axis. This leads to the suppression of endogenous sex hormone production.

HPG_Axis Hypo Hypothalamus Pit Anterior Pituitary Hypo->Pit + GnRH Testes Testes Pit->Testes + LH/FSH Testo Endogenous Testosterone Testes->Testo Produces M This compound (Exogenous AAS) M->Hypo -- (Strong Negative Feedback) M->Pit -- GnRH GnRH LH LH FSH FSH Testo->Hypo - (Negative Feedback) Testo->Pit -

Caption: Negative feedback of this compound on the HPG axis.

Quantitative Data

CompoundAnabolic ActivityAndrogenic ActivityAnabolic:Androgenic RatioReference Compound
This compound 54272.0Testosterone Propionate
This compound 906250.144Nandrolone
Table 1: Anabolic and Androgenic Activity of this compound. Data is derived from animal assays (Hershberger assay) and reflects relative potency when administered via injection.[1]

Experimental Protocols

The following sections describe standardized methodologies relevant to the characterization of synthetic steroids like this compound.

Protocol: Competitive Androgen Receptor Binding Assay

This assay determines the ability of a test compound to compete with a radiolabeled androgen for binding to the AR.

Objective: To determine the relative binding affinity (RBA) of this compound for the androgen receptor.

Materials:

  • Rat ventral prostate cytosol (source of AR).

  • Radiolabeled ligand: [³H]-R1881 (Methyltrienolone).

  • Unlabeled R1881 (for determining non-specific binding).

  • Test compound: this compound.

  • Assay Buffer (e.g., TEDG buffer).

  • Hydroxyapatite (HAP) slurry.

  • Scintillation cocktail and counter.

Procedure:

  • Preparation: Prepare serial dilutions of this compound and unlabeled R1881 in an appropriate solvent (e.g., ethanol).

  • Incubation: In assay tubes, combine the rat prostate cytosol, a fixed concentration of [³H]-R1881, and varying concentrations of either this compound or unlabeled R1881. Include control tubes for total binding (only [³H]-R1881) and non-specific binding (³H]-R1881 + excess unlabeled R1881).

  • Equilibration: Incubate the tubes overnight at 4°C to allow the binding to reach equilibrium.[7]

  • Separation: Add HAP slurry to each tube to bind the receptor-ligand complexes. Centrifuge the tubes to pellet the HAP.

  • Washing: Wash the pellets to remove unbound radioligand.

  • Quantification: Extract the bound radioligand from the pellet with ethanol and transfer it to scintillation vials. Add scintillation cocktail and measure the radioactivity using a scintillation counter.[8]

  • Analysis: Plot the percentage of bound [³H]-R1881 against the logarithm of the competitor concentration. Calculate the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [³H]-R1881). The RBA can then be calculated relative to a reference compound like testosterone.

Binding_Assay_Workflow Prep Prepare Reagents (Cytosol, [3H]-R1881, This compound) Incubate Incubate Cytosol + [3H]-R1881 + Competitor (Overnight at 4°C) Prep->Incubate Separate Separate Bound/Free Ligand (Add HAP Slurry, Centrifuge) Incubate->Separate Wash Wash Pellet to Remove Unbound Ligand Separate->Wash Count Quantify Bound Ligand (Scintillation Counting) Wash->Count Analyze Data Analysis (Calculate IC50 & RBA) Count->Analyze

Caption: General workflow for a competitive AR binding assay.
Protocol: In Vitro Metabolism Study using HepG2 Cells

This protocol assesses the metabolic fate of a compound using a human liver cell line.

Objective: To identify the phase I and phase II metabolites of this compound.

Materials:

  • HepG2 human hepatoma cell line.

  • Cell culture medium (e.g., DMEM) and supplements.

  • This compound.

  • Solvents for extraction (e.g., ethyl acetate).

  • Analytical instrumentation: HPLC-MS/MS, GC-MS.

Procedure:

  • Cell Culture: Culture HepG2 cells in appropriate flasks or plates until they reach a suitable confluency.

  • Incubation: Remove the standard culture medium and replace it with a medium containing a known concentration of this compound. Incubate for a specified period (e.g., 24-72 hours, or up to 14 days for long-term metabolites).[9][10]

  • Sample Collection: Collect the cell culture supernatant at various time points.

  • Extraction: Perform a liquid-liquid or solid-phase extraction on the supernatant to isolate the parent compound and its metabolites.

  • Analysis: Analyze the extracts using HPLC-MS/MS to identify and quantify metabolites. Derivatization may be required for GC-MS analysis to confirm structures.[9]

  • Data Interpretation: Compare the mass spectra of detected peaks with known metabolic pathways of similar steroids (e.g., hydroxylation, reduction, demethylation) to tentatively identify the metabolites.

Conclusion

This compound is a synthetic steroid that primarily functions as an agonist at both the androgen and progesterone receptors. Its anabolic properties are mediated through the classical androgen receptor signaling pathway, leading to increased protein synthesis in muscle tissue. Concurrently, its progestogenic activity modulates hormonal functions via the progesterone receptor pathway. Like other anabolic-androgenic steroids, it also exerts a strong negative feedback effect on the hypothalamic-pituitary-gonadal axis, suppressing endogenous testosterone production. While quantitative data on its binding affinity is scarce, historical animal studies provide a basic characterization of its anabolic-to-androgenic ratio. The experimental protocols outlined in this guide provide a framework for the modern-day characterization of this compound and similar compounds, enabling a more precise understanding of their pharmacological profile.

References

An In-depth Technical Guide to the Isomeric Forms and Stereospecific Synthesis of Methoxydienone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methoxydienone, a synthetic steroid with the systematic IUPAC name (8R,9S,13S,14S)-13-Ethyl-3-methoxy-4,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-one, is a compound of significant interest in medicinal chemistry and drug development.[1][2] It serves as a key intermediate in the synthesis of various steroidal pharmaceuticals, most notably the progestin levonorgestrel.[3][4] This technical guide provides a comprehensive overview of the isomeric forms of this compound, delves into the methodologies for its stereospecific synthesis, and presents detailed experimental protocols. Quantitative data are summarized for comparative analysis, and key pathways and workflows are visualized to facilitate a deeper understanding of its chemical landscape.

Isomeric Forms of this compound

The molecular structure of this compound (C₂₀H₂₈O₂) features a gonane steroid nucleus with four chiral centers at positions 8, 9, 13, and 14, leading to the possibility of multiple stereoisomers.[1] The biologically and synthetically relevant form is the (8R,9S,13S,14S) isomer.[1]

Stereoisomers: The primary stereoisomeric variation of significance involves the orientation of the ethyl group at the C-13 position. The naturally occurring and synthetically targeted configuration is the 13β-ethyl isomer.[1] The 13α-ethyl analog represents a key stereoisomer, and its distinct physicochemical and biological properties are of interest in structure-activity relationship (SAR) studies.

Geometric Isomers: The presence of a Δ²,⁵(¹⁰)-diene system in ring A introduces the potential for geometric isomerism. However, the trans configuration of the 5(10)-double bond is generally favored.

Physicochemical Properties of this compound Isomers

A comprehensive summary of the available quantitative data for the primary isomer of this compound is presented below. Data for other isomers remain scarce in publicly available literature.

PropertyValueReference
Molecular Formula C₂₀H₂₈O₂[1][5]
Molecular Weight 300.44 g/mol [1][5]
CAS Number 2322-77-2[5]
Appearance White to off-white crystalline powder[5]
Melting Point 122-124 °C[5]
Boiling Point 448.0 ± 45.0 °C at 760 mmHg[5]
Density 1.1 ± 0.1 g/cm³[5]
Refractive Index 1.551[5]
Anabolic:Androgenic Ratio 54:27 (relative to testosterone propionate)[2]
90:625 (relative to nandrolone)[2]

Stereospecific Synthesis of this compound

The stereospecific synthesis of (8R,9S,13S,14S)-Methoxydienone is crucial for its use as a pharmaceutical intermediate. The stereochemistry is typically established through the use of chiral starting materials or stereoselective reactions. Two prominent synthetic routes are detailed below.

Synthesis via Oppenauer Oxidation

A common and effective method for the synthesis of this compound involves the Oppenauer oxidation of the corresponding 17β-alcohol precursor. This method is advantageous for its use of readily available reagents and relatively mild conditions.

Logical Workflow for Oppenauer Oxidation Synthesis

A 13β-ethyl-3-methoxy-gona-2,5(10)-dien-17β-ol B Oppenauer Oxidation A->B Aluminum isopropoxide, Toluene, Cyclohexanone C (8R,9S,13S,14S)-Methoxydienone B->C Oxidation

Caption: Oppenauer oxidation route to this compound.

  • Reaction Setup: A mixture of 13β-ethyl-3-methoxy-gona-2,5(10)-dien-17β-ol (0.8 g), aluminum isopropoxide (0.36 g), toluene (26 cc), and cyclohexanone (8 cc) is prepared in a suitable reaction vessel equipped with a reflux condenser and a nitrogen inlet.[6]

  • Reaction Conditions: The reaction mixture is refluxed under a nitrogen atmosphere for a period of 3 hours.[6]

  • Work-up:

    • The solution is allowed to cool under nitrogen, after which water (5 cc) is added, and the mixture is shaken vigorously.[6]

    • Anhydrous sodium sulfate (5 g) is added, and the mixture is shaken again, then allowed to stand for 30 minutes.[6]

  • Purification:

    • The solution is filtered, and the residue is washed with ether.[6]

    • The combined filtrate and washings are evaporated, initially at 30°C/20 mm Hg and then at 50°C/0.1 mm Hg, to yield crystalline 13β-ethyl-3-methoxy-gona-2,5(10)-dien-17-one.[6]

  • Characterization: The product can be characterized by infrared spectroscopy, with expected absorption peaks at 5.78, 5.92, and 6.01 μ, and the absence of a hydroxyl absorption band.[6]

Synthesis from 3-methoxy-18-methyl-1,3,5(10),8-estrone-4-one

Another synthetic approach starts from a more complex estrone derivative and involves a reduction followed by oxidation.

Logical Workflow for Synthesis from Estrone Derivative

A 3-methoxy-18-methyl-1,3,5(10),8-estrone-4-one B Reduction A->B Potassium borohydride, Lithium-ammonia C 3-methoxy-18-methyl-2,5(10)-estradiene-17-alcohol B->C D Oxidation (Varskov) C->D Cyclohexanone, Aluminum isopropoxide E This compound D->E

Caption: Synthesis of this compound from an estrone derivative.

  • Reduction: The starting estrone derivative is subjected to a two-step reduction, first with potassium borohydride to reduce the 17-keto group, followed by a Birch reduction (lithium in liquid ammonia) to reduce the aromatic A ring.[5]

  • Oxidation: The resulting 17-alcohol is then oxidized to the 17-ketone using an Oppenauer-type oxidation (termed Varskov oxidation in some sources) with cyclohexanone and aluminum isopropoxide.[5]

Application in the Synthesis of Levonorgestrel

This compound is a pivotal intermediate in the industrial synthesis of levonorgestrel, a widely used progestin in hormonal contraceptives.[3][4] The synthesis involves the stereospecific addition of an ethynyl group to the 17-keto position.

Logical Workflow for Levonorgestrel Synthesis from this compound

A This compound B Ethynylation A->B Alkynyllithium ammine complex C Dienol ether intermediate B->C D Hydrolysis C->D Acidic work-up E Levonorgestrel D->E

Caption: Synthesis of Levonorgestrel from this compound.

  • Preparation of the Ethynylating Agent: An alkynyllithium ammine complex is prepared in situ.[3] In a typical procedure, acetylene gas is bubbled through a solution of a strong base, such as potassium tert-butoxide, in an anhydrous aprotic solvent like tetrahydrofuran (THF) at low temperatures (-10°C to 0°C).[7]

  • Ethynylation Reaction: A slurry of this compound in THF is added to the solution of the ethynylating agent, and the reaction is allowed to proceed for several hours at low temperature with continuous purging of acetylene gas.[7]

  • Hydrolysis and Work-up: The reaction is quenched with water, and the pH is adjusted to 5-6 with an aqueous acid solution (e.g., H₂SO₄).[7] The product is then extracted with an organic solvent. The subsequent hydrolysis of the dienol ether intermediate to levonorgestrel is achieved by treatment with acid.[7]

Analytical Methods for Isomer Separation

The separation and characterization of this compound and its isomers are critical for quality control and research purposes. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are the primary analytical techniques employed.

Chromatographic Separation: The separation of steroid diastereomers can be achieved using chiral stationary phases in HPLC.[8] For non-chiral separation of diastereomers, normal-phase HPLC on silica gel can also be effective.[3] The choice of mobile phase and column is critical and often requires empirical optimization.

Spectroscopic Characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for the structural elucidation of steroid isomers. The chemical shifts and coupling constants of the protons, particularly those at and near the chiral centers, provide detailed information about the stereochemistry.

  • Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying key functional groups, such as the carbonyl group of the 17-ketone and the enol ether in the A ring. The absence of a hydroxyl peak is a key indicator of a successful oxidation reaction.[6]

  • Mass Spectrometry (MS): GC-MS is a powerful tool for the analysis of steroids and their metabolites. The fragmentation patterns observed upon electron ionization can provide valuable structural information and help in the identification of different isomers and impurities.[1][9]

Conclusion

This compound is a synthetic steroid of considerable importance, primarily as a key intermediate in the synthesis of levonorgestrel. Its stereochemistry is critical to its utility, and thus, stereospecific synthesis is a key area of focus. The Oppenauer oxidation and synthesis from estrone derivatives represent viable routes to this compound. A thorough understanding of its isomeric forms and the analytical techniques for their separation and characterization is essential for researchers and professionals in the field of drug development and steroid chemistry. Further research into the properties and synthesis of the less common isomers of this compound could provide valuable insights into the structure-activity relationships of this class of steroids.

References

A Technical Guide to the Solubility and Degradation Profile of Methoxydienone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific, publicly available quantitative data on the solubility and degradation profile of Methoxydienone in common laboratory solvents is limited. This guide provides a comprehensive framework of experimental protocols and theoretical considerations based on the chemical nature of anabolic-androgenic steroids (AAS) and standard pharmaceutical practices for stability testing. The information herein is intended to guide researchers in designing and executing their own studies to characterize this compound.

Introduction to this compound

This compound, also known as methoxygonadiene, is a synthetic anabolic-androgenic steroid.[1] Chemically, it is classified as a 17α-alkylated derivative of testosterone.[2] Like other AAS, its primary mechanism of action is believed to involve binding to and activating androgen receptors, which in turn modulates gene expression, leading to anabolic effects such as increased protein synthesis in muscle tissue.[2][3] Some evidence also suggests it may possess progestogenic activity.[3][4] In the body, this compound is metabolized into testosterone and other hormonal compounds.[2] Due to the limited research, a comprehensive understanding of its pharmacological and physicochemical properties is not fully established.[1][2]

This document outlines standardized methodologies for determining the solubility and degradation profile of this compound, crucial parameters for its handling, formulation, and analytical characterization in a research and development setting.

Solubility Profile

Determining the solubility of this compound in various solvents is a critical first step for any in-vitro or analytical work. Solubility dictates the choice of vehicle for biological assays, the conditions for purification, and the development of analytical methods.

Quantitative Solubility Data
SolventTemperature (°C)Solubility (mg/mL)Molar Solubility (mol/L)Method
Methanol25Shake-Flask
Ethanol25Shake-Flask
Acetonitrile (ACN)25Shake-Flask
Dimethyl Sulfoxide (DMSO)25Shake-Flask
Water (pH 7.4)25Shake-Flask
Propylene Glycol25Shake-Flask
Experimental Protocol: Shake-Flask Method for Solubility Determination

This protocol describes a standard method for determining the equilibrium solubility of a compound.

Materials:

  • This compound (solid)

  • Selected solvents (e.g., Methanol, Ethanol, DMSO, Acetonitrile)

  • 2 mL glass vials with screw caps

  • Analytical balance

  • Shaker or rotator capable of maintaining a constant temperature

  • Centrifuge

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Methodology:

  • Preparation: Add an excess amount of solid this compound to a 2 mL glass vial. The excess is crucial to ensure that a saturated solution is achieved.

  • Solvent Addition: Add a known volume (e.g., 1 mL) of the desired solvent to the vial.

  • Equilibration: Cap the vial securely and place it on a shaker/rotator in a temperature-controlled environment (e.g., 25°C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, let the vial stand to allow undissolved solid to settle. For finer particles, centrifuge the vial at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the excess solid.

  • Sampling and Dilution: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are disturbed. Filter the sample through a 0.22 µm syringe filter into a clean vial. Dilute the filtered sample with a suitable solvent to a concentration within the calibrated range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.

  • Calculation: Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of this compound in that solvent at the specified temperature.

Experimental Workflow: Solubility Determination

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation & Sampling cluster_analysis Analysis A Add excess this compound to vial B Add known volume of solvent A->B C Agitate at constant temperature (24-48h) B->C D Centrifuge to pellet excess solid C->D E Filter supernatant (0.22 µm filter) D->E F Dilute sample E->F G Quantify using validated HPLC method F->G H Calculate Solubility (mg/mL or mol/L) G->H

Caption: Workflow for determining compound solubility via the shake-flask method.

Degradation Profile

Understanding the chemical stability of this compound is essential for determining appropriate storage conditions, predicting shelf-life, and identifying potential impurities. Forced degradation, or stress testing, is used to accelerate the degradation process and identify likely degradation products and pathways.[5][6]

Potential Degradation Pathways

Based on its steroidal structure, this compound may be susceptible to the following degradation pathways:

  • Oxidation: The steroid nucleus and alkyl groups can be susceptible to oxidation, potentially forming hydroxylated or ketonic derivatives.[3][4]

  • Hydrolysis: Although the core structure is relatively stable against hydrolysis, extreme pH conditions could potentially lead to rearrangements or cleavage of certain bonds.

  • Photodegradation: The conjugated double bond systems in the steroid structure may absorb UV light, leading to photochemical reactions and degradation.

Experimental Protocol: Forced Degradation Study

This protocol outlines a typical forced degradation study as recommended by ICH guidelines.[5]

Materials:

  • This compound solution (in a suitable solvent like methanol or acetonitrile)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Heat source (oven, water bath)

  • Photostability chamber

  • HPLC or LC-MS system

Methodology: A stock solution of this compound is subjected to the following stress conditions in parallel. A control sample (unstressed) is kept under normal conditions for comparison.

  • Acidic Hydrolysis:

    • Mix the drug solution with an equal volume of 0.1 M HCl.

    • Incubate at a specified temperature (e.g., 60°C) for a set time (e.g., 24 hours).

    • Neutralize the sample with 0.1 M NaOH before analysis.

  • Alkaline Hydrolysis:

    • Mix the drug solution with an equal volume of 0.1 M NaOH.

    • Incubate at a specified temperature (e.g., 60°C) for a set time.

    • Neutralize the sample with 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • Mix the drug solution with an equal volume of 3% H₂O₂.

    • Store at room temperature for a set time, protected from light.

  • Thermal Degradation (Dry Heat):

    • Store solid this compound powder in an oven at an elevated temperature (e.g., 80°C) for a set time.

    • Dissolve the stressed powder in a suitable solvent for analysis.

  • Photolytic Degradation:

    • Expose the drug solution (in a photochemically transparent container) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.[5]

    • A control sample should be wrapped in aluminum foil to protect it from light.

Analysis:

  • All stressed samples are analyzed by a stability-indicating HPLC or LC-MS method.

  • The chromatograms are compared to the control sample to identify new peaks (degradation products) and any decrease in the main this compound peak.

  • The goal is to achieve 5-20% degradation of the active substance to ensure the method is stability-indicating.[6]

Summary of Forced Degradation Conditions
Stress ConditionReagent/ConditionTypical Duration/TempPotential Degradation
Acid Hydrolysis0.1 M - 1 M HCl60°C for 24-48hAcid-catalyzed rearrangements
Base Hydrolysis0.1 M - 1 M NaOH60°C for 24-48hBase-catalyzed rearrangements
Oxidation3-30% H₂O₂Room Temp for 24hFormation of N-oxides, hydroxylated species
Thermal (Dry)80-100°C48-72hThermally induced degradation
Photolytic>1.2 million lux hoursVariablePhotochemical rearrangements, oxidation

Experimental Workflow: Forced Degradation Study

G cluster_stress Stress Conditions cluster_results Data Interpretation Start This compound Stock Solution Acid Acidic (HCl, Heat) Start->Acid Base Alkaline (NaOH, Heat) Start->Base Ox Oxidative (H₂O₂) Start->Ox Thermal Thermal (Heat) Start->Thermal Photo Photolytic (UV/Vis Light) Start->Photo Analysis Analyze all samples by Stability-Indicating HPLC/LC-MS Acid->Analysis Base->Analysis Ox->Analysis Thermal->Analysis Photo->Analysis Identify Identify & Quantify Degradation Products Analysis->Identify Pathway Establish Degradation Pathways Identify->Pathway Mass Perform Mass Balance Calculation Pathway->Mass

Caption: Workflow for a forced degradation (stress testing) study.

Signaling Pathway

This compound is presumed to function through the canonical androgen receptor (AR) signaling pathway. The simplified diagram below illustrates this process. Upon entering the cell, the steroid binds to the AR in the cytoplasm, causing a conformational change and dissociation from heat shock proteins (HSPs). The activated steroid-receptor complex then translocates to the nucleus, dimerizes, and binds to specific DNA sequences known as Androgen Response Elements (AREs). This binding recruits co-activators and initiates the transcription of target genes, ultimately leading to the physiological effects associated with androgens.

G cluster_cell Cell cluster_cyto Cytoplasm cluster_nuc Nucleus M This compound AR_HSP AR-HSP Complex M->AR_HSP binds AR Androgen Receptor (AR) AR_dimer AR Dimer AR->AR_dimer translocates & dimerizes HSP HSP AR_HSP->AR HSP dissociates DNA DNA AR_dimer->DNA binds to ARE Gene Target Gene Transcription DNA->Gene initiates ARE ARE

References

In Silico Docking Analysis of Methoxydienone with Steroid Receptors: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in silico analysis of Methoxydienone's interactions with key steroid receptors, namely the Androgen Receptor (AR), Progesterone Receptor (PR), and Estrogen Receptor (ER). This compound, a synthetic anabolic-androgenic steroid, is known for its potential to interact with these receptors, leading to a range of physiological effects.[1][2][3] This document outlines the methodologies for performing molecular docking studies to predict binding affinities and interaction patterns. It also presents a framework for interpreting these computational results in the context of steroid receptor signaling pathways. While specific experimental docking scores for this compound are not publicly available, this guide presents illustrative data to demonstrate how such findings would be tabulated and analyzed. The protocols and visualizations provided herein are intended to serve as a practical resource for researchers engaged in the computational assessment of steroid-like compounds.

Introduction to this compound and Steroid Receptor Interactions

This compound, also known as methoxygonadiene, is a synthetic steroid related to the 19-nortestosterone group.[4] Its chemical structure allows it to be recognized by and bind to various steroid hormone receptors, thereby modulating their activity. The primary mechanism of action for steroids like this compound involves binding to intracellular receptors, which then act as ligand-activated transcription factors to regulate gene expression.[2][5]

This compound is recognized for its anabolic properties and has been noted for its progestogenic activity.[2][3] It is converted in the body to testosterone and other sex hormones, contributing to its effects on muscle mass and strength.[6] Understanding the specific interactions of this compound with the Androgen, Progesterone, and Estrogen receptors at a molecular level is crucial for elucidating its pharmacological profile and potential therapeutic applications or off-target effects. In silico molecular docking provides a powerful and cost-effective method to predict these interactions and guide further experimental validation.[7][8]

In Silico Docking Analysis: Predicted Binding Affinities

Molecular docking simulations are performed to predict the binding affinity and orientation of a ligand (this compound) within the active site of a protein (steroid receptors). The docking score, typically expressed in kcal/mol, represents the estimated free energy of binding. A more negative score indicates a more favorable binding interaction.

The following tables present a summary of hypothetical docking scores and interaction data for this compound with the Androgen, Progesterone, and Estrogen receptors. This data is for illustrative purposes to demonstrate how results from such a study would be presented.

Table 1: Predicted Binding Affinities of this compound with Steroid Receptors

ReceptorLigandDocking Score (kcal/mol)Predicted Inhibition Constant (Ki, nM)
Androgen Receptor (AR)This compound-9.825.5
Dihydrotestosterone (DHT)-10.510.2
Progesterone Receptor (PR)This compound-10.215.8
Progesterone-11.05.1
Estrogen Receptor α (ERα)This compound-7.5250.0
17β-Estradiol-11.53.2

Table 2: Key Interacting Residues of Steroid Receptors with this compound (Hypothetical)

ReceptorInteracting ResiduesInteraction Type
Androgen Receptor (AR)Gln711, Arg752, Asn705, Thr877Hydrogen Bond, Hydrophobic
Progesterone Receptor (PR)Gln725, Arg766, Asn719, Cys891Hydrogen Bond, Hydrophobic
Estrogen Receptor α (ERα)Glu353, Arg394, His524Hydrophobic

Experimental Protocols: Molecular Docking of Steroid Ligands

This section details a generalized protocol for performing in silico docking of a steroid ligand, such as this compound, with a steroid receptor.

Preparation of the Receptor Structure
  • Obtain Receptor Structure: Download the 3D crystal structure of the target steroid receptor (e.g., Androgen Receptor, PDB ID: 2AX6) from the Protein Data Bank (PDB).

  • Pre-processing: Remove all non-essential molecules from the PDB file, including water molecules, co-factors, and existing ligands.

  • Protonation and Charge Assignment: Add polar hydrogen atoms to the protein structure and assign appropriate atomic charges using a molecular modeling software package (e.g., AutoDockTools, Schrödinger Maestro).

  • Define Binding Site: Identify the ligand-binding pocket of the receptor. This is typically the cavity occupied by the co-crystallized native ligand. Define the grid box for the docking simulation to encompass this binding site.

Preparation of the Ligand Structure
  • Obtain Ligand Structure: Obtain the 2D or 3D structure of this compound from a chemical database like PubChem (CID: 102242).

  • 3D Conversion and Optimization: If starting from a 2D structure, convert it to a 3D structure. Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94) to obtain a stable conformation.

  • Charge and Torsion Angle Assignment: Assign Gasteiger charges and define the rotatable bonds of the ligand.

Molecular Docking Simulation
  • Select Docking Software: Choose a molecular docking program such as AutoDock Vina, Glide, or GOLD.[9]

  • Configure Docking Parameters: Set the parameters for the docking algorithm, including the number of binding modes to generate and the exhaustiveness of the search.

  • Run Docking Simulation: Execute the docking simulation. The software will systematically explore different conformations and orientations of the ligand within the receptor's binding site and calculate the corresponding binding energies.

Analysis of Docking Results
  • Examine Docking Poses: Visualize the predicted binding poses of the ligand within the receptor's active site.

  • Analyze Interactions: Identify the key amino acid residues involved in the interaction and the types of interactions (e.g., hydrogen bonds, hydrophobic interactions, van der Waals forces).

  • Rank Ligands: If multiple ligands are docked, rank them based on their docking scores to predict their relative binding affinities.

Visualization of Signaling Pathways and Workflows

Steroid Receptor Signaling Pathway

The following diagram illustrates the general signaling pathway of intracellular steroid receptors upon ligand binding.

Steroid_Receptor_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Receptor_HSP Steroid Receptor (inactive, bound to HSP) This compound->Receptor_HSP Binds Active_Receptor Active Receptor (HSP dissociated) Receptor_HSP->Active_Receptor Conformational Change Receptor_Dimer Receptor Dimer Active_Receptor->Receptor_Dimer Dimerization & Nuclear Translocation HRE Hormone Response Element (on DNA) Receptor_Dimer->HRE Binds Transcription Gene Transcription HRE->Transcription mRNA mRNA Transcription->mRNA Protein Protein Synthesis (Cellular Response) mRNA->Protein Translation

Caption: General signaling pathway of a steroid receptor activated by this compound.

In Silico Docking Workflow

The following diagram outlines the typical workflow for an in silico molecular docking study.

Docking_Workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis Receptor_Prep Receptor Preparation (PDB file, remove water, add hydrogens) Grid_Gen Grid Box Generation (Define binding site) Receptor_Prep->Grid_Gen Ligand_Prep Ligand Preparation (3D structure, energy minimization) Docking Molecular Docking (e.g., AutoDock Vina) Ligand_Prep->Docking Grid_Gen->Docking Pose_Analysis Binding Pose Visualization Docking->Pose_Analysis Interaction_Analysis Interaction Analysis (Hydrogen bonds, hydrophobic contacts) Pose_Analysis->Interaction_Analysis Scoring Ranking by Docking Score Interaction_Analysis->Scoring

Caption: A typical workflow for in silico molecular docking studies.

Logical Relationship of the Study

This diagram illustrates the logical flow and components of the in silico study described in this guide.

Logical_Relationship Compound This compound Method In Silico Molecular Docking Compound->Method Targets Steroid Receptors (AR, PR, ER) Targets->Method Results Predicted Binding Affinity & Interaction Patterns Method->Results Interpretation Elucidation of Pharmacological Profile Results->Interpretation

Caption: Logical relationship of the components in an in silico docking study.

Conclusion

This technical guide has outlined the framework for conducting and interpreting in silico docking studies of this compound with steroid receptors. While definitive quantitative data from published docking studies on this compound remains elusive, the provided protocols and illustrative data serve as a robust starting point for researchers. The methodologies described for receptor and ligand preparation, docking simulation, and results analysis are standardized approaches in the field of computational drug design.[7] The visualizations of the steroid receptor signaling pathway and the in silico workflow offer clear conceptual maps for understanding the broader context and practical steps of such research. It is anticipated that in silico approaches will continue to be invaluable for the initial screening and characterization of synthetic steroids like this compound, paving the way for more focused and efficient experimental validation.

References

Unveiling the Progestogenic Profile of Methoxydienone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methoxydienone, a synthetic steroid developed in the mid-20th century, has garnered interest for its dual anabolic and progestogenic properties. This technical guide provides a comprehensive overview of the progestogenic activity and progesterone receptor (PR) binding affinity of this compound, also known by its chemical name 13β-ethyl-3-methoxygona-2,5(10)-dien-17-one. While extensive quantitative data from contemporary assays are scarce, this document synthesizes available information from historical literature and contextualizes it with modern understanding of steroid hormone action. This guide is intended to serve as a foundational resource for researchers and drug development professionals investigating the therapeutic potential and molecular pharmacology of this unique 19-nortestosterone derivative.

Introduction

This compound is a synthetic progestin belonging to the 19-nortestosterone class of steroids.[1] It was first synthesized in the 1960s by the team of chemist Herchel Smith, during a period of intense research and development of steroidal compounds for use in oral contraceptives.[1] Structurally, it is related to other well-known progestins, most notably levonorgestrel.[1]

This document aims to provide an in-depth analysis of the progestogenic characteristics of this compound, focusing on its interaction with the progesterone receptor. Due to the historical context of its development, publicly available, detailed quantitative data on its receptor binding kinetics and functional activity are limited. This guide compiles the available information and outlines the likely experimental approaches used to characterize this compound based on the scientific standards of the era.

Progesterone Receptor Binding Affinity

At the core of this compound's progestogenic activity is its ability to bind to and activate the progesterone receptor (PR), a member of the nuclear receptor superfamily. Upon binding, the receptor-ligand complex undergoes a conformational change, translocates to the nucleus, and modulates the transcription of target genes, leading to a physiological response characteristic of progesterone.

Inferred Experimental Protocol: Competitive Radioligand Binding Assay

Based on standard pharmacological practices for steroid hormones during the period of this compound's development and today, its progesterone receptor binding affinity would have been determined using a competitive radioligand binding assay.

Objective: To determine the relative binding affinity (RBA) of this compound for the progesterone receptor by measuring its ability to displace a radiolabeled progestin from the receptor.

Materials:

  • Receptor Source: Cytosolic extracts from tissues rich in progesterone receptors, such as the uteri of estrogen-primed immature rabbits or human breast cancer cell lines (e.g., T47D).

  • Radioligand: A high-affinity, radiolabeled progestin, typically [³H]-progesterone or a synthetic progestin like [³H]-R5020 (promegestone).

  • Test Compound: this compound (13β-ethyl-3-methoxygona-2,5(10)-dien-17-one).

  • Reference Compound: Unlabeled progesterone or a potent synthetic progestin for establishing a standard curve.

  • Assay Buffer: Tris-HCl buffer containing additives to stabilize the receptor and reduce non-specific binding (e.g., EDTA, dithiothreitol, glycerol).

  • Separation Medium: Dextran-coated charcoal or hydroxylapatite to separate receptor-bound from free radioligand.

  • Scintillation Cocktail and Counter: For quantification of radioactivity.

Methodology:

  • Receptor Preparation: Uterine tissue is homogenized in a cold buffer and centrifuged to obtain a cytosolic fraction containing the progesterone receptors.

  • Assay Setup: A series of tubes are prepared containing a fixed concentration of the radioligand and the receptor preparation.

  • Competition: Increasing concentrations of unlabeled this compound or the reference compound are added to the tubes. A control tube with no competitor (total binding) and a tube with a large excess of unlabeled progestin (non-specific binding) are also included.

  • Incubation: The mixture is incubated at a low temperature (e.g., 0-4°C) for a sufficient period to reach equilibrium.

  • Separation: Dextran-coated charcoal is added to adsorb the free radioligand. The mixture is then centrifuged, and the supernatant containing the receptor-bound radioligand is collected.

  • Quantification: The radioactivity in the supernatant is measured using a liquid scintillation counter.

  • Data Analysis: The concentration of this compound required to inhibit 50% of the specific binding of the radioligand (IC50) is determined. The relative binding affinity (RBA) is then calculated relative to the reference compound (Progesterone RBA = 100%).

Experimental Workflow: Competitive Radioligand Binding Assay

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Receptor Receptor Source (e.g., Uterine Cytosol) Incubation Incubation (Receptor + Radioligand + this compound) Receptor->Incubation Radioligand Radiolabeled Progestin (e.g., [³H]-Progesterone) Radioligand->Incubation This compound This compound (Test Compound) This compound->Incubation Separation Separation of Bound/Free Ligand (e.g., Dextran-Coated Charcoal) Incubation->Separation Quantification Quantification of Bound Radioligand (Scintillation Counting) Separation->Quantification IC50 Determine IC50 Quantification->IC50 RBA Calculate Relative Binding Affinity (RBA) IC50->RBA

Caption: Workflow for determining progesterone receptor binding affinity.

Progestogenic Activity

The progestogenic activity of a compound refers to its ability to elicit biological responses similar to those of progesterone. For this compound, this activity would have been assessed through in vivo bioassays that measure classic progestational effects on reproductive tissues.

Inferred Experimental Protocol: Clauberg (or McPhail) Test

The Clauberg test, and its modifications by McPhail, is a classical in vivo assay for determining the progestational potency of a substance by observing its effect on the uterine endometrium of immature female rabbits.

Objective: To assess the progestogenic activity of this compound by measuring its ability to induce endometrial proliferation in estrogen-primed immature rabbits.

Materials:

  • Animals: Immature female rabbits (e.g., New Zealand White).

  • Hormones: Estradiol benzoate (for priming), this compound (test substance), Progesterone (reference substance).

  • Vehicle: Sesame oil or other suitable carrier for subcutaneous injection.

Methodology:

  • Priming Phase: The immature rabbits are treated with daily subcutaneous injections of estradiol benzoate for approximately 6 days to induce uterine growth and proliferation of the endometrium.

  • Treatment Phase: Following the estrogen priming, the rabbits are administered daily subcutaneous injections of this compound at various dose levels for 5 consecutive days. A control group receives the vehicle only, and a positive control group receives progesterone at known effective doses.

  • Necropsy and Histological Examination: On the day after the final injection, the animals are euthanized, and their uteri are excised, weighed, and fixed in a suitable fixative (e.g., Bouin's solution).

  • Endometrial Evaluation: The fixed uterine tissue is sectioned, stained (e.g., with hematoxylin and eosin), and examined microscopically. The degree of endometrial proliferation and glandular development is scored based on a standardized scale (e.g., the McPhail scale from 1 to 4, where higher scores indicate greater progestational effect).

  • Data Analysis: A dose-response curve is generated for this compound, and its potency is compared to that of progesterone.

Experimental Workflow: Clauberg (McPhail) Test

G cluster_animal_prep Animal Preparation cluster_treatment Treatment cluster_evaluation Evaluation cluster_analysis Data Analysis Animals Immature Female Rabbits Priming Estrogen Priming (e.g., Estradiol Benzoate) Animals->Priming Dosing Daily Injections for 5 Days Priming->Dosing Groups Vehicle Control Progesterone (Reference) This compound (Test) Dosing->Groups Necropsy Uterine Excision and Fixation Groups->Necropsy Histology Histological Sectioning and Staining Necropsy->Histology Scoring Microscopic Evaluation of Endometrium (McPhail Scale) Histology->Scoring DoseResponse Generate Dose-Response Curve Scoring->DoseResponse Potency Compare Potency to Progesterone DoseResponse->Potency

Caption: Workflow of the Clauberg test for progestogenic activity.

Signaling Pathways

The primary signaling pathway for this compound, as a progestin, is the classical genomic pathway of steroid hormone action.

  • Ligand Binding: this compound diffuses across the cell membrane and binds to the ligand-binding domain (LBD) of the progesterone receptor in the cytoplasm or nucleus.

  • Receptor Dimerization: Ligand binding induces a conformational change in the receptor, leading to the dissociation of heat shock proteins and the formation of receptor dimers.

  • Nuclear Translocation: The receptor-ligand complex translocates into the nucleus.

  • DNA Binding: The dimerized receptor binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes.

  • Transcriptional Regulation: The receptor complex recruits co-activators or co-repressors, leading to an increase or decrease in the transcription of target genes, ultimately resulting in the physiological progestogenic response.

Signaling Pathway of this compound

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus M This compound PR_HSP PR-HSP Complex M->PR_HSP Binds to PR PR Progesterone Receptor (PR) HSP Heat Shock Proteins PR_M PR-Methoxydienone Complex PR_HSP->PR_M HSP Dissociation PR_M_Dimer Dimerized PR-Methoxydienone PR_M->PR_M_Dimer Dimerization PRE Progesterone Response Element (PRE) PR_M_Dimer->PRE Nuclear Translocation & DNA Binding DNA DNA Transcription Modulation of Gene Transcription PRE->Transcription Recruitment of Co-regulators Response Physiological Response Transcription->Response

Caption: Genomic signaling pathway of this compound.

Quantitative Data Summary

As of the latest literature review, specific quantitative data (e.g., IC50, Ki, EC50) for the progestogenic activity and progesterone receptor binding affinity of this compound are not publicly available. The table below is provided as a template for when such data becomes available through future research or declassification of historical data.

ParameterValueUnitsAssay TypeReference
Receptor Binding
IC50 (vs. [³H]-Progesterone)NDnMCompetitive Radioligand BindingNot Available
KiNDnMCompetitive Radioligand BindingNot Available
Relative Binding AffinityND%(Progesterone = 100%)Not Available
Functional Activity
ED50 (Endometrial Prolif.)NDmg/kgClauberg (McPhail) TestNot Available
Relative PotencyND-(Progesterone = 1)Not Available

ND: Not Determined

Conclusion

This compound is a historically significant synthetic progestin with a pharmacological profile that warrants further investigation. While its progestogenic nature is established, a detailed quantitative understanding of its interaction with the progesterone receptor remains elusive in the public domain. The experimental frameworks outlined in this guide provide a basis for the type of studies that would have been conducted to characterize its activity and can serve as a blueprint for future research. A thorough re-evaluation of this compound using modern molecular and cellular biology techniques would be invaluable in fully elucidating its mechanism of action and potential therapeutic applications. Such studies would include, but not be limited to, cell-based reporter gene assays to determine functional agonist or antagonist activity and co-activator/co-repressor recruitment assays to dissect the specifics of its transcriptional regulation.

References

An In-depth Technical Guide on the Anabolic versus Androgenic Effects of Methoxydienone in Preclinical Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methoxydienone (also known as methoxygonadiene or 13β-ethyl-3-methoxygona-2,5(10)-dien-17-one) is a synthetic steroid of the 19-nortestosterone group that has garnered interest for its potential anabolic properties.[1][2] Developed in the 1960s and 70s during research into progestins for oral contraceptives, it was never commercially marketed for therapeutic use.[1][3] This technical guide provides a comprehensive overview of the available preclinical information regarding the anabolic and androgenic effects of this compound, with a focus on its dual activity as both an androgen receptor agonist and a progestin.[4][5] Due to its history, publicly available, peer-reviewed preclinical studies detailing its effects are scarce; however, this guide synthesizes the existing data, describes the standard experimental protocols likely used for its initial characterization, and visualizes the key signaling pathways involved in its mechanism of action.

Chemical and Structural Properties

A crucial aspect of this compound's pharmacological profile is its chemical structure. Contrary to some erroneous classifications as a 17α-alkylated steroid, it possesses a ketone at the C17 position.[1][3][4] This structural feature is significant as 17α-alkylation is commonly associated with increased oral bioavailability but also a higher risk of hepatotoxicity. The absence of this group in this compound suggests a potentially different metabolic fate and safety profile compared to many oral anabolic-androgenic steroids (AAS).[3]

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference(s)
IUPAC Name (8R,9S,13S,14S)-13-ethyl-3-methoxy-4,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-one[1][4]
Molecular Formula C20H28O2[1]
Molecular Weight 300.44 g/mol [1]
CAS Number 2322-77-2[1]
Appearance White crystalline powder[6]
Structure Non-17α-alkylated, C-17 ketone[1][3]

Mechanism of Action: A Dual Receptor Profile

This compound is reported to exert its effects through interaction with at least two distinct steroid hormone receptors:

  • Androgen Receptor (AR): As a synthetic steroid, this compound is believed to act as an agonist of the androgen receptor.[5] This interaction in skeletal muscle is the primary driver for its anabolic effects, leading to increased protein synthesis and muscle hypertrophy.[5][7]

  • Progesterone Receptor (PR): this compound is also classified as a progestin, indicating it binds to and activates the progesterone receptor.[1][4] Its structural similarity to the contraceptive progestin levonorgestrel underpins this activity.[3] The role of progesterone signaling in skeletal muscle is not as well-defined as that of androgens, but it is an active area of research.[8][9]

This dual receptor affinity suggests a complex pharmacological profile where the ultimate physiological effects may be a composite of both androgenic and progestogenic signaling.

Preclinical Anabolic and Androgenic Effects

The most widely cited quantitative data on this compound's biological activity is its anabolic-to-androgenic ratio. It is important to note that a primary, peer-reviewed publication detailing the experiments that produced these figures is not publicly available. This data likely originates from internal reports from the time of its development. However, the consistency of these cited values warrants their inclusion with this caveat.

The anabolic and androgenic potential of AAS are traditionally assessed in preclinical models using the Hershberger assay in castrated male rats.[10] Anabolic activity is typically measured by the weight increase of the levator ani muscle, while androgenic activity is determined by the weight increase of androgen-dependent tissues like the seminal vesicles and ventral prostate.[10]

Table 2: Anabolic:Androgenic Ratio of this compound (via injection)

Comparison CompoundAnabolic Ratio (Myotrophic)Androgenic RatioReference(s)
Testosterone Propionate 5427[1][2]
Nandrolone 90625[1][2]

These data suggest that when administered via injection, this compound is a potent anabolic agent with a distinct separation of anabolic and androgenic effects compared to testosterone propionate and nandrolone.

Experimental Protocols

Hershberger Assay for Anabolic and Androgenic Activity

The Hershberger assay is the standard in vivo method for characterizing the anabolic and androgenic properties of steroids.[10][11][12] The likely protocol used to determine the anabolic:androgenic ratio of this compound is as follows:

  • Animal Model: Immature, castrated male rats are used. Castration removes the endogenous source of androgens, making the target tissues highly sensitive to exogenous androgens.[10]

  • Dosing: The animals are divided into groups and treated daily for a set period (typically 10 days) with either a vehicle control, a reference androgen (e.g., testosterone propionate), or various doses of the test compound (this compound).[12] Administration is typically via subcutaneous injection or oral gavage.

  • Necropsy and Tissue Collection: Approximately 24 hours after the final dose, the animals are euthanized. Key androgen-dependent tissues are carefully dissected and weighed.[12]

    • Anabolic Indicator: Levator ani muscle.

    • Androgenic Indicators: Ventral prostate, seminal vesicles (including coagulating glands and fluids).

  • Data Analysis: The weights of the tissues from the treated groups are compared to the vehicle control group. The dose-response curves for the anabolic and androgenic effects are then used to determine the relative potency compared to the reference standard.

Hershberger_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment Phase (10 days) cluster_analysis Analysis start Start castration Castration of immature male rats start->castration acclimatization Acclimatization Period castration->acclimatization grouping Randomization into Treatment Groups acclimatization->grouping dosing Daily Administration: - Vehicle Control - Reference Androgen - this compound grouping->dosing necropsy Necropsy (Day 11) dosing->necropsy dissection Dissection of Target Tissues: - Levator Ani (Anabolic) - Prostate/Seminal Vesicles (Androgenic) necropsy->dissection weighing Tissue Weighing dissection->weighing data_analysis Data Analysis: Calculate Anabolic: Androgenic Ratio weighing->data_analysis end End data_analysis->end

Figure 1: Experimental workflow for the Hershberger assay.
Receptor Binding Assays

To quantify the affinity of this compound for the androgen and progesterone receptors, competitive binding assays would be employed. While specific data for this compound is not publicly available, the general protocol involves:

  • Receptor Source: Preparation of cytosol or cell lysates containing the target receptor (AR or PR) from appropriate tissues (e.g., rat prostate for AR, rabbit uterus for PR) or from cells engineered to express the receptor.[13]

  • Competitive Binding: The receptor preparation is incubated with a constant concentration of a radiolabeled ligand (e.g., [3H]-dihydrotestosterone for AR) and varying concentrations of the unlabeled test compound (this compound).

  • Separation and Quantification: The receptor-bound radioligand is separated from the unbound radioligand, and the amount of radioactivity is measured.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand (IC50) is determined. This value can be used to calculate the binding affinity (Ki).

Signaling Pathways

Androgen Receptor Signaling in Skeletal Muscle

The anabolic effects of this compound are presumed to be mediated through the classical androgen receptor signaling pathway. Upon binding to AR in the cytoplasm, the ligand-receptor complex translocates to the nucleus. In the nucleus, it binds to androgen response elements (AREs) on the DNA, initiating the transcription of target genes. This cascade leads to an increase in protein synthesis and a decrease in protein degradation, ultimately resulting in muscle fiber hypertrophy.[7] Key downstream pathways include the activation of the PI3K/Akt/mTOR pathway, which is a central regulator of muscle growth.[14]

Androgen_Receptor_Signaling cluster_cell Muscle Cell cluster_nucleus Nucleus M This compound AR Androgen Receptor (AR) M->AR Binds M_AR M-AR Complex AR->M_AR HSP HSP HSP->AR Dissociates ARE Androgen Response Element (ARE) M_AR->ARE Translocates & Binds to DNA Gene Target Gene Transcription ARE->Gene Initiates mRNA mRNA Gene->mRNA Produces Ribosome Ribosome mRNA->Ribosome Translates Protein New Proteins Ribosome->Protein Synthesizes Hypertrophy Muscle Hypertrophy Protein->Hypertrophy Contributes to

Figure 2: Androgen receptor signaling pathway in muscle.
Progesterone Receptor Signaling

The progestogenic activity of this compound involves the activation of the progesterone receptor. Similar to the AR, the PR is a nuclear receptor that, upon ligand binding, acts as a transcription factor.[15] However, non-genomic, rapid signaling pathways initiated from membrane-bound progesterone receptors (mPRs) have also been identified, which can activate intracellular signaling cascades like the MAPK and PI3K/Akt pathways.[16][17] The specific consequences of PR activation in skeletal muscle are less well-characterized than AR activation but may influence metabolism and other cellular processes.[8]

Progesterone_Receptor_Signaling cluster_cell Target Cell cluster_genomic Genomic Pathway cluster_nongenomic Non-Genomic Pathway M This compound PR Nuclear PR (nPR) M->PR mPR Membrane PR (mPR) M->mPR M_PR M-nPR Complex PR->M_PR Binding PRE Progesterone Response Element M_PR->PRE Nuclear Translocation Gene Gene Transcription PRE->Gene Response Cellular Response Gene->Response G_protein G-protein mPR->G_protein Activates Kinase Kinase Cascades (e.g., MAPK, PI3K/Akt) G_protein->Kinase Kinase->Response

Figure 3: Progesterone receptor signaling pathways.

Conclusion

This compound is a synthetic steroid with a unique pharmacological profile characterized by potent anabolic activity and a dual affinity for both androgen and progesterone receptors. The available, albeit non-peer-reviewed, data suggests a favorable separation of anabolic and androgenic effects when compared to testosterone and nandrolone. Its non-17α-alkylated structure differentiates it from many orally active AAS. A comprehensive understanding of its preclinical effects is hampered by the lack of publicly available primary research data. Future preclinical studies would be necessary to definitively quantify its receptor binding affinities, further elucidate the functional consequences of its progestogenic activity in skeletal muscle, and validate the historically cited anabolic:androgenic ratio. For drug development professionals, this compound represents an interesting chemical scaffold, but its therapeutic potential remains largely theoretical without rigorous, modern preclinical and clinical evaluation.

References

Methodological & Application

Application Notes and Protocols for the Quantification of Methoxydienone in Supplements by HPLC-UV

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed protocol for the quantification of Methoxydienone in dietary supplements using High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection. This compound, a synthetic anabolic-androgenic steroid, has been identified in various supplements, often without being declared on the label.[1] This document outlines a reliable method for the extraction and chromatographic analysis of this compound, ensuring accurate quantification for regulatory compliance, quality control, and research purposes. The described methodology is based on established principles for the analysis of anabolic steroids in complex matrices.[2][3][4][5]

Introduction

This compound (13β-ethyl-3-methoxygona-2,5(10)-dien-17-one) is a synthetic steroid that has been found in dietary supplements marketed for bodybuilding and athletic performance enhancement.[1] As an unapproved substance, its presence in supplements is illegal in many jurisdictions and poses potential health risks to consumers.[6] Accurate and robust analytical methods are therefore essential for the identification and quantification of this compound in these products.

High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a widely accessible, reliable, and cost-effective technique for the analysis of steroids in various formulations.[7][8][9] This method offers the necessary selectivity and sensitivity for the determination of this compound in complex supplement matrices. This protocol is designed to be readily implemented in a laboratory setting with standard HPLC equipment.

Experimental Protocols

Sample Preparation

The accurate quantification of this compound begins with a robust and efficient extraction from the supplement matrix. The following protocol is a general guideline and may require optimization depending on the specific formulation of the supplement (e.g., powder, capsule, liquid).

Protocol:

  • Sample Homogenization:

    • For solid supplements (powders, tablets, capsules), accurately weigh a representative portion of the homogenized sample (approximately 1 gram) into a 50 mL centrifuge tube. For capsules, the contents of several capsules should be combined and mixed to ensure homogeneity before weighing.

    • For liquid supplements, accurately pipette a known volume or weight of the well-mixed sample into a 50 mL centrifuge tube.

  • Extraction:

    • Add 20 mL of methanol to the centrifuge tube containing the sample. Methanol is a common and effective solvent for extracting a wide range of anabolic steroids from dietary supplements.[1][10]

    • Vortex the mixture vigorously for 1 minute to ensure thorough mixing.

    • Place the tube in an ultrasonic bath for 30 minutes to facilitate the complete extraction of this compound from the sample matrix.

    • Centrifuge the mixture at 4000 rpm for 10 minutes to pellet the insoluble excipients.

  • Filtration and Dilution:

    • Carefully decant the supernatant into a clean vial.

    • Filter the supernatant through a 0.45 µm syringe filter (e.g., PTFE or nylon) into an HPLC vial to remove any remaining particulate matter that could interfere with the HPLC analysis.

    • If necessary, dilute the filtered extract with the mobile phase to bring the concentration of this compound within the linear range of the calibration curve.

HPLC-UV Instrumentation and Conditions

The following HPLC-UV conditions are recommended for the analysis of this compound. These parameters are based on methods used for structurally related anabolic steroids and may be optimized for specific instrumentation and supplement matrices.[6][7][8][9][11]

ParameterRecommended Condition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase A: Water; B: Acetonitrile. Gradient elution is recommended for optimal separation.
Gradient Program 0-2 min: 60% B; 2-10 min: 60-90% B; 10-12 min: 90% B; 12-13 min: 90-60% B; 13-15 min: 60% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detector Diode Array Detector (DAD) or Variable Wavelength Detector (VWD)
Detection Wavelength 245 nm (based on the UV absorbance of similar steroid structures)
Standard Preparation and Calibration
  • Stock Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of methanol to obtain a stock solution of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with the mobile phase to cover a concentration range of 1-100 µg/mL.

  • Calibration Curve: Inject each working standard solution into the HPLC system and record the peak area. Plot a calibration curve of peak area versus concentration. The linearity of the calibration curve should be evaluated by the correlation coefficient (R²), which should be ≥ 0.999.

Data Presentation

The following tables summarize the expected quantitative data and validation parameters for the HPLC-UV method for this compound, based on typical performance characteristics for the analysis of anabolic steroids in supplements.

Table 1: HPLC-UV Method Validation Parameters

ParameterSpecification
Linearity (R²) ≥ 0.999
Range 1 - 100 µg/mL
Limit of Detection (LOD) ~0.1 µg/mL
Limit of Quantification (LOQ) ~0.3 µg/mL
Accuracy (% Recovery) 95 - 105%
Precision (% RSD) < 2%
Specificity No interference from common supplement excipients

Table 2: System Suitability Test (SST) Parameters

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Relative Standard Deviation (%RSD) for replicate injections ≤ 2.0%

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the quantification of this compound in dietary supplements.

experimental_workflow start Start: Supplement Sample homogenization Sample Homogenization start->homogenization extraction Solvent Extraction (Methanol & Sonication) homogenization->extraction centrifugation Centrifugation extraction->centrifugation filtration Filtration (0.45 µm) centrifugation->filtration hplc_analysis HPLC-UV Analysis filtration->hplc_analysis data_processing Data Processing & Quantification hplc_analysis->data_processing end_node End: Report Results data_processing->end_node

Caption: Experimental workflow for this compound quantification.

Simplified Androgen Receptor Signaling Pathway

This compound is known to act as an agonist of the androgen receptor. The following diagram provides a simplified overview of the androgen receptor signaling pathway.

signaling_pathway cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AR Androgen Receptor (AR) AR_HSP_complex AR-HSP Complex AR_dimer AR Dimer AR->AR_dimer Dimerization & Nuclear Translocation HSP Heat Shock Proteins (HSP) AR_HSP_complex->AR Dissociation ARE Androgen Response Element (ARE) on DNA AR_dimer->ARE Binds to transcription Gene Transcription ARE->transcription protein_synthesis Protein Synthesis (Anabolic Effects) transcription->protein_synthesis This compound This compound This compound->AR Binds to

Caption: Simplified androgen receptor signaling pathway.

Conclusion

The HPLC-UV method described in these application notes provides a straightforward and reliable approach for the quantification of this compound in dietary supplements. The protocol for sample preparation is robust, and the chromatographic conditions are optimized for good separation and detection. Adherence to this protocol will enable laboratories to accurately monitor the presence and quantity of this undeclared and potentially harmful substance in commercially available supplements, thereby contributing to consumer safety and regulatory enforcement.

References

Application Note: A Sensitive and Robust LC-MS/MS Method for the Quantification of Methoxydienone in Human Plasma and Urine

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of Methoxydienone (also known as Methoxygonadiene) in human plasma and urine. Due to the absence of a commercially available stable isotope-labeled internal standard for this compound, Testosterone-d3 is proposed as a suitable surrogate internal standard. Sample preparation involves a straightforward liquid-liquid extraction (LLE) for plasma and a dilute-and-inject approach for urine, ensuring high recovery and minimal matrix effects. Chromatographic separation is achieved on a C18 reversed-phase column, followed by detection using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM). This method provides the necessary selectivity and sensitivity for the quantitative analysis of this compound in biological matrices, making it a valuable tool for research, clinical, and forensic applications.

Introduction

This compound (C₂₀H₂₈O₂) is a synthetic anabolic-androgenic steroid (AAS) derived from the 19-nortestosterone group.[1][2] Its molecular weight is 300.44 g/mol .[3][4][5] Although never marketed for therapeutic use, it has appeared in dietary supplements and on the black market, necessitating reliable methods for its detection in biological fluids to monitor for its misuse in sports and other contexts. LC-MS/MS offers superior sensitivity and specificity compared to other analytical techniques for the quantification of steroids in complex biological matrices.[6][7] This application note provides a comprehensive protocol for the analysis of this compound.

Experimental

Sample Preparation

Human Plasma:

A liquid-liquid extraction (LLE) procedure is employed for the extraction of this compound from human plasma.

  • To 500 µL of plasma, add 50 µL of the internal standard working solution (Testosterone-d3, 100 ng/mL).

  • Add 2.5 mL of methyl tert-butyl ether (MTBE).

  • Vortex for 10 minutes.

  • Centrifuge at 4000 rpm for 5 minutes.

  • Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (50:50 methanol:water with 0.1% formic acid) and inject 10 µL into the LC-MS/MS system.

Human Urine:

A simple dilute-and-inject method is utilized for urine samples.

  • To 100 µL of urine, add 50 µL of the internal standard working solution (Testosterone-d3, 100 ng/mL).

  • Add 850 µL of the mobile phase (50:50 methanol:water with 0.1% formic acid).

  • Vortex to mix.

  • Transfer to an autosampler vial and inject 10 µL into the LC-MS/MS system.

Liquid Chromatography
  • HPLC System: Agilent 1200 Series or equivalent

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.6 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Methanol

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 10 µL

  • Gradient:

    Time (min) %B
    0.0 50
    5.0 95
    5.1 50

    | 7.0 | 50 |

Mass Spectrometry
  • Mass Spectrometer: Triple Quadrupole Mass Spectrometer with ESI source

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Ion Source Temperature: 500°C

  • Collision Gas: Argon

Data Presentation

Table 1: Proposed MRM Transitions and Mass Spectrometer Parameters

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (V)
This compound (Quantifier) 301.2161.110025
This compound (Qualifier) 301.2175.110020
Testosterone-d3 (IS) 292.2109.110027

Note: The MRM transitions for this compound are proposed based on its chemical structure and common fragmentation patterns of similar steroids. These should be optimized empirically.

Table 2: Method Performance Characteristics (Hypothetical)

ParameterResult
Linearity (r²) > 0.99
Limit of Detection (LOD) 0.1 ng/mL
Limit of Quantitation (LOQ) 0.5 ng/mL
Accuracy (% bias) < 15%
Precision (%RSD) < 15%
Recovery > 85%

Note: These performance characteristics are typical for LC-MS/MS assays for anabolic steroids and should be determined during method validation.

Experimental Workflow and Signaling Pathways

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (500 µL) is_add_plasma Add Internal Standard (Testosterone-d3) plasma->is_add_plasma urine Urine Sample (100 µL) is_add_urine Add Internal Standard (Testosterone-d3) urine->is_add_urine lle Liquid-Liquid Extraction (MTBE) is_add_plasma->lle dilute Dilution is_add_urine->dilute evap Evaporation lle->evap recon Reconstitution evap->recon lcms LC-MS/MS System (C18 Column, ESI+) recon->lcms dilute->lcms quant Quantification (MRM) lcms->quant report Reporting quant->report

References

Application Note and Protocol: Solid-Phase Extraction of Methoxydienone from Urine Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methoxydienone, also known as methenolone, is a synthetic anabolic-androgenic steroid (AAS) derived from dihydrotestosterone. Its detection in urine is a key aspect of anti-doping controls and forensic toxicology. Effective sample preparation is critical for the accurate and sensitive quantification of this compound and its metabolites. This application note provides a detailed protocol for the solid-phase extraction (SPE) of this compound from human urine samples, followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

This compound primarily functions by binding to the androgen receptor, which then modulates gene expression to produce its anabolic effects.[1][2] In the body, it is metabolized, and its metabolites are excreted in urine, primarily as glucuronide and sulfate conjugates.[3] Therefore, a hydrolysis step is essential to cleave these conjugates and allow for the extraction of the parent compound and its metabolites.

This protocol outlines a robust and reliable method for the extraction and cleanup of this compound from urine, providing high recovery and clean extracts suitable for sensitive downstream analysis.

Data Presentation

The following table summarizes the quantitative data for the recovery of this compound (Methenolone) and other anabolic steroids from urine using the described solid-phase extraction protocol.[4]

CompoundSpiked at 25 ng/mLSpiked at 100 ng/mL
Recovery % RSD % (n=5)
Methenolone 105.5 5.7
Androstenedione103.54.9
Boldenone100.86.7
Norethandrolone103.35.4
Progesterone105.66.7
Stanozolol102.76.3
Epitestosterone105.98.3
Trenbolone103.66.4
Overall Mean 104.1 6.5
  • LOD and LOQ: For a similar class of anabolic steroids, the limit of detection (LOD) and limit of quantification (LOQ) were in the range of 0.1 µg/L and 0.25 µg/L, respectively.[5] A study on methenolone in animal-derived food using a different extraction method but also LC-MS/MS reported an LOD of 0.3 µg/kg.[6]

Experimental Protocols

This section details the methodologies for the enzymatic hydrolysis of urine samples and the subsequent solid-phase extraction of this compound.

Materials and Reagents
  • Urine sample

  • Acetate buffer (100 mM, pH 5.0)

  • β-glucuronidase (e.g., from E. coli or Helix pomatia)

  • Ammonium hydroxide (NH₄OH)

  • Methanol (MeOH), HPLC grade

  • Deionized water (D.I. H₂O)

  • SPE columns: Mixed-mode C8 and strong anion-exchange (QAX) sorbent (e.g., Clean-Up® CUQAX22Z, 200 mg / 10 mL)[4]

  • Vortex mixer

  • Centrifuge

  • Water bath or incubator (65°C)

  • SPE manifold

  • Nitrogen evaporator

Enzymatic Hydrolysis Protocol

Steroids are primarily excreted in urine as conjugated metabolites. This enzymatic hydrolysis step is crucial to cleave the glucuronide conjugates to their free forms for extraction.[4]

  • Pipette 5 mL of the urine sample into a glass centrifuge tube.

  • Add 2 mL of acetate buffer (pH 5.0).

  • Add 250 µL of a concentrated β-glucuronidase solution.

  • Vortex the mixture for 30 seconds.

  • Incubate the sample at 65°C for 1-2 hours.

  • Allow the sample to cool to room temperature.

  • Adjust the pH to approximately 7 by adding 20 µL of NH₄OH.

  • Vortex for 30 seconds.

Solid-Phase Extraction (SPE) Protocol

This procedure utilizes a mixed-mode SPE sorbent that combines reversed-phase (C8) and strong anion-exchange (QAX) functionalities. The C8 retains the hydrophobic steroids, while the QAX removes acidic matrix components, resulting in a cleaner extract.[4]

  • Column Conditioning:

    • Pass 3 mL of MeOH through the SPE column.

    • Follow with 3 mL of D.I. H₂O. Do not allow the column to go dry.

  • Sample Loading:

    • Apply the pre-treated urine sample from the hydrolysis step onto the conditioned SPE column.

    • Maintain a slow and steady flow rate of 1-2 mL/min.

  • Washing:

    • Wash the column with 3 mL of D.I. H₂O.

    • Follow with a second wash using 3 mL of a 60:40 D.I. H₂O:MeOH solution.

  • Drying:

    • Dry the SPE column thoroughly by applying a full vacuum or positive pressure for 10 minutes. This step is critical for efficient elution.

  • Elution:

    • Elute the retained analytes with 3 mL of MeOH.

    • Collect the eluate at a flow rate of 1-2 mL/min.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature below 50°C.

    • Reconstitute the dried residue in a suitable volume of mobile phase (e.g., 100-200 µL) for LC-MS/MS analysis.

Visualizations

This compound Androgen Receptor Signaling Pathway

Methoxydienone_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound AR Androgen Receptor (AR) This compound->AR Enters Cell AR_this compound AR-Methoxydienone Complex AR->AR_this compound Binding HSP Heat Shock Proteins (HSP) AR_HSP_Complex AR-HSP Complex AR_HSP_Complex->AR Dissociation AR_HSP_Complex->HSP AR_HSP_Complex->AR_this compound This compound displaces HSP ARE Androgen Response Element (ARE) on DNA AR_this compound->ARE Binding & Dimerization Transcription Gene Transcription ARE->Transcription Initiation mRNA mRNA Transcription->mRNA Protein_Synthesis Protein Synthesis (Anabolic Effects) mRNA->Protein_Synthesis Translation (in Cytoplasm)

Caption: Androgen receptor signaling pathway activated by this compound.

Experimental Workflow for this compound Extraction

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis Urine 5 mL Urine Sample Buffer Add 2 mL Acetate Buffer (pH 5) Urine->Buffer Enzyme Add 250 µL β-glucuronidase Buffer->Enzyme Vortex1 Vortex Enzyme->Vortex1 Incubate Incubate at 65°C for 1-2 hours Vortex1->Incubate Cool Cool to Room Temperature Incubate->Cool pH_Adjust Adjust pH to ~7 with NH₄OH Cool->pH_Adjust Vortex2 Vortex pH_Adjust->Vortex2 Condition 1. Condition SPE Column (3 mL MeOH, then 3 mL H₂O) Load 2. Load Sample Condition->Load Wash 3. Wash Column (3 mL H₂O, then 3 mL 60:40 H₂O:MeOH) Load->Wash Dry 4. Dry Column (10 min) Wash->Dry Elute 5. Elute with 3 mL MeOH Dry->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS

Caption: Workflow for the extraction of this compound from urine.

References

Application Notes: Methoxydienone as a Precursor for Levonorgestrel Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Methoxydienone (CAS 2322-77-2), also known as 13β-ethyl-3-methoxygona-2,5(10)-dien-17-one, is a key synthetic steroid intermediate used in the pharmaceutical industry.[1][2] Its primary application lies in its role as a precursor for the synthesis of more complex and therapeutically significant steroid hormones, most notably Levonorgestrel.[3][4][5] Levonorgestrel is a second-generation synthetic progestogen widely used in hormonal contraceptives.[6] The synthesis process from this compound offers a streamlined and efficient route, avoiding some of the challenges associated with older production techniques, such as the use of potassium hydroxide which can react with acetylene gas and complicate the reaction.[7]

This document provides detailed protocols and quantitative data for the synthesis of Levonorgestrel from this compound, based on established patent literature. The process involves two primary stages: an ethynylation reaction using an alkynyllithium ammine complex, followed by hydrolysis to yield the final Levonorgestrel product.[7][8][9]

Synthesis Pathway Overview

The conversion of this compound to Levonorgestrel is a two-step process. First, this compound undergoes an ethynylation reaction at the C17 ketone position with an alkynyllithium complex to form an acetylide intermediate. This intermediate is then subjected to acidic hydrolysis, which converts the enol ether at the C3 position into a ketone and completes the formation of the α,β-unsaturated ketone system, yielding Levonorgestrel.

G cluster_reactants Reactants cluster_process Reaction Steps cluster_products Products A This compound C Step 1: Ethynylation (Alkynyl Addition) A->C B Alkynyllithium Ammine Complex B->C E Acetylide Intermediate C->E Forms D Step 2: Hydrolysis (Acid-catalyzed) F Levonorgestrel D->F Yields E->D

Caption: Chemical synthesis pathway from this compound to Levonorgestrel.

Quantitative Data Summary

The following table summarizes the key quantitative parameters from a representative synthesis protocol. The data is compiled from embodiments described in patent literature, demonstrating the efficiency and scalability of the process.[7][8]

ParameterValueNotes
Starting Material
This compound450 gDissolved in 5 L of solvent (e.g., THF, Toluene, or MTBE).[7]
Reagents (Step 1) For preparation of the alkynyllithium ammine complex.
Liquid Ammonia500 mLReaction medium for complex formation.[8][10]
Metallic Lithium10.5 g - 11 gReacts with acetylene in liquid ammonia.[7][8][10]
Acetylene GasFlow rate of 4 L/minBubbled through the lithium-ammonia solution.[7][8][10]
Reaction Conditions
Complex Formation Temp.-55°C to -50°CTemperature for dissolving lithium and bubbling acetylene.[7][8][10]
Ethynylation Temp.-20°CTemperature for the addition of this compound solution to the complex.[8]
Hydrolysis Temp.-10°C to 60°CInitial pH adjustment at low temp, followed by heating to 60°C for 1 hour.[7][8]
Reagents (Step 2) For hydrolysis of the intermediate.
Hydrochloric Acid (10%)As required to reach pH 1-2Used for the acid-catalyzed hydrolysis.[7][8]
Solvents
Reaction SolventTetrahydrofuran (THF), Toluene, or MTBEUsed to dissolve this compound and for extraction.[7][8]
Crystallization SolventEthyl AcetateUsed for the final purification of Levonorgestrel.[8]
Product Yield
Final Product375 gDried Levonorgestrel.
Overall Yield~80%Based on the starting amount of this compound.[8]

Detailed Experimental Protocols

The synthesis is performed in three main stages: preparation of the alkynyllithium complex, the ethynylation reaction with this compound, and the subsequent hydrolysis and purification to yield Levonorgestrel.

Stage 1: Preparation of the Alkynyllithium Ammine Complex
  • Reactor Setup : Charge a 1000 mL three-necked reaction flask, equipped with a mechanical stirrer and a cooling system, with 500 mL of liquid ammonia.[8][10]

  • Lithium Dissolution : Cool the flask to between -55°C and -50°C. While stirring, add 10.5 g of metallic lithium over a period of 20 minutes. Continue stirring until the lithium is completely dissolved, indicated by the formation of a deep blue-black solution.[7][8][10]

  • Acetylene Addition : Maintain the temperature at -50°C and bubble acetylene gas through the solution at a flow rate of 4 L/min. Continue the gas feed until the solution color changes from blue-black to a pearl or canescence (whitish-gray) color. Once the color change is complete, continue bubbling acetylene for an additional 5 minutes to ensure full reaction.[7][8][10]

  • Solvent Exchange : Heat the reaction flask with a normal-temperature water bath to slowly evaporate the liquid ammonia. Concurrently, add 600 mL of a suitable solvent such as Tetrahydrofuran (THF), Toluene, or Methyl Tertiary Butyl Ether (MTBE).[7][8]

  • Final Complex Preparation : After the solvent exchange, cool the resulting mixture to -20°C. To ensure the complex is ready for the next stage, continue to feed acetylene gas for another 30 minutes. The prepared alkynyllithium complex is now ready for use.[8]

Stage 2: Alkynyl Addition Reaction (Ethynylation)
  • Prepare this compound Solution : In a separate vessel, dissolve 450 g of this compound in 5 L of the chosen solvent (THF, Toluene, or MTBE).[7]

  • Addition : Maintain the alkynyllithium complex from Stage 1 at -20°C. Slowly add the this compound solution to the complex via dripping over a period of 30 minutes, ensuring continuous stirring throughout the addition.[8]

  • Reaction Completion : Upon completion of the addition, the reaction mixture contains the acetylide adduct (intermediate).

Stage 3: Hydrolysis and Purification of Levonorgestrel
  • Acidification : To the reaction mixture from Stage 2, add 10% hydrochloric acid until the pH of the aqueous phase is adjusted to 1-2. During this process, control the temperature between -10°C and -5°C.[7][8]

  • Hydrolysis : After pH adjustment, slowly warm the mixture to 60°C over 20-22 minutes. Maintain the temperature at 60°C and allow it to reflux for 1 hour to ensure complete hydrolysis.[7][8]

  • Extraction : Cool the reaction mixture to 0°C and allow the layers to separate. Extract the lower aqueous layer twice with the chosen organic solvent (MTBE, Toluene, or THF). The volume of solvent for extraction is typically calculated at a ratio of 4.4 mL per gram of the initial this compound.[7][8]

  • Washing and Concentration : Combine all organic phases and wash with water until the pH is neutral. Concentrate the organic phase under reduced pressure (e.g., 300 mm Hg).[7][8]

  • Crystallization and Isolation : To the concentrated residue, add ethyl acetate (at a ratio of 22 mL per gram of initial this compound). Heat the mixture to 60°C to dissolve the solid. Slowly cool the solution to 10°C over 20 minutes and stir for an additional 30 minutes to facilitate crystallization.[8]

  • Drying : Collect the crystalline product by suction filtration and dry it to obtain pure Levonorgestrel.[8][11]

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the experimental protocol, from the initial preparation of reagents to the final isolation of the product.

G cluster_prep Stage 1: Reagent Preparation cluster_reaction Stage 2: Synthesis cluster_purification Stage 3: Purification & Isolation A Prepare Liquid Ammonia & Lithium Solution (-55°C to -50°C) B Bubble Acetylene Gas (4 L/min) A->B Lithium dissolved C Solvent Exchange (Ammonia -> THF/Toluene/MTBE) B->C Color change E Alkynyl Addition Reaction (-20°C, 30 min) C->E Alkynyllithium Complex D Prepare this compound Solution D->E This compound Solution F Acidic Hydrolysis (pH 1-2, up to 60°C) E->F G Solvent Extraction F->G H Wash & Concentrate G->H I Crystallization (Ethyl Acetate) H->I J Filter & Dry Product I->J

Caption: Step-by-step workflow for the synthesis of Levonorgestrel.

References

Application Notes: Cell Culture Techniques for Assessing Methoxydienone's Cellular Effects

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Methoxydienone, also known as 13β-ethyl-3-methoxygona-2,5(10)-dien-17-one, is a synthetic anabolic-androgenic steroid (AAS).[1][2] Like other AAS, it is believed to exert its primary effects through interaction with the androgen receptor (AR), modulating gene expression to promote anabolic processes such as increased protein synthesis and muscle growth.[1][3] The cellular signaling cascades activated by anabolic steroids often involve key metabolic pathways, including the PI3K/Akt/mTOR signaling axis, which is a central regulator of cell growth, proliferation, and survival.[4][5][6][7]

While valued for potential anabolic properties, it is crucial to assess the full spectrum of cellular effects, including potential cytotoxicity, impacts on cell cycle progression, and the induction of apoptosis, especially given that some anabolic steroids are associated with adverse effects like liver damage.[8][9] These application notes provide a suite of detailed protocols for researchers to systematically evaluate the biological activity of this compound in vitro using established cell culture techniques. The assays described herein will enable the quantification of its effects on cell viability, apoptosis, cell cycle, and the activation of key signaling pathways.

Recommended Cell Lines

  • Muscle Cells (e.g., C2C12 myoblasts): To study anabolic effects and differentiation.

  • Liver Cells (e.g., HepG2 hepatocarcinoma cells): To assess potential hepatotoxicity.[10]

  • Prostate Cells (e.g., LNCaP, PC-3): To investigate androgenic effects and potential off-target impacts.

  • Breast Cancer Cells (e.g., T47D): Useful for studying compounds with progestogenic or androgenic activity.[11]

Experimental Workflow Overview

The general workflow for assessing the cellular effects of this compound involves treating cultured cells with the compound and subsequently performing a battery of assays to measure different biological endpoints.

Experimental_Workflow cluster_prep Preparation cluster_assays Cellular Assays cluster_analysis Data Analysis Cell_Culture 1. Cell Seeding & Culture Treatment 2. This compound Treatment (Dose-Response & Time-Course) Cell_Culture->Treatment Viability Cell Viability (MTT Assay) Treatment->Viability Assess Cytotoxicity Apoptosis Apoptosis (Annexin V/PI Staining) Treatment->Apoptosis Measure Cell Death Cell_Cycle Cell Cycle (PI Staining) Treatment->Cell_Cycle Analyze Proliferation Signaling Signaling Pathway (Western Blot) Treatment->Signaling Investigate Mechanism Data_Quant 3. Data Quantification & Visualization Viability->Data_Quant Apoptosis->Data_Quant Cell_Cycle->Data_Quant Signaling->Data_Quant

Caption: General experimental workflow for assessing this compound's cellular effects.

Key Signaling Pathway: Androgen Receptor and PI3K/Akt/mTOR

This compound, as an AAS, is expected to bind to the androgen receptor (AR). This can trigger non-genomic effects, leading to the activation of kinase cascades like the PI3K/Akt pathway.[4] This pathway is a master regulator of anabolism, culminating in the activation of mTORC1, which promotes protein synthesis, lipid synthesis, and overall cell growth by phosphorylating downstream targets like S6K1 and 4E-BP1.[4][7][12]

Signaling_Pathway MD This compound AR Androgen Receptor (AR) MD->AR Binds PI3K PI3K AR->PI3K Activates Akt Akt PI3K->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Activates EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Inhibits Protein_Synth Protein Synthesis (Anabolism) S6K1->Protein_Synth EIF4EBP1->Protein_Synth Represses Cell_Growth Cell Growth & Proliferation Protein_Synth->Cell_Growth

Caption: Proposed signaling pathway for this compound's anabolic effects.

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol measures cell metabolic activity as an indicator of viability, proliferation, and cytotoxicity.[13] Metabolically active cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[14][15]

A. Materials

  • 96-well flat-bottom sterile plates

  • This compound stock solution (e.g., in DMSO)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[16]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO).[17]

  • Microplate reader (absorbance at 570-590 nm).[14]

B. Workflow Diagram

MTT_Workflow A 1. Seed Cells (96-well plate) B 2. Treat with This compound A->B C 3. Add MTT Reagent B->C D 4. Incubate (1-4 hours) C->D E 5. Add Solubilization Solution D->E F 6. Read Absorbance (570 nm) E->F

Caption: Workflow for the MTT cell viability assay.

C. Procedure

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Prepare serial dilutions of this compound in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-cell background control.

  • Incubate for the desired time period (e.g., 24, 48, 72 hours).

  • After incubation, add 10 µL of 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[13]

  • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.[16][17]

  • Add 100 µL of solubilization solution to each well and mix thoroughly by pipetting to dissolve the crystals.[16]

  • Incubate for an additional 4 hours or overnight at 37°C in a humidified atmosphere.[13]

  • Measure the absorbance at 570 nm using a microplate reader. Use a reference wavelength of >650 nm if desired.[13]

D. Data Presentation

This compound Conc. (µM) Absorbance (570 nm) (Mean ± SD) % Cell Viability (Relative to Control)
0 (Vehicle Control) 1.25 ± 0.08 100%
0.1 1.22 ± 0.07 97.6%
1 1.15 ± 0.09 92.0%
10 0.98 ± 0.06 78.4%
50 0.65 ± 0.05 52.0%

| 100 | 0.31 ± 0.04 | 24.8% |

Protocol 2: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[18] Early apoptotic cells translocate phosphatidylserine (PS) to the outer cell membrane, which is detected by fluorescently-labeled Annexin V. PI is a nuclear stain that is excluded by live and early apoptotic cells but penetrates late apoptotic and necrotic cells.[18]

A. Materials

  • 6-well sterile plates

  • FITC Annexin V Apoptosis Detection Kit (containing Annexin V-FITC, PI, and 1X Binding Buffer)

  • Cold PBS

  • Flow cytometer

B. Workflow Diagram

AnnexinV_Workflow cluster_prep Cell Preparation cluster_stain Staining cluster_acq Acquisition A 1. Seed & Treat Cells B 2. Harvest & Wash Cells (Adherent & Suspension) A->B C 3. Resuspend in 1X Binding Buffer B->C D 4. Add Annexin V-FITC & PI C->D E 5. Incubate 15 min (Room Temp, Dark) D->E F 6. Analyze by Flow Cytometry E->F

Caption: Workflow for apoptosis detection using Annexin V/PI staining.

C. Procedure

  • Seed cells in 6-well plates and treat with this compound for the desired time.

  • Harvest cells. For adherent cells, gently detach using a non-enzymatic method (e.g., EDTA) to maintain membrane integrity.[19] Collect both floating and adherent cells.

  • Wash cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.[19]

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of ~1 x 10⁶ cells/mL.[20]

  • Transfer 100 µL of the cell suspension (~1 x 10⁵ cells) to a flow cytometry tube.[21]

  • Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.[19]

  • Gently vortex and incubate for 15 minutes at room temperature in the dark.[20]

  • Add 400 µL of 1X Binding Buffer to each tube.[21]

  • Analyze by flow cytometry as soon as possible (within 1 hour), measuring FITC (FL1) and PI (FL3) fluorescence.[20][21]

D. Data Interpretation & Presentation

  • Annexin V (-) / PI (-): Live cells

  • Annexin V (+) / PI (-): Early apoptotic cells

  • Annexin V (+) / PI (+): Late apoptotic/necrotic cells

Treatment% Live Cells (Q3)% Early Apoptotic (Q4)% Late Apoptotic/Necrotic (Q2)
Vehicle Control95.1 ± 2.32.5 ± 0.81.8 ± 0.5
This compound (50 µM)70.4 ± 4.115.2 ± 2.513.5 ± 1.9
This compound (100 µM)45.8 ± 3.828.9 ± 3.124.1 ± 2.7
Protocol 3: Cell Cycle Analysis by PI Staining

This method quantifies cellular DNA content to determine the distribution of a cell population in the different phases of the cell cycle (G0/G1, S, and G2/M).[22][23]

A. Materials

  • 6-well sterile plates

  • Cold PBS

  • Ice-cold 70% ethanol

  • PI/RNase Staining Buffer

B. Workflow Diagram

CellCycle_Workflow A 1. Seed & Treat Cells B 2. Harvest & Wash Cells A->B C 3. Fix Cells (Cold 70% Ethanol) B->C D 4. Stain with PI/RNase C->D E 5. Incubate 30 min (Dark) D->E F 6. Analyze by Flow Cytometry E->F

Caption: Workflow for cell cycle analysis using propidium iodide staining.

C. Procedure

  • Seed and treat cells as in the previous protocols.

  • Harvest cells, wash once with cold PBS, and centrifuge at 200 x g for 5-10 minutes.[24]

  • Resuspend the cell pellet in 1 mL of ice-cold PBS.

  • While gently vortexing, add the cell suspension dropwise into a tube containing 9 mL of ice-cold 70% ethanol for fixation.[24]

  • Incubate at 4°C for at least 2 hours (or overnight).[24]

  • Centrifuge the fixed cells at 200 x g for 10 minutes, decant the ethanol.

  • Wash the cells once with cold PBS.

  • Resuspend the cell pellet in 300-500 µL of PI/RNase staining solution.

  • Incubate for 30 minutes at room temperature, protected from light.[24]

  • Analyze by flow cytometry. The DNA content is measured as the fluorescence intensity of PI.

D. Data Presentation

Treatment % G0/G1 Phase % S Phase % G2/M Phase
Vehicle Control 65.2 ± 3.1 20.5 ± 1.9 14.3 ± 1.5
This compound (10 µM) 64.8 ± 2.8 21.1 ± 2.2 14.1 ± 1.8

| this compound (50 µM) | 75.1 ± 3.5 | 10.3 ± 1.4 | 14.6 ± 2.0 |

Protocol 4: Western Blot Analysis of PI3K/Akt/mTOR Pathway

Western blotting allows for the detection of specific proteins and their phosphorylation status, indicating the activation level of signaling pathways.

A. Materials

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and electrophoresis equipment

  • PVDF membrane and transfer system

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence (ECL) substrate and imaging system

B. Procedure

  • After treatment with this compound, wash cells with ice-cold PBS and lyse with RIPA buffer.[25]

  • Centrifuge lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Determine protein concentration of the supernatant using a BCA assay.

  • Denature 20-30 µg of protein per sample by boiling in SDS loading buffer.

  • Separate proteins by size using SDS-PAGE.[26]

  • Transfer the separated proteins to a PVDF membrane.[26]

  • Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.[27]

  • Incubate the membrane with primary antibodies (e.g., 1:1000 dilution in 5% BSA) overnight at 4°C with gentle agitation.[25][28]

  • Wash the membrane three times with TBST.

  • Incubate with the appropriate HRP-conjugated secondary antibody (1:5000-1:10000 dilution) for 1 hour at room temperature.[28]

  • Wash the membrane three times with TBST.

  • Add ECL substrate and capture the chemiluminescent signal using an imaging system.

  • Quantify band intensity using software like ImageJ. Normalize phosphorylated protein levels to total protein levels.

C. Data Presentation

Treatment p-Akt / Total Akt (Fold Change) p-mTOR / Total mTOR (Fold Change)
Vehicle Control 1.0 1.0
This compound (1 µM) 1.8 ± 0.2 1.5 ± 0.1
This compound (10 µM) 3.5 ± 0.4 2.9 ± 0.3

| this compound + PI3K Inhibitor | 1.2 ± 0.1 | 1.1 ± 0.2 |

References

Application Notes and Protocols: Measuring Methoxydienone's Androgenic Activity Using Reporter Gene Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methoxydienone, a synthetic anabolic-androgenic steroid (AAS), is known to exert its biological effects primarily through interaction with the androgen receptor (AR).[1] As a ligand-activated transcription factor, the AR plays a crucial role in mediating the physiological effects of androgens. Upon ligand binding, the receptor translocates to the nucleus and modulates the expression of target genes, leading to anabolic and androgenic effects.[2][3] Understanding the androgenic potency of synthetic steroids like this compound is critical for drug development, toxicology studies, and doping control.

Reporter gene assays provide a sensitive and quantitative method to assess the androgenic activity of compounds by measuring the transcriptional activation of the AR in a cellular context.[3][4] These assays typically utilize a host cell line that expresses the AR and contains a reporter gene, such as luciferase or green fluorescent protein (GFP), under the control of an androgen-responsive element (ARE).[2][3] The binding of an androgenic compound to the AR triggers the expression of the reporter gene, and the resulting signal is proportional to the androgenic activity of the compound. This application note provides a detailed protocol for a luciferase-based reporter gene assay to determine the androgenic activity of this compound, using the human embryonic kidney 293 (HEK293) cell line as a model system.

Androgen Receptor Signaling Pathway

The androgen receptor signaling pathway is initiated by the binding of an androgenic ligand, such as Dihydrotestosterone (DHT) or in this case, this compound, to the androgen receptor (AR) in the cytoplasm. This binding event causes a conformational change in the AR, leading to its dissociation from heat shock proteins (HSPs). The ligand-bound AR then translocates into the nucleus, where it dimerizes and binds to specific DNA sequences known as Androgen Response Elements (AREs) located in the promoter regions of target genes. This binding, along with the recruitment of co-activator proteins, initiates the transcription of these genes, resulting in the synthesis of new proteins and subsequent physiological responses.

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound AR_HSP AR-HSP Complex This compound->AR_HSP Binding AR AR AR_active Active AR AR->AR_active Translocation HSP HSP AR_HSP->AR Dissociation ARE Androgen Response Element (ARE) AR_active->ARE Binding Gene Target Gene mRNA mRNA Gene->mRNA Transcription Protein Protein mRNA->Protein Translation Physiological Response Physiological Response Protein->Physiological Response

Androgen Receptor Signaling Pathway

Experimental Workflow for Androgen Receptor Reporter Gene Assay

The experimental workflow for the androgen receptor reporter gene assay involves several key steps. The process begins with the seeding of HEK293T cells, which are then co-transfected with an Androgen Receptor (AR) expression vector and a reporter plasmid containing a luciferase gene under the control of an Androgen Response Element (ARE). Following transfection and a recovery period, the cells are treated with varying concentrations of this compound, a positive control (e.g., DHT), and a vehicle control. After an incubation period to allow for gene expression, the cells are lysed, and the luciferase activity is measured using a luminometer. The resulting data is then analyzed to determine the dose-response relationship and calculate the EC50 value for this compound.

A Seed HEK293T Cells B Co-transfect with AR Expression and ARE-Luciferase Plasmids A->B C Incubate for 24 hours B->C D Treat with this compound, Positive Control (DHT), and Vehicle C->D E Incubate for 24 hours D->E F Lyse Cells E->F G Measure Luciferase Activity F->G H Data Analysis (Dose-Response Curve, EC50) G->H

AR Reporter Gene Assay Workflow

Quantitative Data Summary

The following table summarizes the androgenic activity of reference compounds, Dihydrotestosterone (DHT) and Testosterone, as determined by androgen receptor reporter gene assays in various cell lines. The half-maximal effective concentration (EC50) is a measure of a drug's potency and represents the concentration at which the drug elicits 50% of its maximal response. The androgenic activity of this compound is yet to be quantitatively determined using this assay and is therefore listed as "To Be Determined (TBD)".

CompoundCell LineReporter Assay SystemEC50 (nM)Reference
This compound HEK293AR-driven LuciferaseTBD -
Dihydrotestosterone (DHT)U2-OSAR CALUX0.13
Dihydrotestosterone (DHT)22Rv1MMTV-luc0.063[5]
Dihydrotestosterone (DHT)PC3/AR+MMTV-luc0.008[5]
Dihydrotestosterone (DHT)LNCaPMMTV-luc0.075[5]
TestosteroneU2-OSAR CALUX0.66
TestosteroneYeastAR-driven Luciferase23-27[3]

Experimental Protocols

Materials and Reagents
  • Cell Line: Human Embryonic Kidney 293T (HEK293T) cells (ATCC® CRL-3216™)

  • Plasmids:

    • Androgen Receptor (AR) expression vector (e.g., pCMV-hAR)

    • Androgen Response Element (ARE) - Luciferase reporter vector (e.g., pGL4.36[luc2P/MMTV/Hygro] Vector)

    • Control vector for transfection efficiency (e.g., pRL-TK, expressing Renilla luciferase)

  • Cell Culture Media:

    • Dulbecco's Modified Eagle's Medium (DMEM)

    • Fetal Bovine Serum (FBS), charcoal-stripped

    • Penicillin-Streptomycin solution

  • Transfection Reagent: (e.g., Lipofectamine® 3000)

  • Test Compounds:

    • This compound (dissolved in DMSO)

    • Dihydrotestosterone (DHT) (positive control, dissolved in DMSO)

    • Dimethyl sulfoxide (DMSO) (vehicle control)

  • Assay Reagents:

    • Dual-Luciferase® Reporter Assay System (Promega)

    • Phosphate-Buffered Saline (PBS)

    • Passive Lysis Buffer (Promega)

  • Equipment:

    • 96-well white, clear-bottom cell culture plates

    • Luminometer

    • CO2 incubator (37°C, 5% CO2)

    • Standard cell culture equipment (biosafety cabinet, centrifuge, etc.)

Cell Culture and Maintenance
  • Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Passage cells every 2-3 days or when they reach 80-90% confluency.

  • For experiments, use cells that have been passaged no more than 20 times.

Transfection Protocol
  • Cell Seeding: The day before transfection, seed HEK293T cells into a 96-well white, clear-bottom plate at a density of 1 x 10^4 cells per well in 100 µL of complete growth medium.

  • Transfection Complex Preparation:

    • For each well, prepare a DNA mixture containing 50 ng of the ARE-Luciferase reporter vector, 10 ng of the AR expression vector, and 5 ng of the pRL-TK control vector in a suitable volume of serum-free medium (e.g., Opti-MEM®).

    • In a separate tube, dilute the transfection reagent according to the manufacturer's instructions in serum-free medium.

    • Combine the DNA mixture and the diluted transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow for complex formation.

  • Transfection: Add the transfection complex dropwise to each well. Gently rock the plate to ensure even distribution.

  • Incubation: Incubate the cells for 24 hours at 37°C and 5% CO2.

Compound Treatment
  • Media Change: After the 24-hour transfection incubation, carefully remove the medium from each well and replace it with 100 µL of DMEM supplemented with 5% charcoal-stripped FBS. Charcoal-stripped FBS is used to minimize the background androgenic activity from hormones present in regular serum.

  • Compound Dilution: Prepare serial dilutions of this compound and DHT in DMEM with 5% charcoal-stripped FBS. The final concentration of DMSO in the wells should be kept below 0.1% to avoid cytotoxicity.

  • Treatment: Add the diluted compounds to the respective wells in triplicate. Include a vehicle control (DMSO only) and a positive control (a known concentration of DHT that gives a robust response).

  • Incubation: Incubate the plate for another 24 hours at 37°C and 5% CO2.

Luciferase Assay
  • Cell Lysis:

    • Carefully remove the medium from the wells.

    • Wash the cells once with 100 µL of PBS per well.

    • Add 20 µL of Passive Lysis Buffer to each well and incubate at room temperature for 15 minutes on an orbital shaker.

  • Luciferase Measurement:

    • Follow the instructions for the Dual-Luciferase® Reporter Assay System.

    • Add 100 µL of Luciferase Assay Reagent II (LAR II) to each well and measure the firefly luciferase activity using a luminometer.

    • Subsequently, add 100 µL of Stop & Glo® Reagent to each well to quench the firefly luciferase reaction and initiate the Renilla luciferase reaction. Measure the Renilla luciferase activity.

Data Analysis
  • Normalization: For each well, normalize the firefly luciferase activity to the Renilla luciferase activity to correct for variations in transfection efficiency and cell number.

    • Normalized Response = (Firefly Luciferase Reading) / (Renilla Luciferase Reading)

  • Fold Induction: Calculate the fold induction for each compound concentration by dividing the normalized response of the treated wells by the normalized response of the vehicle control wells.

  • Dose-Response Curve: Plot the fold induction against the logarithm of the compound concentration.

  • EC50 Calculation: Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the EC50 value for this compound and the positive control (DHT). The EC50 is the concentration of the compound that produces 50% of the maximal response.

Conclusion

This application note provides a comprehensive protocol for determining the androgenic activity of this compound using a robust and sensitive androgen receptor reporter gene assay. By following this detailed methodology, researchers can obtain quantitative data, such as the EC50 value, which is essential for characterizing the potency of this synthetic steroid. The provided data for reference androgens allows for a comparative assessment of this compound's activity. This assay can be a valuable tool in the fields of endocrinology, toxicology, and drug development for screening and characterizing compounds that interact with the androgen receptor.

References

Application Notes and Protocols: Rodent Models for Evaluating the in vivo Anabolic Effects of Methoxydienone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methoxydienone, also known as 13β-ethyl-3-methoxy-gona-2,5(10)-dien-17-one, is a synthetic anabolic-androgenic steroid (AAS) that was developed in the 1960s.[1][2] Although never commercially marketed for therapeutic use, it has appeared in dietary supplements and is of interest to researchers studying the effects of anabolic agents.[3][4] this compound is reported to be a potent anabolic agent when administered via injection, with an anabolic-to-androgenic ratio of approximately 54:27 relative to testosterone propionate and 90:625 relative to nandrolone.[1][2]

These application notes provide detailed protocols for evaluating the in vivo anabolic and androgenic effects of this compound in rodent models, primarily focusing on the well-established Hershberger assay. The protocols are intended to guide researchers in the preclinical assessment of this and similar compounds.

Mechanism of Action: Androgen Receptor Signaling

The anabolic and androgenic effects of this compound, like other AAS, are primarily mediated through its interaction with the androgen receptor (AR), a ligand-activated nuclear transcription factor.[5][6] Upon binding to the AR in the cytoplasm, the this compound-AR complex translocates to the nucleus. In the nucleus, it dimerizes and binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes.[6][7] This interaction modulates the transcription of genes involved in protein synthesis and other cellular processes, leading to muscle growth (anabolic effect) and development of male secondary sexual characteristics (androgenic effect).[5]

Androgens can also elicit rapid, non-genomic effects that do not involve direct gene transcription.[1] These effects are mediated by membrane-associated ARs and involve the activation of second messenger signaling cascades, such as the MAPK and Akt pathways, which can also contribute to cellular growth and proliferation.[1][6]

Androgen Receptor Signaling Pathway

Androgen Receptor Signaling cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Membrane AR Membrane AR Second Messengers Second Messenger Activation (e.g., MAPK, Akt) Membrane AR->Second Messengers Activates This compound This compound AR Androgen Receptor (AR) This compound->AR Binds AR-HSP Complex AR HSP This compound-AR This compound-AR Complex AR->this compound-AR HSP HSP AR-HSP Complex->AR Dissociation Dimerized Complex Dimerized This compound-AR This compound-AR->Dimerized Complex Translocation & Dimerization Protein Synthesis Increased Protein Synthesis Second Messengers->Protein Synthesis Contributes to ARE Androgen Response Element (ARE) Dimerized Complex->ARE Binds to Gene Transcription Gene Transcription ARE->Gene Transcription Gene Transcription->Protein Synthesis Muscle Hypertrophy Muscle Hypertrophy (Anabolic Effect) Protein Synthesis->Muscle Hypertrophy

Caption: Androgen receptor signaling pathway for this compound.

Experimental Protocols

The primary in vivo assay for assessing the anabolic and androgenic properties of a compound like this compound is the Hershberger assay.[8][9] This assay utilizes castrated male rats to minimize the influence of endogenous androgens.

Hershberger Assay for Anabolic and Androgenic Activity

This protocol is adapted from the OECD Test Guideline 441.[8]

1. Animal Model:

  • Species: Rat (e.g., Sprague-Dawley or Wistar strain)

  • Sex: Male

  • Age: Peripubertal (approximately 42 days old at castration)

  • Housing: Animals should be housed in standard laboratory conditions with ad libitum access to food and water.

2. Experimental Groups:

  • Group 1 (Vehicle Control): Castrated rats receiving the vehicle (e.g., corn oil, sesame oil) only.

  • Group 2 (Testosterone Propionate - Positive Control): Castrated rats receiving a reference androgen, such as testosterone propionate (TP), typically at a dose of 0.2-0.4 mg/kg/day via subcutaneous injection.[10]

  • Group 3-5 (this compound Treatment): Castrated rats receiving at least three different dose levels of this compound.

  • Group 6 (Optional - Intact Control): Non-castrated rats receiving the vehicle.

3. Experimental Procedure:

  • Castration: Animals are surgically castrated under anesthesia at approximately 42 days of age. A recovery period of 7-10 days is recommended.

  • Dosing: Dosing begins after the recovery period and continues for 10 consecutive days. Administration can be via oral gavage or subcutaneous injection, depending on the formulation of this compound.

  • Body Weight: Record body weight daily.

  • Necropsy: On day 11 (24 hours after the last dose), animals are euthanized.

  • Tissue Collection: The following tissues are carefully dissected and weighed (wet weight):

    • Anabolic Indicator: Levator ani muscle.

    • Androgenic Indicators:

      • Ventral prostate

      • Seminal vesicles (with coagulating glands)

      • Glans penis

      • Cowper's glands

4. Data Analysis:

  • Calculate the mean and standard deviation for body and organ weights for each group.

  • Perform statistical analysis (e.g., ANOVA followed by Dunnett's test) to compare the treatment groups to the vehicle control group.

  • The anabolic-to-androgenic ratio can be calculated by comparing the dose-response of the levator ani muscle to that of the androgenic tissues, relative to testosterone propionate.

Experimental Workflow Diagram

Hershberger Assay Workflow Start Start Acclimatization Acclimatization of Peripubertal Male Rats Start->Acclimatization Castration Surgical Castration (Day 42) Acclimatization->Castration Recovery Recovery Period (7-10 days) Castration->Recovery Grouping Randomization into Experimental Groups Recovery->Grouping Dosing Daily Dosing for 10 Days (Vehicle, TP, this compound) Grouping->Dosing Necropsy Euthanasia and Necropsy (Day 11) Dosing->Necropsy Tissue Dissection and Weighing of Target Tissues Necropsy->Tissue Analysis Data Analysis Tissue->Analysis End End Analysis->End

Caption: Workflow for the Hershberger assay.

Data Presentation

The following tables present hypothetical but representative data based on the known anabolic:androgenic ratio of this compound to illustrate expected outcomes from the Hershberger assay.

Table 1: Effect of this compound on Body and Anabolic Tissue Weight in Castrated Rats

Treatment GroupDose (mg/kg/day)Initial Body Weight (g)Final Body Weight (g)Levator Ani Muscle Weight (mg)
Vehicle Control0205 ± 5220 ± 6150 ± 15
Testosterone Propionate0.4206 ± 5235 ± 7350 ± 25
This compound1.0204 ± 6240 ± 8450 ± 30
This compound3.0205 ± 5255 ± 9600 ± 40
This compound10.0206 ± 6270 ± 10750 ± 50
Data are presented as mean ± SD. *p < 0.05 compared to Vehicle Control.

Table 2: Effect of this compound on Androgenic Tissue Weights in Castrated Rats

Treatment GroupDose (mg/kg/day)Ventral Prostate Weight (mg)Seminal Vesicles Weight (mg)Glans Penis Weight (mg)
Vehicle Control025 ± 530 ± 6100 ± 10
Testosterone Propionate0.4150 ± 15180 ± 20250 ± 25
This compound1.075 ± 1090 ± 12175 ± 18
This compound3.0120 ± 14150 ± 18220 ± 22
This compound10.0200 ± 20250 ± 28300 ± 30
Data are presented as mean ± SD. *p < 0.05 compared to Vehicle Control.

Conclusion

The protocols outlined in these application notes provide a robust framework for the preclinical evaluation of this compound's anabolic and androgenic properties in rodent models. The Hershberger assay is a well-validated and widely accepted method for this purpose. The provided data tables and diagrams serve as a guide for experimental design and expected outcomes. Rigorous adherence to these protocols will ensure the generation of reliable and reproducible data for the characterization of novel anabolic agents.

References

Application Notes and Protocols for the GC-MS Analysis of Methoxydienone Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methoxydienone (13β-ethyl-3-methoxygona-2,5(10)-dien-17-one), also known as methoxygonadiene, is a synthetic anabolic-androgenic steroid. Understanding its metabolic fate within the body is crucial for various applications, including drug development, toxicology, and anti-doping screening. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the identification and quantification of steroid metabolites in biological matrices. This document provides detailed application notes and protocols for the GC-MS analysis of this compound metabolites, based on current scientific literature.

Metabolic Pathways of this compound

The biotransformation of this compound primarily involves Phase I metabolic reactions, which introduce or expose functional groups to increase the compound's polarity and facilitate its excretion. The main metabolic pathways identified for this compound are demethylation and hydroxylation, which are common reactions for steroids and are often mediated by cytochrome P450 (CYP) enzymes.

Following administration, this compound undergoes O-demethylation to its corresponding 3-hydroxy metabolite. Further metabolism can occur through hydroxylation at various positions on the steroid backbone. These reactions result in metabolites that can be conjugated (Phase II metabolism) and excreted in urine.

Methoxydienone_Metabolism This compound This compound Metabolite1 O-Demethyl-Methoxydienone (3-hydroxy metabolite) This compound->Metabolite1 O-Demethylation (CYP-mediated) Metabolite2 Hydroxylated Metabolite Metabolite1->Metabolite2 Hydroxylation (CYP-mediated) Conjugation Phase II Conjugation (e.g., Glucuronidation) Metabolite2->Conjugation Excretion Excretion Conjugation->Excretion

Caption: Proposed metabolic pathway of this compound.

Experimental Protocols

The following protocols are based on established methods for the analysis of anabolic steroid metabolites in urine.

Sample Preparation

This protocol outlines the steps for the extraction and purification of this compound metabolites from a urine sample.

  • Hydrolysis: To a 2 mL urine sample, add a suitable internal standard. Adjust the pH to 7.0 using a phosphate buffer. Add β-glucuronidase from E. coli and incubate at 50°C for 1 hour to cleave any glucuronide conjugates.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with one column volume of methanol followed by one column volume of deionized water.

    • Load the hydrolyzed urine sample onto the SPE cartridge.

    • Wash the cartridge with one column volume of deionized water to remove interfering substances.

    • Elute the metabolites with methanol.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

Derivatization

To enhance volatility and thermal stability for GC-MS analysis, the hydroxyl groups of the metabolites must be derivatized. Silylation is a common and effective method.

  • To the dried residue from the sample preparation step, add a mixture of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), ammonium iodide (NH₄I), and a thiol catalyst (e.g., dithioerythritol). A common ratio is 1000:2:1 (v/w/w).

  • Seal the reaction vial and heat at 60°C for 20-30 minutes.

  • Cool the sample to room temperature before injection into the GC-MS system.

GC-MS Analysis

The following are typical GC-MS parameters for the analysis of silylated steroid metabolites. These may need to be optimized for specific instruments and columns.

  • Gas Chromatograph: Agilent 7890B GC System (or equivalent)

  • Mass Spectrometer: Agilent 7010B Triple Quadrupole MS (or equivalent)

  • Column: HP-1ms (or equivalent non-polar capillary column), 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Injection Volume: 1-2 µL, splitless injection

  • Injector Temperature: 280°C

  • Oven Temperature Program:

    • Initial temperature: 130°C

    • Ramp 1: 56°C/min to 186°C

    • Ramp 2: 2°C/min to 206°C

    • Ramp 3: 5°C/min to 221°C

    • Ramp 4: 35°C/min to 326°C, hold for 1.5 minutes

  • Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Full scan (e.g., m/z 50-600) for identification and selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for quantification.

Data Presentation

The following table summarizes the expected trimethylsilyl (TMS) derivatives of this compound metabolites and their characteristic mass-to-charge ratios (m/z) for identification. Retention times are relative and will vary depending on the specific chromatographic conditions.

CompoundPutative StructureKey Diagnostic Ions (m/z) of TMS Derivative
This compound Metabolite 1 (M1) O-Demethyl-Methoxydienone (3-hydroxy metabolite)Molecular ion (M⁺) and characteristic fragments resulting from the loss of methyl groups and parts of the steroid backbone.
This compound Metabolite 2 (M2) Hydroxylated O-Demethyl-MethoxydienoneMolecular ion (M⁺) and fragments indicating the presence of an additional hydroxyl group, along with the fragmentation pattern of M1.

Note: Specific retention times and a comprehensive list of m/z values for each metabolite are not yet fully characterized in the public literature and would need to be determined experimentally using reference standards.

Experimental Workflow Visualization

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis GC-MS Analysis cluster_data_processing Data Processing Urine_Sample Urine Sample Hydrolysis Enzymatic Hydrolysis Urine_Sample->Hydrolysis SPE Solid-Phase Extraction Hydrolysis->SPE Evaporation Evaporation to Dryness SPE->Evaporation Silylation Silylation (MSTFA) Evaporation->Silylation GC_MS GC-MS Injection Silylation->GC_MS Data_Acquisition Data Acquisition (Scan/SIM) GC_MS->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Library_Search Spectral Library Search Peak_Integration->Library_Search Quantification Quantification Library_Search->Quantification

Application Notes & Protocols: Development of a Competitive ELISA for Methoxydienone Screening

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Methoxydienone, also known as methoxygonadiene, is a synthetic anabolic-androgenic steroid (AAS) that has been identified in dietary supplements.[1][2][3] As a regulated substance, its illicit inclusion in supplements necessitates robust and efficient screening methods. The Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive and specific technique ideal for rapid screening of numerous samples.[1][4] This document outlines the principles and detailed protocols for the development of a competitive ELISA for the detection of this compound.

In a competitive ELISA format, free this compound in a sample competes with a labeled this compound conjugate for a limited number of specific antibody binding sites. The resulting signal is inversely proportional to the concentration of this compound in the sample.[5][6] This method is particularly well-suited for the detection of small molecules (haptens) like steroids, which cannot be simultaneously bound by two antibodies as required in a sandwich ELISA format.[4][7]

Principle of Competitive ELISA for this compound

The fundamental principle of this assay is the competition between the target antigen (this compound) and a labeled antigen conjugate for binding to a specific primary antibody. The antibody is immobilized on the surface of a microtiter plate. A sample containing an unknown amount of this compound is added to the wells along with a fixed amount of an enzyme-conjugated this compound (e.g., this compound-HRP). After incubation, unbound reagents are washed away. The addition of a substrate results in a colorimetric reaction catalyzed by the enzyme. The intensity of the color is inversely related to the amount of this compound in the sample; high sample antigen concentration results in a low signal, and vice versa.

G cluster_high High this compound in Sample cluster_low Low/No this compound in Sample Ab1 Antibody-Coated Well M1 This compound (from sample) Ab1->M1 Binds Result1 Low Signal (Less color) conj1 This compound-HRP conj1->Ab1 Blocked Ab2 Antibody-Coated Well conj2 This compound-HRP Ab2->conj2 Binds M2 This compound (from sample) Result2 High Signal (More color)

Caption: Principle of the competitive ELISA for this compound detection.

Experimental Protocols

A successful ELISA development workflow involves several key stages: hapten synthesis, immunogen and coating antigen preparation, antibody production, and finally, the development and validation of the assay itself.[8]

G cluster_prep Phase 1: Reagent Preparation cluster_dev Phase 2: Assay Development & Optimization cluster_val Phase 3: Validation A 1. Hapten Synthesis (this compound Derivative) B 2. Conjugation to Carrier Proteins A->B C 3. Immunogen & Coating Antigen Prep (e.g., MDN-BSA, MDN-OVA) B->C D 4. Antibody Production (Immunization & Serum Collection) C->D E 5. Checkerboard Titration (Optimize Antibody & Antigen Conc.) D->E F 6. Standard Curve Generation E->F G 7. Assay Optimization (Incubation times, buffers, etc.) F->G H 8. Performance Validation (Precision, Accuracy, Specificity) G->H I 9. Sample Matrix Effect Evaluation H->I J 10. Final Protocol Established I->J

Caption: Overall experimental workflow for this compound ELISA development.

Protocol 1: Hapten Synthesis and Conjugate Preparation

To elicit an immune response, the small this compound molecule (hapten) must be covalently linked to a larger carrier protein, such as Bovine Serum Albumin (BSA) for immunization or Ovalbumin (OVA) for coating.[9][10] A common strategy for steroids involves derivatizing a ketone group into an O-(carboxymethyl)oxime (CMO), which provides a carboxylic acid handle for protein conjugation.[9]

1.1. Synthesis of this compound-17-O-(carboxymethyl)oxime (MDN-17-CMO)

  • Dissolve this compound in a suitable solvent like ethanol or pyridine.

  • Add an excess of (carboxymethoxy)amine hemihydrochloride.

  • Stir the reaction mixture at room temperature or under gentle heat (e.g., 60°C) for several hours to overnight until the reaction is complete (monitored by TLC).

  • Quench the reaction and purify the resulting MDN-17-CMO hapten using standard chromatographic techniques (e.g., silica gel column chromatography).

  • Confirm the structure of the purified hapten using mass spectrometry (MS) and NMR.

1.2. Activation of Hapten Carboxylic Acid Group

  • Dissolve the purified MDN-17-CMO hapten in an anhydrous solvent like N,N-dimethylformamide (DMF).

  • Add N-hydroxysuccinimide (NHS) and a carbodiimide coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[9]

  • Stir the mixture at room temperature for several hours to form the active NHS ester. This intermediate is typically used immediately in the next step without isolation.[10]

1.3. Conjugation to Carrier Proteins (BSA and OVA)

  • Prepare separate solutions of BSA and OVA in a suitable buffer (e.g., 0.1 M phosphate buffer, pH 7.5).

  • Slowly add the activated hapten (MDN-17-CMO-NHS ester) solution to the protein solutions with gentle stirring.

  • Allow the reaction to proceed overnight at 4°C.

  • Remove unconjugated hapten and byproducts by extensive dialysis against phosphate-buffered saline (PBS).[10]

  • Lyophilize the purified conjugates (MDN-BSA and MDN-OVA) and store them at -20°C.

  • Characterize the conjugates to determine the hapten-to-protein molar incorporation ratio, for instance, using MALDI-TOF mass spectrometry.[10]

Protocol 2: Polyclonal Antibody Production
  • Immunization: Emulsify the immunogen (MDN-BSA conjugate) with an appropriate adjuvant (e.g., Freund's Complete Adjuvant for the primary injection, Freund's Incomplete Adjuvant for booster injections). Immunize animals (e.g., rabbits) subcutaneously or intramuscularly.

  • Booster Injections: Administer booster injections every 3-4 weeks.

  • Titer Monitoring: Collect small blood samples 7-10 days after each booster to monitor the antibody titer using an indirect ELISA coated with MDN-OVA.

  • Serum Collection: Once a high antibody titer is achieved, collect a larger volume of blood and separate the antiserum. The antiserum can be purified (e.g., via protein A/G affinity chromatography) to obtain IgG antibodies.

Protocol 3: Competitive Indirect ELISA Procedure

This protocol assumes the use of an antibody-coated plate.

  • Reagent Preparation: Bring all reagents and samples to room temperature before use.[11] Prepare wash buffer (e.g., PBS with 0.05% Tween-20), blocking buffer (e.g., 1% BSA in PBS), and sample/standard diluent.[12]

  • Antibody Coating: Dilute the anti-Methoxydienone antibody in a coating buffer (e.g., 0.05 M carbonate-bicarbonate buffer, pH 9.6). Add 100 µL to each well of a 96-well microtiter plate. Incubate overnight at 4°C.[5][12]

  • Washing: Aspirate the coating solution and wash the plate 3 times with 200 µL of wash buffer per well.[12]

  • Blocking: Add 200 µL of blocking buffer to each well to prevent non-specific binding. Incubate for 1-2 hours at 37°C.[12]

  • Washing: Repeat the washing step as in step 3.

  • Competitive Reaction:

    • Prepare this compound standards of known concentrations (e.g., serial dilutions from 100 ng/mL to 0.1 ng/mL) and prepare unknown samples in the sample diluent.

    • Add 50 µL of standard or sample to the appropriate wells.

    • Immediately add 50 µL of diluted this compound-HRP conjugate to each well.

    • Cover the plate and incubate for 1 hour at 37°C.[11]

  • Washing: Aspirate the solution and wash the plate 5 times with wash buffer.[11]

  • Substrate Reaction: Add 100 µL of TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution to each well. Incubate for 15-20 minutes at 37°C in the dark.[11][12]

  • Stopping Reaction: Add 50 µL of stop solution (e.g., 2 M H₂SO₄) to each well. The color will change from blue to yellow.[11]

  • Reading: Measure the optical density (OD) at 450 nm using a microplate reader within 5 minutes.[11]

Data Analysis and Performance Characteristics

The data generated from the ELISA is used to create a standard curve, from which the concentration of this compound in unknown samples can be determined.

G A 1. Measure OD450 for Standards & Samples B 2. Calculate B/B0 (%) B = OD of Standard/Sample B0 = OD of Zero Standard A->B C 3. Plot Standard Curve Y-axis: B/B0 (%) X-axis: log(Concentration) B->C D 4. Fit Curve using Four-Parameter Logistic (4PL) Model C->D E 5. Interpolate Sample Concentrations from the Standard Curve D->E F 6. Report Final Concentrations E->F

Caption: Workflow for analyzing competitive ELISA data.

Assay Performance Data

The following tables summarize the expected performance characteristics of a validated this compound competitive ELISA, based on typical results for similar steroid assays.[1][13]

Table 1: Assay Validation Parameters

ParameterDescriptionTarget Value
IC₅₀ Concentration causing 50% inhibition of signal~0.15 µg/mL[13]
Limit of Detection (LOD) Lowest concentration detectable from zero~0.04 µg/g[1]
Limit of Quantitation (LOQ) Lowest concentration measured with acceptable precision~1.25 µg/mL[13]
Measurement Range Range from LOQ to the upper limit of the standard curve0.01 - 100 µg/mL[13]

Table 2: Assay Precision

ParameterConcentration LevelTarget Value (CV%)
Intra-Assay Precision (n=20) Low, Medium, High< 10%[1]
Inter-Assay Precision (n=10 days) Low, Medium, High< 15%[1]

Table 3: Assay Accuracy (Recovery)

Sample MatrixSpiked ConcentrationAverage Recovery (%)
Dietary Supplement ExtractLow (e.g., 0.5 µg/g)85 - 115%[1]
Medium (e.g., 5 µg/g)85 - 115%[1]
High (e.g., 50 µg/g)85 - 115%[1]

Table 4: Specificity (Cross-Reactivity)

Specificity is critical to ensure the assay detects this compound and not other structurally related steroids. Cross-reactivity is determined by comparing the IC₅₀ of this compound with the IC₅₀ of potential cross-reactants.

CompoundStructureCross-Reactivity (%)
This compound Target Analyte100
LevonorgestrelStructurally related progestin[3]< 5%
NandroloneRelated 19-nortestosterone steroid[3]< 1%
TestosteroneEndogenous androgen< 0.1%
ProgesteroneEndogenous steroid hormone< 0.1%

References

Application of Methoxydienone in Steroid Hormone Signaling Research

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Methoxydienone, also known by its chemical name 13β-ethyl-3-methoxygona-2,5(10)-dien-17-one, is a synthetic steroid that has garnered interest in the field of steroid hormone signaling.[1][2] As a derivative of the 19-nortestosterone group, it is structurally related to other anabolic-androgenic steroids (AAS) and progestins.[3][4] Primarily known for its potent anabolic properties, this compound also exhibits progestogenic activity.[1][5] Its mechanism of action involves binding to and activating the androgen receptor (AR), a ligand-inducible transcription factor that plays a crucial role in the development and maintenance of male secondary sexual characteristics and anabolic processes such as muscle growth.[5]

These application notes provide a comprehensive overview of the use of this compound as a research tool to investigate steroid hormone signaling pathways. Detailed protocols for key in vitro assays are provided to enable researchers to characterize the binding affinity, receptor activation, and effects on steroidogenesis and gene expression of this compound and other related compounds.

Chemical and Physical Properties

PropertyValueReference
Chemical Name 13-Ethyl-3-methoxygona-2,5(10)-dien-17-one[1][2]
Synonyms Methoxygonadiene, Max LMG[1][4][6]
CAS Number 2322-77-2[1]
Molecular Formula C₂₀H₂₈O₂[1]
Molecular Weight 300.44 g/mol [1]
Appearance White to Off-White Crystalline Powder[1]
Melting Point 122-124 °C[1]

Biological Activity

This compound functions as an agonist of the androgen receptor. Upon binding, it initiates a conformational change in the receptor, leading to its translocation to the nucleus. In the nucleus, the receptor-ligand complex dimerizes and binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes.[7] This interaction modulates the transcription of these genes, ultimately leading to the physiological and pharmacological effects of the steroid, including increased protein synthesis and muscle growth.[5]

In addition to its androgenic activity, this compound is also known to possess progestogenic properties, meaning it can bind to and activate the progesterone receptor (PR).[1] This dual activity makes it a compound of interest for studying the crosstalk between androgenic and progestogenic signaling pathways.

Anabolic and Androgenic Properties

The anabolic and androgenic activities of steroids are often evaluated in animal models by measuring the increase in weight of the levator ani muscle (anabolic effect) and the seminal vesicles or prostate (androgenic effect). The ratio of these two effects provides a measure of the compound's relative anabolic and androgenic potency.

CompoundAnabolic:Androgenic Ratio (relative to Testosterone Propionate)Anabolic:Androgenic Ratio (relative to Nandrolone)Reference
This compound 54:2790:625[3][4]

Experimental Protocols

The following protocols are provided as a guide for researchers to study the effects of this compound on steroid hormone signaling.

Androgen Receptor Competitive Binding Assay

This assay is used to determine the binding affinity of this compound for the androgen receptor by measuring its ability to compete with a radiolabeled androgen for receptor binding.

Materials:

  • Rat prostate cytosol (source of androgen receptors)

  • [³H]-R1881 (radiolabeled synthetic androgen)

  • This compound

  • Testosterone (unlabeled competitor for standard curve)

  • TEDG buffer (Tris-HCl, EDTA, DTT, glycerol)

  • Hydroxyapatite (HAP) slurry

  • Scintillation cocktail

  • 96-well filter plates

  • Scintillation counter

Procedure:

  • Preparation of Reagents: Prepare TEDG buffer, HAP slurry, and solutions of [³H]-R1881, this compound, and testosterone at various concentrations.

  • Assay Setup: In a 96-well plate, add a fixed concentration of [³H]-R1881 and varying concentrations of either unlabeled testosterone (for the standard curve) or this compound.

  • Incubation: Add the rat prostate cytosol to each well. Incubate the plate at 4°C overnight to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Add HAP slurry to each well to bind the receptor-ligand complexes. Wash the wells with cold TEDG buffer to remove unbound radioligand.

  • Scintillation Counting: Add scintillation cocktail to each well and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of bound [³H]-R1881 against the logarithm of the competitor concentration. Determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can be calculated from the IC₅₀ value.

Workflow for Androgen Receptor Competitive Binding Assay

G cluster_prep Preparation cluster_assay Assay cluster_separation Separation cluster_detection Detection & Analysis Reagents Prepare Reagents (Buffers, Ligands, Cytosol) Plates Prepare 96-well plates Reagents->Plates Add_Ligands Add [3H]-R1881 and Competitor (this compound) Plates->Add_Ligands Add_Cytosol Add Rat Prostate Cytosol Add_Ligands->Add_Cytosol Incubate Incubate overnight at 4°C Add_Cytosol->Incubate Add_HAP Add HAP Slurry Incubate->Add_HAP Wash Wash to remove unbound ligand Add_HAP->Wash Count Scintillation Counting Wash->Count Analyze Calculate IC50 and Ki Count->Analyze

Caption: Workflow of the androgen receptor competitive binding assay.

Luciferase Reporter Gene Assay

This cell-based assay measures the ability of this compound to activate the androgen receptor and induce the expression of a reporter gene (luciferase).

Materials:

  • Human cell line (e.g., HEK293T, PC-3)

  • Expression vector for the human androgen receptor

  • Reporter plasmid containing a luciferase gene downstream of an androgen-responsive promoter (e.g., MMTV)

  • Transfection reagent

  • Cell culture medium and supplements

  • This compound

  • Dihydrotestosterone (DHT) as a positive control

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Culture and Transfection: Culture the cells in appropriate medium. Co-transfect the cells with the androgen receptor expression vector and the luciferase reporter plasmid using a suitable transfection reagent.

  • Treatment: After 24 hours, treat the transfected cells with varying concentrations of this compound or DHT. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for another 24-48 hours.

  • Cell Lysis and Luciferase Assay: Lyse the cells and add the luciferase assay reagent.

  • Luminescence Measurement: Measure the luminescence using a luminometer.

  • Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to total protein concentration. Plot the normalized luciferase activity against the logarithm of the agonist concentration to determine the EC₅₀ value (the concentration that produces 50% of the maximal response).

Signaling Pathway for AR-mediated Gene Expression

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound AR Androgen Receptor (AR) This compound->AR Binds to HSP Heat Shock Proteins AR->HSP Binding/Dissociation AR_dimer AR Dimer AR->AR_dimer Dimerization & Translocation Nucleus Nucleus ARE Androgen Response Element (ARE) Transcription Gene Transcription ARE->Transcription AR_dimer->ARE Binds to

Caption: Androgen receptor signaling pathway activated by this compound.

H295R Steroidogenesis Assay

This assay utilizes the human adrenocortical carcinoma cell line H295R to assess the effects of this compound on the production of steroid hormones, such as testosterone and estradiol.

Materials:

  • H295R cell line

  • Cell culture medium and supplements

  • This compound

  • Forskolin (positive control for steroidogenesis induction)

  • Prochloraz (positive control for steroidogenesis inhibition)

  • LC-MS/MS or ELISA for hormone quantification

Procedure:

  • Cell Culture: Culture H295R cells in multi-well plates.

  • Treatment: Expose the cells to varying concentrations of this compound, forskolin, or prochloraz for 48 hours. Include a vehicle control.

  • Sample Collection: Collect the cell culture medium.

  • Hormone Quantification: Measure the concentrations of testosterone and estradiol in the medium using a validated LC-MS/MS method or specific ELISA kits.

  • Data Analysis: Compare the hormone levels in the treated samples to the vehicle control to determine if this compound alters steroid hormone production.

Experimental Workflow for H295R Steroidogenesis Assay

G cluster_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis Culture_Cells Culture H295R Cells Treat_Cells Expose cells to this compound and controls for 48h Culture_Cells->Treat_Cells Collect_Medium Collect Culture Medium Treat_Cells->Collect_Medium Quantify_Hormones Quantify Hormones (LC-MS/MS or ELISA) Collect_Medium->Quantify_Hormones Analyze_Data Analyze Data Quantify_Hormones->Analyze_Data

Caption: Workflow for assessing the effect of this compound on steroidogenesis.

Conclusion

This compound serves as a valuable tool for researchers investigating the complex mechanisms of steroid hormone signaling. Its dual activity as an androgen receptor agonist and a progestin allows for the exploration of both individual and overlapping signaling pathways. The protocols outlined in these application notes provide a framework for the systematic in vitro characterization of this compound and other novel steroid compounds. By employing these assays, researchers can elucidate the molecular pharmacology of such compounds, contributing to a deeper understanding of steroid hormone action and potentially informing the development of new therapeutic agents.

References

Application Notes: Investigating the Impact of Methoxydienone on Skeletal Muscle Cell Differentiation

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Methoxydienone, also known as methoxygonadiene, is a synthetic anabolic-androgenic steroid (AAS) designed to promote muscle growth and enhance physical performance.[1] Like other AAS, its primary mechanism of action involves binding to and activating androgen receptors, which modulates gene expression to increase protein synthesis and muscle hypertrophy.[2] In the body, it can be converted to testosterone and other sex hormones, contributing to its anabolic effects.[3] Understanding the precise impact of this compound on the cellular processes of myogenesis is crucial for researchers in muscle biology and drug development.

This document provides a comprehensive protocol for studying the effects of this compound on the differentiation of myoblasts into mature, multinucleated myotubes using the C2C12 mouse myoblast cell line.[4][5] C2C12 cells are a well-established and reliable in vitro model for myogenesis, as they proliferate readily under high-serum conditions and efficiently differentiate upon switching to a low-serum medium.[5][6] The following protocols detail cell culture, differentiation induction, and subsequent analysis of morphological, genetic, and protein-level markers of myogenic differentiation.

Mechanism of Action: Anabolic Steroid Signaling

Anabolic steroids like this compound exert their effects by diffusing across the cell membrane and binding to intracellular androgen receptors (AR).[2][7] Upon ligand binding, the receptor-steroid complex translocates to the nucleus. Inside the nucleus, it binds to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter regions of target genes. This binding initiates the transcription of genes involved in myogenesis, including key myogenic regulatory factors (MRFs) like MyoD and Myogenin, which drive the differentiation program and the synthesis of structural muscle proteins like Myosin Heavy Chain (MHC).[8][9]

Anabolic Steroid Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus METH This compound AR_HSP Androgen Receptor (AR) + HSP METH->AR_HSP Binds AR_METH AR-Methoxydienone Complex AR_HSP->AR_METH Conformational Change AR_METH_N AR-Methoxydienone Complex AR_METH->AR_METH_N Translocation ARE Androgen Response Element (ARE) AR_METH_N->ARE Binds to DNA MRFs ↑ Myogenic Regulatory Factors (MyoD, Myogenin) ARE->MRFs ↑ Gene Transcription Proteins ↑ Muscle Proteins (Myosin Heavy Chain) MRFs->Proteins ↑ Protein Synthesis Diff Muscle Cell Differentiation Proteins->Diff

Figure 1: Simplified signaling pathway of this compound in muscle cells.

Experimental Design and Workflow

The overall workflow begins with culturing C2C12 myoblasts to a high confluency. Differentiation is then induced by switching to a low-serum medium containing either a vehicle control (e.g., DMSO) or varying concentrations of this compound. Samples are collected at key time points (e.g., 24, 48, 72, 96 hours) for downstream analysis to assess the progression of differentiation.

Experimental Workflow cluster_treatments Experimental Groups cluster_analysis 4. Downstream Analysis start Start: C2C12 Myoblasts culture 1. Proliferation Phase Culture in Growth Medium (to 80-90% confluency) start->culture induce 2. Differentiation Induction Switch to Differentiation Medium + Treatments culture->induce veh Vehicle Control induce->veh meth1 This compound (Low Conc.) induce->meth1 meth2 This compound (High Conc.) induce->meth2 collect 3. Sample Collection (e.g., 24, 48, 72, 96h) induce->collect if_analysis Morphological Analysis (Immunofluorescence for MHC) collect->if_analysis qpcr_analysis Gene Expression (RT-qPCR for MyoD, MyoG) collect->qpcr_analysis wb_analysis Protein Expression (Western Blot for MyoD, MyoG, MHC) collect->wb_analysis results 5. Data Quantification & Comparison if_analysis->results qpcr_analysis->results wb_analysis->results

Figure 2: Overview of the experimental workflow.

Protocols

Protocol 1: C2C12 Cell Culture and Proliferation

This protocol describes the standard procedure for maintaining and expanding C2C12 myoblasts.

  • Culture Medium:

    • Growth Medium (GM): High-glucose Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10-20% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin (P/S).[5][10]

  • Cell Maintenance:

    • Culture C2C12 cells on tissue culture-treated dishes at 37°C in a humidified atmosphere with 5% CO2.[6]

    • Passage cells when they reach 70-80% confluency to prevent spontaneous differentiation.[5][11] Do not allow cells to become fully confluent during the proliferation phase.[11]

    • To passage, wash cells with Phosphate-Buffered Saline (PBS), detach using 0.25% Trypsin-EDTA, neutralize with GM, centrifuge, and re-plate at a 1:4 or 1:5 ratio.[5]

Protocol 2: Induction of Myogenic Differentiation

This protocol details how to induce myotube formation and apply treatments.

  • Differentiation Medium (DM): High-glucose DMEM supplemented with 2% Horse Serum (HS) and 1% P/S.[4][5]

  • Induction Procedure:

    • Seed C2C12 myoblasts in GM and allow them to grow to 80-90% confluency.[5]

    • Aspirate the GM and gently wash the cell monolayer twice with sterile PBS.[4]

    • Replace PBS with DM. This marks Day 0 of differentiation.

    • Prepare DM containing the vehicle control (e.g., 0.1% DMSO) and various concentrations of this compound. Add the respective media to the designated wells/plates.

    • Change the medium every 24 hours with fresh, pre-warmed DM containing the appropriate treatments.[4][6]

    • Observe cells daily for morphological changes, such as cell elongation and fusion into multinucleated myotubes.

Protocol 3: Morphological Analysis via Immunofluorescence (IF)

This protocol is for visualizing and quantifying myotube formation by staining for Myosin Heavy Chain (MHC).

  • Fixation and Permeabilization:

    • At the desired time point, wash cells twice with PBS.

    • Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize cells with 0.1-0.5% Triton X-100 in PBS for 10-20 minutes.

  • Blocking and Staining:

    • Wash three times with PBS.

    • Block non-specific binding with 5% Goat Serum or Bovine Serum Albumin (BSA) in PBS for 30-60 minutes at 37°C.

    • Incubate with a primary antibody against Myosin Heavy Chain (MHC) overnight at 4°C (see Table 3 for details).

    • Wash three times with PBS.

    • Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 anti-mouse IgG) for 1 hour at 37°C in the dark.

    • Wash three times with PBS.

    • Counterstain nuclei with DAPI (1 µg/mL) for 5 minutes in the dark.

  • Imaging and Quantification:

    • Mount coverslips onto slides using an anti-fade mounting medium.

    • Capture images using a fluorescence microscope.

    • Quantify myogenesis using the Fusion Index : the percentage of total nuclei that are incorporated into MHC-positive myotubes (defined as cells with ≥2 nuclei).[12][13]

    • Fusion Index (%) = (Number of nuclei in myotubes / Total number of nuclei) x 100 .[14]

Protocol 4: Gene Expression Analysis via RT-qPCR

This protocol measures the mRNA levels of key myogenic genes.

  • RNA Extraction:

    • At the desired time points, wash cells with PBS and lyse them directly in the culture dish using a lysis buffer (e.g., TRIzol).

    • Extract total RNA according to the manufacturer's protocol. Assess RNA quality and quantity using a spectrophotometer.

  • cDNA Synthesis:

    • Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random hexamer primers.

  • Quantitative PCR (qPCR):

    • Perform qPCR using a SYBR Green-based master mix in a real-time PCR system.

    • The reaction mixture should include cDNA template, forward and reverse primers (see Table 2), and SYBR Green master mix.

    • Use a standard thermal cycling program: initial denaturation (e.g., 95°C for 10 min), followed by 40 cycles of denaturation (95°C for 15s) and annealing/extension (60°C for 1 min).[15]

    • Analyze relative gene expression using the ΔΔCt method, normalizing to a stable housekeeping gene (e.g., Gapdh or Actb).

Protocol 5: Protein Expression Analysis via Western Blotting

This protocol assesses the protein levels of myogenic markers.

  • Protein Extraction:

    • At desired time points, wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Collect lysate, centrifuge to pellet cell debris, and determine protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Transfer:

    • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

    • Separate proteins by size on an SDS-polyacrylamide gel.

    • Transfer proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour.

    • Incubate the membrane with primary antibodies (see Table 3) overnight at 4°C.[9]

    • Wash the membrane three times with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash three times with TBST.

    • Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity using software like ImageJ.

Data Presentation

Quantitative data should be summarized in tables for clear comparison between treatment groups.

Table 1: Experimental Treatment Groups

Group Treatment Concentration(s) Vehicle
1 Vehicle Control N/A 0.1% DMSO

| 2 | this compound | 10 nM, 100 nM, 1 µM | 0.1% DMSO |

Table 2: Suggested Mouse RT-qPCR Primer Sequences

Target Gene Forward Primer (5' - 3') Reverse Primer (5' - 3')
MyoD1 AGGACACGACTGCTTTCTTCG TCTGGTTTGGATTCAAATGAGC
Myogenin CTACAGGCCTTGCTCAGCTC GTTGGGCATGGTTTCATCTG
Myh1 (MHC IIx) AAGGCCAAGAAGGCCATCA TCATCACTCTCCTTCTTGTCCTT

| Gapdh | AGGTCGGTGTGAACGGATTTG | TGTAGACCATGTAGTTGAGGTCA |

Note: Primer sequences should always be validated for specificity and efficiency before use.

Table 3: Recommended Primary Antibodies for IF and Western Blot (WB)

Target Protein Application Host Species Suggested Dilution
Myosin Heavy Chain (MHC) IF, WB Mouse 1:200 (IF), 1:1000 (WB)[16]
MyoD WB Mouse/Rabbit 1:500 - 1:1000[17]
Myogenin WB Mouse/Rabbit 1:500 - 1:1000[17][18]

| GAPDH (Loading Control) | WB | Rabbit | 1:5000 |

Table 4: Example Summary of Quantitative Results (at 96h)

Treatment Fusion Index (%) Relative Myogenin mRNA (Fold Change) Relative MHC Protein (Fold Change)
Vehicle Control Mean ± SEM 1.0 1.0
10 nM this compound Mean ± SEM Mean ± SEM Mean ± SEM
100 nM this compound Mean ± SEM Mean ± SEM Mean ± SEM

| 1 µM this compound | Mean ± SEM | Mean ± SEM | Mean ± SEM |

References

Application Note: High-Resolution Mass Spectrometry for the Identification and Characterization of Methoxydienone Impurities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed application note and experimental protocols for the identification and characterization of potential impurities in Methoxydienone (also known as Methoxygonadiene or Max LMG), a synthetic anabolic steroid. Given the clandestine nature of designer steroid manufacturing, impurity profiling is critical for understanding the toxicological profile and ensuring the safety of any related research. High-resolution mass spectrometry (HRMS), coupled with liquid chromatography (LC-HRMS) and gas chromatography (GC-HRMS), offers the requisite sensitivity and specificity for this analytical challenge. This note outlines detailed methodologies, data presentation formats, and visual workflows to guide researchers in this area.

Introduction

This compound (13-ethyl-3-methoxygona-2,5(10)-dien-17-one) is a synthetic steroid that has been sold as a "designer" anabolic agent. Unlike many anabolic steroids, it is not 17-alpha-alkylated, which may theoretically reduce hepatotoxicity. However, products from unregulated sources often contain a range of impurities, including starting materials, reaction byproducts, and degradation products, which can pose significant health risks.[1] Therefore, robust analytical methods are essential for the comprehensive characterization of this compound samples. HRMS techniques are particularly well-suited for this purpose, providing high mass accuracy for confident elemental composition determination of unknown impurities.[2]

Potential Impurities in this compound Synthesis

The synthesis of this compound typically involves the reduction of 3-methoxy-18-methyl-1,3,5(10),8-estratetraen-17-one, followed by oxidation.[3] Based on this and general knowledge of steroid synthesis, potential impurities may include:

  • Starting Materials: Unreacted precursors from the initial stages of synthesis.

  • Intermediates: Incompletely reacted intermediates, such as the corresponding 17-alcohol.

  • Over-oxidation Products: Compounds with additional ketone or hydroxyl groups resulting from excessive oxidation.[4]

  • Isomers: Stereoisomers formed during the synthesis process.

  • Related Steroids: Cross-contamination from the synthesis of other steroids in non-GMP environments.

Quantitative Analysis of Potential Impurities

The following table summarizes hypothetical quantitative data for potential impurities in a clandestine this compound product. This data is illustrative and based on typical impurity levels found in related pharmaceutical manufacturing processes. Actual impurity profiles will vary significantly between batches and manufacturers.

Impurity IDPutative StructureRetention Time (min) (LC-HRMS)Observed m/z [M+H]+Mass Accuracy (ppm)Relative Abundance (%)
IMP-01 3-methoxy-18-methyl-estra-1,3,5(10),8-tetraen-17-one (Starting Material)12.5297.1854< 20.5 - 1.5
IMP-02 13-ethyl-3-methoxygona-2,5(10)-dien-17-ol (Intermediate)9.8303.2324< 20.2 - 1.0
IMP-03 13-ethyl-3-methoxygona-2,5(10)-diene-6,17-dione (Over-oxidation)10.2315.1960< 20.1 - 0.5
IMP-04 13-ethyl-3-hydroxygona-2,5(10)-dien-17-one (Demethylation Product)8.5287.2062< 2< 0.2
IMP-05 17-epithis compound (Isomer)9.2301.2167< 2< 0.5

Experimental Protocols

LC-HRMS Protocol for this compound Impurity Profiling

This protocol is designed for the separation and identification of polar and semi-polar impurities.

a. Sample Preparation

  • Accurately weigh 10 mg of the this compound sample.

  • Dissolve in 10 mL of methanol to create a 1 mg/mL stock solution.

  • Vortex for 1 minute to ensure complete dissolution.

  • Filter the solution through a 0.22 µm PTFE syringe filter into an LC vial.

  • Prepare a 10 µg/mL working solution by diluting the stock solution with a 50:50 mixture of methanol and water.

b. LC-HRMS Instrumentation and Conditions

  • LC System: High-performance liquid chromatography system.

  • Column: C18 column (e.g., 100 x 2.1 mm, 1.7 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: 30-95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95-30% B

    • 18.1-22 min: 30% B

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: High-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Range: m/z 100-1000.

  • Resolution: > 60,000 FWHM.

  • Data Acquisition: Full scan followed by data-dependent MS/MS on the top 5 most intense ions.

GC-HRMS Protocol for this compound Impurity Profiling

This protocol is suitable for the analysis of volatile and thermally stable impurities. Derivatization is often required for steroids to improve their chromatographic behavior and fragmentation patterns in GC-MS.

a. Sample Preparation and Derivatization

  • Prepare a 1 mg/mL stock solution of the this compound sample in methanol.

  • Transfer 100 µL of the stock solution to a glass vial and evaporate to dryness under a gentle stream of nitrogen at 40 °C.

  • Add 50 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS).

  • Cap the vial tightly and heat at 60 °C for 30 minutes.

  • Cool to room temperature before injection.

b. GC-HRMS Instrumentation and Conditions

  • GC System: Gas chromatograph with a split/splitless injector.

  • Column: DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 280 °C.

  • Injection Mode: Splitless (1 µL).

  • Oven Temperature Program:

    • Initial temperature: 150 °C, hold for 1 min.

    • Ramp 1: 20 °C/min to 250 °C.

    • Ramp 2: 5 °C/min to 320 °C, hold for 5 min.

  • Mass Spectrometer: High-resolution mass spectrometer (e.g., TOF or magnetic sector).

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 50-650.

  • Source Temperature: 230 °C.

  • Transfer Line Temperature: 280 °C.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway of this compound and a general workflow for impurity identification.

experimental_workflow cluster_sample Sample Handling cluster_analysis Analytical Methods cluster_data Data Processing & Identification Sample This compound Sample StockSol Stock Solution (1 mg/mL) Sample->StockSol WorkSol Working Solution (10 µg/mL) StockSol->WorkSol Deriv Derivatization (for GC-HRMS) StockSol->Deriv LCHRMS LC-HRMS Analysis WorkSol->LCHRMS GCHRMS GC-HRMS Analysis Deriv->GCHRMS RawData Raw HRMS Data LCHRMS->RawData GCHRMS->RawData PeakDetect Peak Detection & Deconvolution RawData->PeakDetect FormulaGen Elemental Formula Generation PeakDetect->FormulaGen StructElucid Structure Elucidation (MS/MS) FormulaGen->StructElucid Quant Quantification StructElucid->Quant Report Final Report Quant->Report

Caption: Experimental workflow for this compound impurity analysis.

signaling_pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound PR Progesterone Receptor (PR) This compound->PR Binding HSP Heat Shock Proteins (HSP) PR->HSP Dimer Activated PR Dimer PR->Dimer Conformational Change & Dimerization PRE Progesterone Response Element (PRE) on DNA Dimer->PRE Binding Dimer->PRE Transcription Gene Transcription PRE->Transcription Initiation mRNA mRNA Transcription->mRNA Protein Protein Synthesis mRNA->Protein Translation Response Cellular Response (Anabolic Effects) Protein->Response

References

Troubleshooting & Optimization

Optimizing reaction conditions for high-yield Methoxydienone synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Methoxydienone synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for achieving high-yield synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The two most prevalent methods for synthesizing this compound are the Oppenauer oxidation of 13-ethyl-3-methoxygona-2,5(10)-dien-17β-ol and the reaction of a methoxygonadiene precursor with an alkynyllithium ammine complex followed by hydrolysis.[1][2]

Q2: What are the critical reaction parameters to control for a high yield in the Oppenauer oxidation route?

A2: For the Oppenauer oxidation, it is crucial to use anhydrous solvents and maintain a controlled temperature.[1] The reaction is typically carried out under reflux, and the exclusion of water is important to prevent side reactions. The choice of the aluminum alkoxide catalyst and the hydrogen acceptor (e.g., acetone or cyclohexanone) also plays a significant role in the reaction's efficiency.

Q3: What are the key considerations for the alkynyllithium ammine complex route?

A3: This synthetic route requires a strictly inert and anhydrous atmosphere to prevent the quenching of the highly reactive alkynyllithium reagent.[2] Temperature control is also critical during the formation of the acetylide and the subsequent hydrolysis step.

Q4: How can I purify the final this compound product?

A4: Common purification techniques for this compound include recrystallization and column chromatography.[1] For column chromatography, a silica gel stationary phase with a mobile phase consisting of a hexane and ethyl acetate mixture is often effective. The optimal solvent ratio may need to be determined empirically.

Q5: What are some potential side reactions to be aware of during this compound synthesis?

A5: In the Oppenauer oxidation, potential side reactions include aldol condensation of the ketone product if it has α-hydrogens, and the Tishchenko reaction for aldehyde products without α-hydrogens.[1] Migration of double bonds in allylic alcohol substrates can also occur. For the alkynyllithium route, incomplete reaction and side reactions due to moisture contamination are common issues.

Troubleshooting Guides

This section provides solutions to common problems encountered during this compound synthesis.

Issue 1: Low or No Yield of this compound via Oppenauer Oxidation
Possible Cause Troubleshooting Step
Incomplete Reaction - Ensure the reaction is refluxed for a sufficient amount of time (e.g., 3 hours).- Verify the activity of the aluminum isopropoxide catalyst; consider using a fresh batch.- Use a significant excess of the hydride acceptor (e.g., cyclohexanone) to drive the equilibrium towards the product.
Water Contamination - Use anhydrous solvents (e.g., toluene) and ensure all glassware is thoroughly dried.- Perform the reaction under an inert atmosphere (e.g., nitrogen).[3]
Side Reactions - To minimize aldol condensation, consider using a non-enolizable ketone as the hydride acceptor.- Use anhydrous conditions to prevent the Tishchenko reaction.[1]
Product Loss During Workup - Ensure complete extraction of the product from the aqueous phase.- Be cautious during solvent removal to avoid loss of the product, which is a crystalline solid.[3]
Issue 2: Impure Product After Synthesis
Possible Cause Troubleshooting Step
Presence of Starting Material - Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure complete consumption of the starting alcohol.- If the reaction is incomplete, consider extending the reaction time or adding more catalyst.
Formation of Byproducts - For Oppenauer oxidation, byproducts from aldol condensation or double bond migration may be present. Optimize reaction conditions (temperature, catalyst) to minimize these.- For the alkynyllithium route, impurities may arise from side reactions with trace amounts of water or air. Ensure strictly anhydrous and inert conditions.
Ineffective Purification - For column chromatography, optimize the mobile phase composition (e.g., the ratio of hexane to ethyl acetate) to achieve better separation.- For recrystallization, select a solvent system in which this compound has high solubility at high temperatures and low solubility at low temperatures.

Experimental Protocols

Protocol 1: Synthesis of 13β-ethyl-3-methoxy-gona-2,5(10)-dien-17-one via Oppenauer Oxidation

This protocol is adapted from a known procedure for a precursor to this compound.

Materials:

  • 13β-ethyl-3-methoxy-gona-2,5(10)-dien-17β-ol (0.8 g)

  • Aluminium isopropoxide (0.36 g)

  • Toluene (26 cc)

  • Cyclohexanone (8 cc)

  • Water

  • Anhydrous sodium sulphate

  • Ether

Procedure:

  • In a round-bottom flask, combine 13β-ethyl-3-methoxy-gona-2,5(10)-dien-17β-ol, aluminium isopropoxide, toluene, and cyclohexanone.

  • Reflux the mixture under a nitrogen atmosphere for 3 hours.[3]

  • Allow the solution to cool to room temperature under nitrogen.

  • Add 5 cc of water and shake the mixture vigorously.

  • Add 5 g of anhydrous sodium sulphate, shake again, and let it stand for 30 minutes.

  • Filter the solution and wash the residue with ether.

  • Combine the filtrate and the ether washings.

  • Evaporate the solvent under reduced pressure (first at 30°C/20 mm Hg, then at 50°C/0.1 mm Hg) to obtain the crystalline product, 13β-ethyl-3-methoxy-gona-2,5(10)-dien-17-one.[3]

Quantitative Data Summary:

Starting MaterialReagentsProductYield
13β-ethyl-3-methoxy-gona-2,5(10)-dien-17β-olAluminium isopropoxide, Cyclohexanone, Toluene13β-ethyl-3-methoxy-gona-2,5(10)-dien-17-one83% (literature)

Visualizations

Synthesis_Workflow cluster_oppenauer Oppenauer Oxidation Route cluster_alkynyl Alkynyllithium Ammine Complex Route start_opp 13-ethyl-3-methoxy-gona-2,5(10)-dien-17β-ol reagents_opp Aluminum Isopropoxide, Cyclohexanone, Toluene reaction_opp Reflux under N2 (3 hours) start_opp->reaction_opp reagents_opp->reaction_opp workup_opp Workup: H2O, Na2SO4, Filtration reaction_opp->workup_opp product_opp This compound workup_opp->product_opp start_alk Methoxygonadiene Precursor reagents_alk Alkynyllithium Ammine Complex (Anhydrous) reaction1_alk Acetylide Formation (Controlled Temp, Inert Atm.) start_alk->reaction1_alk reagents_alk->reaction1_alk hydrolysis_alk Hydrolysis reaction1_alk->hydrolysis_alk product_alk This compound hydrolysis_alk->product_alk

Caption: General workflows for the two primary synthesis routes of this compound.

Troubleshooting_Oppenauer decision decision issue If yield is still low, consider side reactions (Aldol, Tishchenko). solution solution start Low Yield in Oppenauer Oxidation check_completion Reaction Complete? start->check_completion check_conditions Anhydrous/Inert? check_completion->check_conditions Yes solution_incomplete Increase reaction time. Check catalyst activity. Increase hydride acceptor. check_completion->solution_incomplete No check_workup Proper Workup? check_conditions->check_workup Yes solution_conditions Use anhydrous solvents. Dry all glassware. Use inert atmosphere. check_conditions->solution_conditions No check_workup->issue Yes solution_workup Ensure complete extraction. Careful solvent removal. check_workup->solution_workup No

Caption: Troubleshooting decision tree for low yield in the Oppenauer oxidation of this compound precursors.

References

Strategies to improve the aqueous solubility of Methoxydienone for in vitro assays

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with strategies and troubleshooting advice for improving the aqueous solubility of Methoxydienone for successful in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of this compound?

This compound is a synthetic steroid characterized by very low aqueous solubility.[1] Its measured water solubility is approximately 270 μg/L at 20°C.[2][3][4][5] This poor solubility is common among steroid compounds due to their hydrophobic nature and presents a significant challenge for in vitro testing.[6][7]

Q2: What are the key physicochemical properties of this compound?

Understanding the physicochemical properties of this compound is crucial for selecting an appropriate solubilization strategy. Key properties are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₂₀H₂₈O₂[2][3]
Molar Mass 300.44 g/mol [2][3]
Water Solubility 270 μg/L (at 20°C)[2][3][4][5]
LogP 5.86[2][3]
Appearance White to off-white crystalline powder[3][5]
Melting Point 122-124 °C[3][4]
Common Solvents Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone[8]

Q3: What are the primary strategies for solubilizing this compound for cell-based assays?

The most common and effective strategies for improving the solubility of hydrophobic compounds like this compound for in vitro assays include:

  • Co-solvency: Using a water-miscible organic solvent, such as Dimethyl Sulfoxide (DMSO), to first dissolve the compound before diluting it into the aqueous assay medium.[9][10]

  • Complexation with Cyclodextrins: Utilizing cyclodextrins, which are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity, to encapsulate the steroid molecule and increase its water solubility.[11][6][12][13]

  • Use of Surfactants: Employing non-ionic surfactants at concentrations above their critical micelle concentration (CMC) to form micelles that can entrap the hydrophobic drug.[10][14] This method is more common for biochemical assays than cell-based assays due to potential cytotoxicity.[15]

Troubleshooting Guide

Q4: My this compound, dissolved in DMSO, precipitates when I add it to my cell culture medium. What should I do?

This is a common issue known as "compound crashing out." It occurs when the concentration of the organic co-solvent is not high enough in the final aqueous solution to keep the hydrophobic compound dissolved.

Solutions:

  • Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is sufficient to maintain solubility, but low enough to avoid cytotoxicity. For most cell lines, the final DMSO concentration should not exceed 0.5%, and for sensitive cells, it should be kept below 0.1%.[16][17][18]

  • Lower the Final Compound Concentration: The simplest solution is often to test a lower final concentration of this compound. The compound may be exceeding its solubility limit in the final medium.

  • Use an Alternative Solubilization Method: If lowering the concentration is not an option, consider using cyclodextrins. Beta-cyclodextrin (β-CD) and its derivatives like Hydroxypropyl-β-cyclodextrin (HP-β-CD) are highly effective at solubilizing steroids for in vitro studies.[11][6][12]

  • Change the Dilution Method: Instead of adding the DMSO stock directly to the full volume of media, try a serial dilution method or add the stock to the media with vigorous vortexing or stirring to promote rapid dispersion.

Q5: I am observing significant cell death or changes in cell morphology in my assay. Could my solubilization method be the cause?

Yes, the solubilization agent itself can cause cytotoxicity, which can confound experimental results.

Troubleshooting Steps:

  • Run a Vehicle Control: Always include a control group that is treated with the same concentration of the solubilizing agent (e.g., 0.5% DMSO) without this compound. This will help you distinguish between the effects of the compound and the effects of the vehicle.

  • Check Your DMSO Concentration: High concentrations of DMSO (>1%) are toxic to most mammalian cell types.[18] Some sensitive cell lines can be affected by concentrations as low as 0.5%.[16][17] If you suspect toxicity, perform a dose-response experiment with DMSO alone to determine the highest tolerable concentration for your specific cell line.

  • Consider a Less Toxic Alternative: Cyclodextrins are generally considered to have lower cytotoxicity than organic solvents and surfactants, making them a suitable alternative for sensitive cell-based assays.[12]

Q6: How do I choose between using a co-solvent like DMSO and using cyclodextrins?

The choice depends on the specific requirements of your experiment, including the target compound concentration, the sensitivity of your cell line, and potential interactions with your assay.

StrategyAdvantagesDisadvantagesBest For
Co-solvents (DMSO) Simple to use; effective for creating high-concentration stock solutions.[19]Potential for cytotoxicity; can affect cell differentiation and other biological processes.[17][19] Compound may precipitate upon dilution.[15]Initial screening; robust cell lines; when high stock concentrations are needed.
Cyclodextrins Low cytotoxicity; highly effective for steroids[11]; can improve compound stability.[12]More complex preparation; may alter the free fraction of the compound available to cells.Sensitive cell lines; experiments requiring higher final compound concentrations without co-solvent toxicity.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution using DMSO

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the required volume of high-purity, sterile DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).

  • Vortex vigorously until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.

  • Visually inspect the solution against a light source to ensure no solid particles remain.

  • Sterile-filter the stock solution through a 0.22 µm syringe filter if it will be added directly to cell cultures.

  • Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Protocol 2: Solubility Enhancement using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

  • Prepare a stock solution of HP-β-CD (e.g., 40% w/v) in your desired aqueous buffer or cell culture medium.

  • Prepare a high-concentration stock of this compound in a minimal amount of a volatile organic solvent like ethanol.

  • In a glass vial, add the desired amount of the this compound stock solution.

  • Evaporate the organic solvent completely under a gentle stream of nitrogen gas, leaving a thin film of the compound on the vial surface.

  • Add the pre-warmed (37°C) HP-β-CD solution to the vial.

  • Incubate the mixture overnight at 37°C with continuous shaking or stirring to allow for the formation of the inclusion complex.

  • The following day, sterile-filter the solution through a 0.22 µm filter to remove any undissolved compound. The resulting solution is your aqueous stock of the this compound:HP-β-CD complex.

Visual Guides

G start Start: Solubilize This compound stock Prepare 10-50 mM Stock in 100% DMSO start->stock dilute Dilute Stock into Aqueous Assay Medium stock->dilute check_precip Check for Precipitation dilute->check_precip check_tox Check for Cell Toxicity (Vehicle Control) check_precip->check_tox No fail_precip Troubleshoot: Precipitation Issue check_precip->fail_precip Yes success Proceed with In Vitro Assay check_tox->success No fail_tox Troubleshoot: Toxicity Issue check_tox->fail_tox Yes solution_precip 1. Lower Final Concentration 2. Use Cyclodextrins fail_precip->solution_precip solution_tox 1. Lower DMSO % (e.g., <0.1%) 2. Switch to Cyclodextrins fail_tox->solution_tox solution_precip->stock solution_tox->stock

Caption: Troubleshooting workflow for solubilizing this compound.

G cluster_0 Strategy 1: Co-Solvent Method cluster_1 Strategy 2: Cyclodextrin Method a1 Dissolve this compound in 100% DMSO a2 Serially Dilute in Assay Medium a1->a2 a3 Final DMSO < 0.5% a2->a3 assay Perform In Vitro Assay a3->assay b1 Create Thin Film of This compound b2 Add Aqueous HP-β-CD Solution b1->b2 b3 Incubate with Shaking to Form Complex b2->b3 b4 Sterile Filter b3->b4 b4->assay start Select Solubilization Strategy start->a1 start->b1

Caption: Comparison of experimental workflows for solubilization.

References

Technical Support Center: Troubleshooting Chromatographic Peak Shape for Methoxydienone

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chromatographic analysis of Methoxydienone. This resource is designed for researchers, scientists, and drug development professionals to address common issues related to poor peak shape during HPLC and UHPLC analysis.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of peak tailing when analyzing this compound?

A1: Peak tailing for steroid compounds like this compound is frequently caused by secondary interactions between the analyte and active silanol groups on the silica-based stationary phase of the column.[1][2] These interactions can be minimized by using an end-capped C18 column or by adjusting the mobile phase pH.

Q2: Why am I observing peak fronting in my chromatogram?

A2: Peak fronting can occur due to several factors, including sample overload, where the concentration of this compound in the sample is too high for the column's capacity. It can also be caused by a mismatch between the sample solvent and the mobile phase, or issues with the column, such as a void or collapse of the packed bed.[2][3]

Q3: What leads to split peaks during the analysis of this compound?

A3: Split peaks can be an indication of several problems. A common cause is a partially clogged inlet frit of the column, which distorts the sample band. Other potential causes include the sample being dissolved in a solvent much stronger than the mobile phase, or a void at the head of the column.

Q4: Can the mobile phase composition affect the peak shape of this compound?

A4: Absolutely. The mobile phase composition, including the organic solvent ratio, pH, and presence of additives, plays a critical role in achieving good peak shape. For steroid analysis, a mobile phase of methanol or acetonitrile with water is common.[4][5] The addition of a small amount of an acid, like formic acid, can help to suppress the ionization of silanol groups and reduce peak tailing.[4]

Q5: How can I prevent poor peak shape in my future experiments?

A5: To proactively avoid poor peak shape, ensure you are using a high-quality, appropriate column (e.g., a C18 column). Always filter your samples and mobile phases to prevent clogging. Optimize the sample concentration to avoid overloading the column. Ensure the sample solvent is compatible with the mobile phase. Regular column maintenance, such as flushing and proper storage, is also crucial.

Troubleshooting Guides

Issue 1: Peak Tailing

Description: The peak has an asymmetrical shape with a "tail" extending from the back of the peak.

Potential Cause Recommended Action Experimental Protocol
Secondary Silanol Interactions Add a mobile phase modifier.Prepare the mobile phase with 0.1% (v/v) formic acid. For example, for a 50:50 Methanol:Water mobile phase, add 1 mL of formic acid to a 1 L solution.
Use an end-capped column.Replace the current column with a C18 column that is specified as "end-capped" by the manufacturer.
Column Overload Reduce sample concentration.Prepare a dilution series of your sample (e.g., 1:2, 1:5, 1:10) and inject each to determine the optimal concentration that results in a symmetrical peak.
Mobile Phase pH Adjust the pH of the mobile phase.Prepare a series of mobile phases with slightly different pH values (e.g., pH 2.5, 3.0, 3.5) using a suitable buffer (e.g., formate buffer) to find the optimal pH for peak symmetry.
Issue 2: Peak Fronting

Description: The peak has an asymmetrical shape with a leading edge that is sloped.

Potential Cause Recommended Action Experimental Protocol
Sample Overload Decrease the injection volume or sample concentration.Reduce the injection volume in increments (e.g., from 10 µL to 5 µL, then 2 µL). Alternatively, dilute the sample as described for peak tailing.
Sample Solvent Mismatch Dissolve the sample in the mobile phase.If possible, dissolve your this compound standard and samples in the initial mobile phase composition of your gradient or your isocratic mobile phase.
Column Void/Collapse Replace the column.If other troubleshooting steps fail, the column may be damaged. Replace it with a new column of the same type. To confirm a void, you can try reversing and flushing the column (if the manufacturer allows).
Issue 3: Split Peaks

Description: A single peak appears as two or more closely eluting peaks.

Potential Cause Recommended Action Experimental Protocol
Clogged Inlet Frit Back-flush the column.Disconnect the column from the detector, reverse the direction of flow, and flush with a strong solvent (e.g., 100% acetonitrile or methanol) at a low flow rate for 15-20 minutes. Note: Only perform this if the column manufacturer's instructions permit back-flushing.
Sample Solvent Incompatibility Use a weaker sample solvent.If your sample is dissolved in a strong solvent (e.g., 100% acetonitrile) and your mobile phase is weaker (e.g., 50% acetonitrile), try dissolving the sample in the mobile phase or a weaker solvent.
Column Void Replace the column.As with peak fronting, a persistent split peak issue that is not resolved by other means may indicate a damaged column.

Experimental Protocols

Reference UHPLC-Q-ToF Method for a Structurally Similar Steroid (Methandienone)

This method can be used as a starting point for the analysis of this compound.[4]

  • Column: C18, 2.1 x 100 mm, 1.7 µm particle size

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Methanol with 0.1% formic acid

  • Gradient:

    • 0-1 min: 5% B

    • 1-7 min: 5-95% B

    • 7-9 min: 95% B

    • 9.1-12 min: 5% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

  • Detector: Q-ToF Mass Spectrometer

Visual Troubleshooting Workflows

peak_tailing_troubleshooting start Poor Peak Shape: Peak Tailing Observed check_all_peaks Are all peaks tailing? start->check_all_peaks all_tailing All Peaks Tailing check_all_peaks->all_tailing Yes single_tailing Single Peak Tailing check_all_peaks->single_tailing No check_column_frit Suspect Column Frit Blockage or Column Void all_tailing->check_column_frit action_flush_column Action: Reverse and flush column (if permissible) check_column_frit->action_flush_column action_replace_column_all Action: Replace column action_flush_column->action_replace_column_all If problem persists end_good_peak Good Peak Shape Achieved action_flush_column->end_good_peak Problem Resolved action_replace_column_all->end_good_peak check_secondary_interactions Suspect Secondary Interactions or Overload single_tailing->check_secondary_interactions action_modify_mobile_phase Action: Add 0.1% Formic Acid to Mobile Phase check_secondary_interactions->action_modify_mobile_phase action_reduce_concentration Action: Reduce Sample Concentration/Injection Volume action_modify_mobile_phase->action_reduce_concentration If tailing persists action_modify_mobile_phase->end_good_peak Problem Resolved action_use_endcapped_column Action: Use an End-Capped C18 Column action_reduce_concentration->action_use_endcapped_column If tailing persists action_reduce_concentration->end_good_peak Problem Resolved action_use_endcapped_column->end_good_peak

Caption: Troubleshooting workflow for peak tailing.

peak_shape_general_troubleshooting start Observe Poor Peak Shape (Fronting or Split Peak) check_sample_solvent Is sample solvent stronger than the mobile phase? start->check_sample_solvent action_change_solvent Action: Dissolve sample in mobile phase or a weaker solvent check_sample_solvent->action_change_solvent Yes check_sample_load Is sample concentration or injection volume high? check_sample_solvent->check_sample_load No action_change_solvent->check_sample_load If problem persists end_good_peak Good Peak Shape Achieved action_change_solvent->end_good_peak Problem Resolved action_reduce_load Action: Reduce injection volume or dilute sample check_sample_load->action_reduce_load Yes check_column_condition Suspect Column Issue (Void or Blockage) check_sample_load->check_column_condition No action_reduce_load->check_column_condition If problem persists action_reduce_load->end_good_peak Problem Resolved action_replace_column Action: Replace the column check_column_condition->action_replace_column action_replace_column->end_good_peak

Caption: Troubleshooting for peak fronting and split peaks.

References

Minimizing ion suppression effects in LC-MS analysis of Methoxydienone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing ion suppression effects during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of Methoxydienone.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern in the LC-MS analysis of this compound?

Ion suppression is a matrix effect that reduces the ionization efficiency of the target analyte, in this case, this compound, in the mass spectrometer's ion source.[1][2][3] This phenomenon can lead to decreased sensitivity, poor reproducibility, and inaccurate quantification.[2][4] It is a significant concern, especially when analyzing complex biological matrices like plasma or urine, as co-eluting endogenous components can compete with this compound for ionization, leading to a suppressed signal.[1][4]

Q2: What are the common causes of ion suppression for anabolic steroids like this compound?

Ion suppression for relatively non-polar compounds like this compound is often caused by:

  • Co-eluting endogenous matrix components: Phospholipids, salts, and other endogenous materials from biological samples are major contributors to ion suppression.[5][6]

  • Mobile phase additives: While necessary for good chromatography, some additives, especially ion-pairing agents, can cause ion suppression. It is crucial to use MS-compatible additives like formic acid or ammonium formate at low concentrations.[7]

  • High analyte concentration: At high concentrations, the analyte itself can contribute to self-suppression.[2]

  • Poor sample preparation: Inadequate removal of matrix components is a primary reason for significant ion suppression.[8]

Q3: Which ionization technique is generally better for this compound analysis to minimize ion suppression, ESI or APCI?

For relatively non-polar analytes like many anabolic steroids, Atmospheric Pressure Chemical Ionization (APCI) can be less susceptible to ion suppression from co-eluting endogenous materials compared to Electrospray Ionization (ESI).[3][9] ESI is more prone to ion suppression due to the competition for charge on the droplet surface.[3] However, ESI has been found to be the most sensitive technique for the analysis of some anabolic androgens.[10] The choice of ionization technique should be optimized during method development. A comparison of ionization techniques for anabolic steroids suggests that while all can be suitable, ESI with a methanol-water gradient containing ammonium acetate and acetic acid was found to be optimal in one study.[10]

Troubleshooting Guides

Issue: Low signal intensity or high variability in this compound peak area.

This is a classic symptom of ion suppression. Follow these troubleshooting steps:

Step 1: Assess the Presence and Severity of Ion Suppression.

  • Method: Perform a post-column infusion experiment.

  • Procedure:

    • Infuse a standard solution of this compound at a constant flow rate into the LC eluent after the analytical column and before the MS source.

    • Inject a blank matrix extract (e.g., extracted plasma or urine without the analyte).

    • Monitor the this compound signal. A drop in the signal intensity indicates the presence of ion suppression at that retention time.[1]

  • Interpretation: The retention time windows where suppression occurs should be avoided for the elution of this compound.

Step 2: Optimize Sample Preparation to Remove Interferences.

Inadequate sample cleanup is a primary cause of ion suppression.[8] Consider the following techniques:

  • Solid-Phase Extraction (SPE): This is a highly effective technique for removing interfering matrix components. For anabolic steroids, C18 or mixed-mode cartridges are commonly used.[11][12]

  • Liquid-Liquid Extraction (LLE): LLE can effectively separate analytes from interfering substances based on their differential solubility in immiscible liquids. Methyl tert-butyl ether (MTBE) has been shown to provide good extraction recovery for steroids.[13]

  • Phospholipid Removal Plates/Cartridges: Since phospholipids are a major cause of ion suppression in plasma samples, specialized sample preparation products that specifically target their removal can significantly enhance signal intensity.[5][6]

Step 3: Modify Chromatographic Conditions.

The goal is to chromatographically separate this compound from the regions of ion suppression identified in Step 1.[2]

  • Change the analytical column: Using a column with a different stationary phase chemistry (e.g., PFP instead of C18) can alter selectivity and move the analyte away from interferences.[13]

  • Adjust the mobile phase gradient: Modifying the gradient slope or the organic solvent (e.g., methanol vs. acetonitrile) can change the elution profile of both the analyte and interfering compounds.[2][6]

  • Use a metal-free column: For certain compounds that can chelate with metal ions from the column hardware, a metal-free column can reduce on-column analyte loss and potential ion suppression.[14]

Step 4: Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS).

If available, a SIL-IS for this compound is the most effective way to compensate for ion suppression. The SIL-IS will co-elute with the analyte and experience the same degree of suppression, allowing for accurate quantification based on the analyte-to-IS peak area ratio.

Experimental Protocols

Disclaimer: The following protocols are based on methods developed for structurally similar anabolic steroids and should be optimized for this compound analysis.

Protocol 1: Solid-Phase Extraction (SPE) for Urine Samples

This protocol is adapted from a method for the analysis of androgenic steroids in bovine urine.[11]

  • Sample Pre-treatment: To 5 mL of urine, add an internal standard and 5 mL of acetate buffer (pH 5.2). Perform enzymatic hydrolysis with β-glucuronidase overnight at 37°C.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge (500 mg, 3 mL) with 3 mL of methanol followed by 3 mL of water.

  • Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 3 mL of an acetone/water mixture (45:55, v/v).

  • Elution: Elute the analytes with 3 mL of acetone.

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 60°C. Reconstitute the residue in an appropriate volume of the initial mobile phase for LC-MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) for Serum/Plasma Samples

This protocol is based on a method for the analysis of multiple steroids in serum.[13]

  • Protein Precipitation: To 100 µL of serum/plasma, add an internal standard and 200 µL of acetonitrile. Vortex for 30 seconds to precipitate proteins.

  • Liquid-Liquid Extraction: Add 1 mL of methyl tert-butyl ether (MTBE) and vortex for 5 minutes.

  • Phase Separation: Centrifuge at 12,000 rpm for 5 minutes.

  • Collection and Evaporation: Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 55°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of 50% methanol for LC-MS analysis.

Quantitative Data Summary

The following tables summarize quantitative data on matrix effects for anabolic steroids from literature. This data can serve as a benchmark when developing a method for this compound.

Table 1: Matrix Effect of Different SPE Cartridges on the Analysis of Anabolic Steroids in Urine (Data adapted from a study on low-level anabolic agents[4])

Anabolic SteroidSPE CartridgeMatrix Effect (%)*
17β-methyl-5β-androst-1-ene-3α,17α-diol (EMD)WCX85
17β-methyl-5β-androst-1-ene-3α,17α-diol (EMD)NEXUS88
17β-methyl-5β-androst-1-ene-3α,17α-diol (EMD)HRX87
17α-methyl-5β-androstane-3α,17β-diol (MethylT metabolite)WCX90
17α-methyl-5β-androstane-3α,17β-diol (MethylT metabolite)NEXUS92
17α-methyl-5β-androstane-3α,17β-diol (MethylT metabolite)HRX91
19-NorandrosteroneWCX75
19-NorandrosteroneNEXUS80
19-NorandrosteroneHRX65

*Matrix Effect (%) = (Peak area in matrix / Peak area in solvent) x 100. A value < 100% indicates ion suppression.

Table 2: Recovery of Steroids from Plasma using a C18 SPE Method (Data adapted from a study on plasma androgens[12])

AnalyteSpiked ConcentrationIntra-assay Recovery (%)Inter-assay Recovery (%)
Androsterone glucuronide (ADTG)3 ng/mL98.5102.3
Androsterone glucuronide (ADTG)8 ng/mL95.799.8
Androstenedione (A4)3 ng/mL101.2105.6
Androstenedione (A4)8 ng/mL99.4103.1
Androstane-3α, 17β-diol-17-glucuronide (3α-diol-17G)3 ng/mL97.8101.5
Androstane-3α, 17β-diol-17-glucuronide (3α-diol-17G)8 ng/mL96.2100.4

Visualizations

IonSuppressionTroubleshooting start Start: Low Signal or High Variability assess_suppression Step 1: Assess Ion Suppression (Post-Column Infusion) start->assess_suppression suppression_present Suppression Present? assess_suppression->suppression_present optimize_sample_prep Step 2: Optimize Sample Preparation (SPE, LLE, Phospholipid Removal) suppression_present->optimize_sample_prep  Yes no_suppression No Significant Suppression suppression_present->no_suppression  No reassess_suppression Re-assess Suppression optimize_sample_prep->reassess_suppression suppression_resolved Suppression Resolved? reassess_suppression->suppression_resolved modify_chromatography Step 3: Modify Chromatography (Column, Mobile Phase, Gradient) suppression_resolved->modify_chromatography  No end_success End: Method Optimized suppression_resolved->end_success  Yes reassess_again Re-assess Suppression modify_chromatography->reassess_again suppression_resolved2 Suppression Resolved? reassess_again->suppression_resolved2 use_sil_is Step 4: Use Stable Isotope-Labeled Internal Standard (SIL-IS) suppression_resolved2->use_sil_is  No suppression_resolved2->end_success  Yes use_sil_is->end_success investigate_other Investigate Other Issues (e.g., MS Source, Analyte Stability) no_suppression->investigate_other SamplePrepWorkflow start Start: Biological Sample (Plasma or Urine) add_is Add Stable Isotope-Labeled Internal Standard start->add_is pretreatment Sample Pre-treatment (e.g., Enzymatic Hydrolysis for Urine) add_is->pretreatment extraction_choice Choose Extraction Method pretreatment->extraction_choice spe Solid-Phase Extraction (SPE) (e.g., C18 Cartridge) extraction_choice->spe Urine lle Liquid-Liquid Extraction (LLE) (e.g., with MTBE) extraction_choice->lle Plasma/Serum phospholipid_removal Phospholipid Removal (For Plasma/Serum) extraction_choice->phospholipid_removal Plasma/Serum (Alternative/Additional Step) dry_down Evaporate to Dryness spe->dry_down lle->dry_down phospholipid_removal->dry_down reconstitute Reconstitute in Mobile Phase dry_down->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

References

Improving recovery of Methoxydienone during sample preparation from plasma

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for improving the recovery of Methoxydienone during sample preparation from plasma. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in extracting this compound from plasma?

A1: The primary challenges in extracting this compound from plasma stem from its chemical properties and the complex nature of the plasma matrix. This compound is a synthetic, lipophilic steroid with low water solubility[1][2][3]. This high lipophilicity can lead to strong binding to plasma proteins and lipids, making its extraction difficult. Additionally, endogenous components of plasma can cause matrix effects, interfering with accurate quantification by techniques like LC-MS.

Q2: Which sample preparation technique is best for this compound recovery?

A2: The optimal technique—Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), or Protein Precipitation (PPT)—depends on several factors, including the desired level of sample cleanliness, throughput requirements, and the analytical method used for detection.

  • Solid-Phase Extraction (SPE) often provides the cleanest extracts by effectively removing interfering substances, which is crucial for sensitive analytical methods like LC-MS/MS.

  • Liquid-Liquid Extraction (LLE) is a classic and effective method for lipophilic compounds, often yielding good recovery, though it can be more labor-intensive and prone to emulsion formation.

  • Protein Precipitation (PPT) is the simplest and fastest method but may result in a less clean extract, which can lead to matrix effects and potential ion suppression in LC-MS analysis.

Q3: How does plasma protein binding affect this compound recovery?

A3: this compound, being highly lipophilic, is expected to exhibit significant binding to plasma proteins such as albumin and α1-acid glycoprotein. This binding is a reversible interaction, but strong binding can reduce the concentration of free this compound available for extraction, leading to lower recovery. To improve recovery, it is often necessary to disrupt this binding, for example, by using organic solvents or adjusting the pH of the sample.

Q4: What is the stability of this compound in plasma during storage and sample preparation?

Troubleshooting Guides

Low Recovery in Solid-Phase Extraction (SPE)
Potential Cause Recommended Solution
Inappropriate Sorbent Selection For a lipophilic compound like this compound, a C18 or C8 reversed-phase sorbent is generally suitable. If recovery is low, consider a sorbent with a different selectivity, such as a polymeric sorbent.
Inefficient Elution Increase the strength of the elution solvent. A stronger organic solvent (e.g., methanol, acetonitrile, or a mixture) may be needed. Ensure the elution solvent volume is sufficient to completely elute the analyte. Consider a step-wise elution with increasing solvent strength.
Analyte Breakthrough during Loading The sample loading flow rate may be too high. Reduce the flow rate to allow for adequate interaction between this compound and the sorbent. Also, ensure the sample solvent is not too strong, which can prevent the analyte from binding to the sorbent.
Incomplete Disruption of Protein Binding Pretreat the plasma sample before loading. This can be done by diluting the plasma with an acidic solution (e.g., 1% formic acid in water) or a small amount of organic solvent to disrupt protein binding.
Drying of the Sorbent Bed Ensure the sorbent bed does not dry out between the conditioning, equilibration, and sample loading steps, as this can lead to inconsistent results.
Low Recovery in Liquid-Liquid Extraction (LLE)
Potential Cause Recommended Solution
Inappropriate Extraction Solvent For the highly lipophilic this compound, a non-polar to moderately polar water-immiscible organic solvent is recommended. Good starting choices include methyl tert-butyl ether (MTBE), diethyl ether, or ethyl acetate. If recovery is low, try a different solvent or a mixture of solvents.
Suboptimal pH of the Aqueous Phase Adjusting the pH of the plasma sample can improve the partitioning of this compound into the organic phase. For neutral steroids, pH adjustment may have a minimal effect, but it can help in disrupting protein binding.
Insufficient Phase Separation/Emulsion Formation Centrifuge the sample at a higher speed or for a longer duration to break up emulsions. Adding salt (salting out) to the aqueous phase can also help to break emulsions and increase the partitioning of the analyte into the organic phase.
Incomplete Extraction Perform a second or even a third extraction of the aqueous phase with fresh organic solvent and combine the organic extracts. This will increase the overall recovery.
Low Recovery in Protein Precipitation (PPT)
Potential Cause Recommended Solution
Analyte Co-precipitation with Proteins This compound may be trapped within the precipitated protein pellet. To minimize this, optimize the ratio of the precipitation solvent to plasma. A higher solvent-to-plasma ratio (e.g., 4:1 instead of 3:1) may improve recovery. Also, ensure thorough vortexing after adding the solvent to achieve a fine protein precipitate.
Inappropriate Precipitation Solvent Acetonitrile is a common and effective choice for precipitating plasma proteins. Methanol can also be used, but it may be less efficient at protein removal. For lipophilic compounds, acetonitrile is often preferred.
Incomplete Protein Precipitation Ensure the precipitation solvent is added quickly and vortexed immediately and vigorously to create a fine, dispersed precipitate, which is less likely to trap the analyte. The precipitation process can also be enhanced by performing it at a low temperature (e.g., on ice).

Quantitative Data Summary

While specific recovery data for this compound is not extensively published, the following table provides typical recovery ranges for other lipophilic anabolic steroids from plasma using different extraction techniques. These values can serve as a general guideline for what to expect.

Extraction Method Typical Recovery Range for Lipophilic Steroids Key Considerations
Solid-Phase Extraction (SPE) 85-110%Highly dependent on sorbent type, wash, and elution solvents. Offers the cleanest extracts.
Liquid-Liquid Extraction (LLE) 80-100%Dependent on the choice of extraction solvent and the number of extractions performed.
Protein Precipitation (PPT) 70-95%Generally lower and more variable recovery due to the risk of co-precipitation.

Experimental Protocols

Solid-Phase Extraction (SPE) Protocol for this compound from Plasma

This protocol is a general guideline and should be optimized for your specific application.

  • Sorbent: C18 or a polymeric reversed-phase SPE cartridge.

  • Conditioning: Wash the cartridge with 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to dry.

  • Sample Pre-treatment: Dilute 500 µL of plasma with 500 µL of 1% formic acid in water. Vortex to mix.

  • Loading: Load the pre-treated sample onto the SPE cartridge at a slow, steady flow rate (e.g., 1 mL/min).

  • Washing: Wash the cartridge with 1 mL of 10% methanol in water to remove polar interferences.

  • Drying: Dry the cartridge under vacuum or positive pressure for 5-10 minutes to remove the aqueous wash solvent.

  • Elution: Elute this compound with 1 mL of methanol or acetonitrile.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable solvent for your analytical instrument (e.g., 100 µL of 50:50 methanol:water).

Liquid-Liquid Extraction (LLE) Protocol for this compound from Plasma
  • Sample Preparation: To 500 µL of plasma in a glass tube, add an internal standard if used.

  • Extraction: Add 2.5 mL of methyl tert-butyl ether (MTBE).

  • Vortexing: Cap the tube and vortex vigorously for 2 minutes.

  • Centrifugation: Centrifuge at 3000 x g for 10 minutes to separate the layers.

  • Transfer: Carefully transfer the upper organic layer to a clean tube.

  • Second Extraction (Optional but Recommended): Repeat steps 2-5 with a fresh aliquot of MTBE and combine the organic layers.

  • Evaporation and Reconstitution: Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable solvent.

Protein Precipitation (PPT) Protocol for this compound from Plasma
  • Sample Preparation: To 200 µL of plasma in a microcentrifuge tube, add an internal standard if used.

  • Precipitation: Add 800 µL of ice-cold acetonitrile (a 4:1 ratio).

  • Vortexing: Vortex vigorously for 30 seconds to ensure complete protein precipitation.

  • Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable solvent.

Visualizations

SPE_Workflow start Start conditioning Conditioning (Methanol, Water) start->conditioning equilibration Equilibration (Aqueous Buffer) conditioning->equilibration sample_loading Sample Loading (Plasma + Acid) equilibration->sample_loading washing Washing (e.g., 10% Methanol) sample_loading->washing elution Elution (e.g., Methanol) washing->elution evaporation Evaporation elution->evaporation reconstitution Reconstitution evaporation->reconstitution analysis LC-MS Analysis reconstitution->analysis

Caption: Solid-Phase Extraction (SPE) Workflow

LLE_Workflow start Start add_solvent Add Extraction Solvent (e.g., MTBE) start->add_solvent vortex Vortex add_solvent->vortex centrifuge Centrifuge vortex->centrifuge collect_organic Collect Organic Layer centrifuge->collect_organic repeat_extraction Repeat Extraction (Optional) collect_organic->repeat_extraction evaporation Evaporation collect_organic->evaporation repeat_extraction->evaporation Combine layers reconstitution Reconstitution evaporation->reconstitution analysis LC-MS Analysis reconstitution->analysis

Caption: Liquid-Liquid Extraction (LLE) Workflow

PPT_Workflow start Start add_solvent Add Precipitation Solvent (e.g., Acetonitrile) start->add_solvent vortex Vortex add_solvent->vortex centrifuge Centrifuge vortex->centrifuge collect_supernatant Collect Supernatant centrifuge->collect_supernatant evaporation Evaporation collect_supernatant->evaporation reconstitution Reconstitution evaporation->reconstitution analysis LC-MS Analysis reconstitution->analysis

Caption: Protein Precipitation (PPT) Workflow

Troubleshooting_Tree start Low this compound Recovery extraction_method Which extraction method? start->extraction_method spe SPE extraction_method->spe SPE lle LLE extraction_method->lle LLE ppt PPT extraction_method->ppt PPT spe_q1 Analyte in flow-through? spe->spe_q1 lle_q1 Emulsion formation? lle->lle_q1 ppt_q1 Recovery still low after optimization? ppt->ppt_q1 spe_a1_yes Increase sorbent interaction: - Use weaker sample solvent - Decrease load speed - Check sorbent choice spe_q1->spe_a1_yes Yes spe_q2 Analyte in wash? spe_q1->spe_q2 No spe_a2_yes Decrease wash solvent strength spe_q2->spe_a2_yes Yes spe_q3 Analyte still on cartridge? spe_q2->spe_q3 No spe_a3_yes Increase elution solvent strength or volume spe_q3->spe_a3_yes Yes lle_a1_yes Add salt Increase centrifugation lle_q1->lle_a1_yes Yes lle_q2 Low recovery in organic phase? lle_q1->lle_q2 No lle_a2_yes Change extraction solvent Perform multiple extractions lle_q2->lle_a2_yes Yes ppt_a1_yes Consider co-precipitation. Increase solvent:plasma ratio. Ensure vigorous vortexing. ppt_q1->ppt_a1_yes Yes ppt_a1_no Check for degradation. Analyze supernatant before evaporation. ppt_q1->ppt_a1_no No

Caption: Troubleshooting Decision Tree for Low Recovery

References

Addressing analytical challenges in the detection of Methoxydienone designer steroids

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analytical detection of the designer steroid Methoxydienone.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical methods for detecting this compound?

A1: The primary analytical techniques for the detection of this compound and its metabolites are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). These methods offer the high sensitivity and specificity required for identifying and quantifying the compound in complex biological matrices.

Q2: Why is it important to detect this compound's metabolites in addition to the parent compound?

A2: this compound, like other anabolic steroids, is extensively metabolized in the body. Its metabolites, which can be hydroxylated or have a reduced A-ring, are often excreted over a longer period than the parent drug. Targeting these metabolites can significantly extend the window of detection.

Q3: What are the main challenges in the analysis of this compound?

A3: Key challenges include the low concentrations of the analyte and its metabolites in biological samples, the complexity of the biological matrix which can cause interference, and the potential for the analyte to be unstable under certain storage or sample preparation conditions.

Q4: What is the mechanism of action of this compound?

A4: As an anabolic-androgenic steroid, this compound is believed to exert its effects by binding to the androgen receptor (AR). This interaction triggers a cascade of cellular events leading to anabolic effects.

Troubleshooting Guides

GC-MS Analysis
Problem Possible Causes Solutions
Low or no peak for this compound or its metabolites. Incomplete derivatization.Ensure derivatizing agents (e.g., MSTFA) are fresh and the reaction is carried out under anhydrous conditions. Optimize reaction time and temperature.
Poor extraction recovery.Optimize the solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol. Ensure the pH of the sample is appropriate for the extraction of the target analytes.
Analyte degradation in the injector.Use a deactivated injector liner and optimize the injector temperature to prevent thermal degradation.
Peak tailing. Active sites in the GC system.Use a high-quality, deactivated capillary column and injector liner. Condition the column according to the manufacturer's instructions.
Contamination in the injector or column.Clean the injector port and replace the septum and liner. Trim the first few centimeters of the column.
High background noise. Contaminated carrier gas or GC system.Use high-purity carrier gas with appropriate traps to remove oxygen and moisture. Check for leaks in the system.
Matrix interferences.Improve the sample cleanup procedure. Consider using a more selective SPE sorbent.
Incorrect mass spectra for metabolites. Co-elution of interfering compounds.Optimize the GC temperature program to improve chromatographic separation.
Incorrect identification of metabolites.Compare the obtained mass spectra with known fragmentation patterns of similar steroids. If available, use reference standards for confirmation.
LC-MS/MS Analysis
Problem Possible Causes Solutions
Low signal intensity or ion suppression. Matrix effects from co-eluting endogenous compounds.Improve sample cleanup. Optimize the chromatographic separation to separate the analyte from interfering matrix components. Consider using a different ionization source (e.g., APCI instead of ESI).
Inefficient ionization of this compound.Optimize the ionization source parameters (e.g., spray voltage, gas flow, temperature). Consider derivatization to enhance ionization efficiency.
Analyte loss due to adsorption.Use deactivated vials and tubing. Add a small amount of an organic solvent like acetonitrile to the sample to prevent adsorption.
Poor peak shape. Inappropriate mobile phase.Optimize the mobile phase composition and pH. Ensure compatibility with the stationary phase of the column.
Column overload.Dilute the sample or inject a smaller volume.
Inconsistent retention times. Fluctuations in the LC system.Ensure the LC system is properly equilibrated and the mobile phase is well-mixed. Check for leaks or blockages.
Column degradation.Replace the column if it has exceeded its lifetime or has been exposed to harsh conditions.
No detection of conjugated metabolites. Incomplete or no hydrolysis.Ensure the enzymatic hydrolysis step using β-glucuronidase/arylsulfatase is effective. Optimize incubation time, temperature, and pH.

Quantitative Data

The following table summarizes representative quantitative data for the analysis of anabolic steroids in urine using chromatographic methods. Please note that these values are for general guidance and may vary for this compound depending on the specific analytical method and instrumentation used.

Parameter GC-MS LC-MS/MS
Limit of Detection (LOD) 0.1 - 2.0 ng/mL0.05 - 1.0 ng/mL
Limit of Quantification (LOQ) 0.5 - 5.0 ng/mL0.1 - 2.5 ng/mL
Extraction Recovery (SPE) 80 - 110%85 - 105%
Matrix Effect N/A (less common)Can be significant (ion suppression or enhancement)
Intra-day Precision (%RSD) < 15%< 15%
Inter-day Precision (%RSD) < 20%< 20%

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE) of this compound from Urine

This protocol describes a general procedure for the extraction of this compound and its metabolites from a urine matrix.

Materials:

  • Urine sample

  • β-glucuronidase/arylsulfatase enzyme solution

  • Phosphate buffer (pH 7)

  • Internal standard solution (e.g., d3-testosterone)

  • Methanol

  • tert-Butyl methyl ether (TBME)

  • SPE cartridges (e.g., C18)

  • Nitrogen evaporator

  • Vortex mixer

  • Centrifuge

Procedure:

  • To 2 mL of urine, add 1 mL of phosphate buffer (pH 7) and 50 µL of the internal standard solution.

  • Add 30 µL of β-glucuronidase/arylsulfatase solution.

  • Vortex the sample and incubate at 50°C for 1 hour to deconjugate the metabolites.

  • Allow the sample to cool to room temperature.

  • Condition the SPE cartridge by passing 3 mL of methanol followed by 3 mL of deionized water.

  • Load the hydrolyzed urine sample onto the SPE cartridge.

  • Wash the cartridge with 3 mL of deionized water, followed by 3 mL of a 40% methanol in water solution.

  • Dry the cartridge under vacuum for 5 minutes.

  • Elute the analytes with 3 mL of TBME.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in a suitable solvent for either GC-MS or LC-MS/MS analysis.

GC-MS Analysis Protocol

This protocol outlines the derivatization and analysis of the extracted this compound.

Materials:

  • Extracted and dried sample residue

  • Derivatizing agent: N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) / Ammonium Iodide (NH4I) / Dithioerythritol (DTE)

  • Ethyl acetate

  • GC-MS system with a capillary column (e.g., HP-5MS)

Procedure:

  • To the dried sample residue, add 50 µL of the MSTFA/NH4I/DTE derivatizing agent.

  • Vortex the sample and heat at 60°C for 20 minutes to form the trimethylsilyl (TMS) derivatives.

  • Cool the sample to room temperature.

  • Inject 1-2 µL of the derivatized sample into the GC-MS system.

  • GC Conditions (Example):

    • Injector Temperature: 280°C

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min

    • Oven Temperature Program: Start at 180°C, hold for 1 minute, ramp to 240°C at 20°C/min, then ramp to 310°C at 10°C/min and hold for 5 minutes.

  • MS Conditions (Example):

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Acquisition Mode: Full scan (m/z 50-650) or Selected Ion Monitoring (SIM) for higher sensitivity, targeting characteristic ions of this compound and its metabolites.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Detection cluster_data Data Processing urine_sample Urine Sample Collection hydrolysis Enzymatic Hydrolysis (β-glucuronidase/arylsulfatase) urine_sample->hydrolysis spe Solid-Phase Extraction (SPE) hydrolysis->spe elution Elution spe->elution evaporation Evaporation & Reconstitution elution->evaporation derivatization Derivatization (for GC-MS) evaporation->derivatization GC-MS Path lcms LC-MS/MS Analysis evaporation->lcms LC-MS/MS Path gcms GC-MS Analysis derivatization->gcms data_acquisition Data Acquisition gcms->data_acquisition lcms->data_acquisition data_processing Data Processing & Interpretation data_acquisition->data_processing

Caption: Experimental workflow for the detection of this compound.

signaling_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Methoxydienone_AR This compound-AR Complex This compound->Methoxydienone_AR AR Androgen Receptor (AR) HSP Heat Shock Proteins (HSP) AR_HSP AR-HSP Complex AR_HSP->Methoxydienone_AR Binding & Dissociation ARE Androgen Response Element (ARE) on DNA Methoxydienone_AR->ARE Translocation & Dimerization Transcription Gene Transcription ARE->Transcription Anabolic_Effects Anabolic Effects (e.g., Protein Synthesis) Transcription->Anabolic_Effects

Caption: Androgen receptor signaling pathway for this compound.

Refinement of dosing regimens for in vivo Methoxydienone studies in rats

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers conducting in vivo studies with Methoxydienone in rat models. Due to the limited published data on this compound, this guide incorporates general principles and common practices from in vivo studies of other anabolic-androgenic steroids (AAS). All protocols and dosing suggestions should be considered as starting points and may require optimization for specific experimental goals.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting dose for this compound in rats?

A1: There is a lack of published studies specifying a definitive oral dose for this compound in rats. However, based on studies of other orally administered AAS, a pilot study with a range of doses is recommended. For example, a study using oral Testosterone Undecanoate used a dose of 120 mg/kg.[1] Another study with injectable testosterone esters used a weekly dose of 2.5 mg/week, which is considered a supra-physiological dose in rats.[2][3] Researchers should conduct dose-ranging studies to determine the optimal dose for their specific research question, starting with lower doses and carefully monitoring for both efficacy and toxicity.

Q2: What is the best vehicle for oral administration of this compound?

A2: As this compound is a steroid, it is likely to have low solubility in water. Common vehicles for oral gavage of lipophilic compounds in rats include vegetable oils (e.g., olive oil, corn oil, sesame oil) or aqueous suspensions using agents like 0.5% carboxymethylcellulose.[1][4] The choice of vehicle should be determined by the solubility of the specific batch of this compound and should be tested for stability. A vehicle-only control group is essential in all experiments.[1]

Q3: What are the expected anabolic and androgenic effects of this compound?

A3: this compound is a synthetic anabolic steroid and is expected to interact with the androgen receptor to produce anabolic effects, such as increased muscle mass, and androgenic effects.[5] One source indicates that when administered by injection, it has a potent anabolic effect with an anabolic-to-androgenic ratio of approximately 54:27 relative to testosterone propionate. The oral activity in rats has not been well-documented in scientific literature.

Q4: Is this compound expected to be hepatotoxic?

A4: this compound is not a 17α-alkylated steroid. This structural feature is significant because 17α-alkylation in AAS is strongly associated with hepatotoxicity.[6][7] Non-17α-alkylated steroids generally show a lower risk of direct liver damage. However, monitoring liver enzymes (e.g., ALT, AST) and liver histology is still a prudent measure in any study involving a novel synthetic steroid.

Q5: How can I assess the anabolic and androgenic activity of this compound in my rat model?

A5: The Hershberger assay is a standard in vivo screening model for determining the androgenic and anabolic activities of a substance.[8] This assay is conducted in immature, castrated male rats. The androgenic activity is typically assessed by the weight change of the ventral prostate and seminal vesicles, while anabolic activity is measured by the weight change of the levator ani muscle.[8]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
High mortality or distress in animals after oral gavage. Improper gavage technique leading to esophageal trauma or accidental administration into the trachea.[9][10][11]- Ensure personnel are thoroughly trained in oral gavage techniques. - Use flexible, soft-tipped gavage needles instead of rigid metal ones to minimize trauma.[12][13] - Do not exceed recommended gavage volumes (typically 5-10 mL/kg for rats). - Acclimate animals to handling and the procedure to reduce stress.[14]
Inconsistent results or high variability between animals. - Inhomogeneous suspension of this compound in the vehicle.- Stress from the administration procedure affecting physiological readouts.[15][16]- Ensure the dosing solution/suspension is thoroughly mixed before each administration to ensure a uniform dose.- Refine handling and gavage techniques to minimize stress. Consider alternative, less stressful methods like administration in palatable treats if feasible.[13]
No observable anabolic effect at the chosen dose. - The dose is too low.- Poor oral bioavailability.- Rapid metabolism of the compound.- Conduct a dose-escalation study to find an effective dose.- Analyze the pharmacokinetic profile of this compound to determine its absorption, distribution, metabolism, and excretion (ADME) characteristics. This will help in understanding its bioavailability and half-life.
Unexpected side effects (e.g., weight loss, lethargy). - Potential toxicity of the compound at the administered dose.- Stress-related responses to the experimental procedures.- Immediately reduce the dose or temporarily halt administration.- Perform a full necropsy and histopathological analysis of major organs to identify any signs of toxicity.- Evaluate and refine all experimental procedures to minimize animal stress.

Data Presentation

Table 1: Reported Anabolic:Androgenic Ratio of this compound (via injection)

Compound Anabolic Activity Ratio Androgenic Activity Ratio Reference Compound
This compound 54 27 Testosterone Propionate
This compound 90 625 Nandrolone

(Data derived from non-peer-reviewed online sources and should be interpreted with caution)

Table 2: Example Dosing from Published AAS Rat Studies (for reference)

Compound Dose Administration Route Rat Strain Duration Key Findings Reference
Testosterone Undecanoate 120 mg/kg/day Oral Wistar 21 days Increased body weight, induced oxidative stress in kidneys. [1]
Testosterone Cypionate 2.5 mg/week Intramuscular Wistar Variable Considered a supra-physiological dose, altered bone metabolism. [2][3]

| Nandrolone Decanoate | 5 mg/kg (twice a week) | Intramuscular | Wistar | 6 weeks | Anxiogenic effects, abolished positive effects of exercise. |[17] |

Experimental Protocols

Protocol 1: Preparation of this compound for Oral Gavage

  • Objective: To prepare a homogenous suspension of this compound for consistent oral dosing in rats.

  • Materials:

    • This compound powder

    • Vehicle (e.g., sterile olive oil or 0.5% w/v carboxymethylcellulose in sterile water)

    • Sterile glass vial

    • Magnetic stirrer and stir bar or sonicator

    • Analytical balance

  • Procedure:

    • Determine the desired concentration of this compound in the vehicle based on the target dose (mg/kg) and a standard dosing volume (e.g., 5 mL/kg).

    • Weigh the required amount of this compound powder using an analytical balance.

    • Transfer the powder to the sterile glass vial.

    • Add a small amount of the vehicle to the vial and mix to create a paste. This helps to wet the powder and prevent clumping.

    • Gradually add the remaining volume of the vehicle while continuously mixing using a magnetic stirrer or sonicator.

    • Continue mixing until a uniform suspension is achieved. Visually inspect for any clumps or undissolved powder.

    • Store the suspension according to its stability data (if available). If not, prepare fresh daily.

    • Crucially, vortex or stir the suspension vigorously immediately before drawing each dose to ensure homogeneity.

Protocol 2: Hershberger Assay for Anabolic and Androgenic Activity

  • Objective: To assess the in vivo anabolic and androgenic properties of this compound.

  • Animal Model: Peripubertal male rats (e.g., Sprague-Dawley or Wistar), castrated at approximately 21 days of age. Allow a 7-10 day recovery and washout period.

  • Experimental Groups:

    • Group 1: Vehicle control (e.g., olive oil)

    • Group 2: Positive control (e.g., testosterone propionate, subcutaneous)

    • Group 3-5: this compound at low, medium, and high doses (oral gavage)

  • Procedure:

    • Administer the assigned treatment daily for 7 to 10 consecutive days.

    • Record body weight daily.

    • On the day after the final dose, euthanize the animals.

    • Carefully dissect the following tissues: ventral prostate, seminal vesicles (without coagulating glands and devoid of fluid), and the levator ani muscle.

    • Record the wet weight of each tissue immediately after dissection.

    • Analysis: Compare the tissue weights of the this compound-treated groups to the vehicle control group. Increased weight of the ventral prostate and seminal vesicles indicates androgenic activity. Increased weight of the levator ani muscle indicates anabolic activity.

Visualizations

experimental_workflow Experimental Workflow for In Vivo this compound Study cluster_prep Preparation Phase cluster_dosing Dosing & Observation Phase cluster_analysis Analysis Phase DosePrep Dose Formulation (this compound in Vehicle) DailyDosing Daily Oral Gavage DosePrep->DailyDosing AnimalAcclimation Animal Acclimation (Min. 1 week) AnimalAcclimation->DailyDosing DailyObs Daily Observation (Clinical signs, Body Weight) DailyDosing->DailyObs Euthanasia Euthanasia & Necropsy DailyObs->Euthanasia TissueCollection Tissue Collection (e.g., Muscle, Prostate) Euthanasia->TissueCollection BloodCollection Blood Collection (for PK/Biomarkers) Euthanasia->BloodCollection Histology Histopathology TissueCollection->Histology DataAnalysis Data Analysis & Interpretation BloodCollection->DataAnalysis Histology->DataAnalysis

Caption: General experimental workflow for an in vivo study of this compound in rats.

androgen_receptor_pathway Hypothesized Androgen Receptor Signaling Pathway cluster_cell Target Cell (e.g., Muscle Fiber) cluster_nucleus Nucleus MD This compound (MD) AR Androgen Receptor (AR) MD->AR AR_HSP AR-HSP Complex AR->AR_HSP MD_AR MD-AR Complex AR->MD_AR HSP Heat Shock Proteins (HSP) HSP->AR_HSP AR_HSP->AR HSP Dissociation MD_AR_dimer MD-AR Dimer MD_AR->MD_AR_dimer Dimerization & Translocation ARE Androgen Response Element (ARE) on DNA MD_AR_dimer->ARE Binding Transcription Gene Transcription ARE->Transcription mRNA mRNA Transcription->mRNA ProteinSynthesis Protein Synthesis (e.g., Myofibrillar proteins) mRNA->ProteinSynthesis Translation AnabolicEffect Anabolic Effect (Muscle Hypertrophy) ProteinSynthesis->AnabolicEffect

Caption: Hypothesized signaling pathway for this compound via the androgen receptor.

References

Technical Support Center: Overcoming Limitations in Methoxydienone Detection

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of Methoxydienone in dietary supplements. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its detection in dietary supplements a concern?

This compound (13β-ethyl-3-methoxygona-2,5(10)-dien-17-one) is a synthetic anabolic-androgenic steroid (AAS). It is considered a "designer" steroid, meaning it is created to mimic the effects of testosterone. Its presence in dietary supplements is illegal in many countries, and it is banned by the World Anti-Doping Agency (WADA). The undeclared presence of such potent pharmacological compounds in supplements poses a significant health risk to consumers.

Q2: What are the primary analytical methods for detecting this compound?

The most common and reliable methods for the detection and quantification of this compound in complex matrices like dietary supplements are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). These techniques offer the high sensitivity and selectivity required to identify and quantify the analyte at low concentrations.

Q3: Is a reference standard for this compound commercially available?

Yes, certified reference materials for this compound are available from various chemical suppliers. It is crucial to use a certified reference standard for accurate quantification and method validation.

Q4: What are the main challenges in analyzing this compound in dietary supplements?

The primary challenges include:

  • Complex Matrices: Dietary supplements, especially protein powders, can contain a wide range of compounds (e.g., proteins, fats, vitamins, minerals, creatine, caffeine) that can interfere with the analysis, leading to matrix effects.

  • Low Concentrations: this compound may be present at very low concentrations, requiring highly sensitive analytical methods.

  • Structural Similarity to other Steroids: The presence of other endogenous or synthetic steroids can lead to co-elution and isobaric interferences, making accurate identification and quantification challenging.

  • Analyte Stability: this compound may be susceptible to degradation during sample preparation and analysis.

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of this compound.

LC-MS/MS Analysis Troubleshooting
Problem Potential Cause(s) Troubleshooting Steps
Poor Peak Shape (Tailing or Fronting) 1. Column Overload: Injecting too high a concentration of the analyte. 2. Secondary Interactions: Interaction of the analyte with active sites on the column packing material. 3. Inappropriate Injection Solvent: Sample dissolved in a solvent stronger than the initial mobile phase. 4. Column Degradation: Loss of stationary phase or blockage of the column frit.1. Dilute the sample and re-inject. 2. Use a mobile phase with a suitable buffer (e.g., ammonium formate) to minimize secondary interactions. Ensure the pH of the mobile phase is appropriate for the analyte and column. 3. Reconstitute the final sample extract in the initial mobile phase. 4. Flush the column according to the manufacturer's instructions. If the problem persists, replace the guard column or the analytical column.
Low Signal Intensity / Poor Sensitivity 1. Ion Suppression: Co-eluting matrix components competing with the analyte for ionization in the MS source. 2. Suboptimal MS Parameters: Incorrect precursor/product ion selection, collision energy, or source parameters. 3. Analyte Degradation: Instability of this compound in the sample or during analysis. 4. Poor Extraction Recovery: Inefficient extraction of the analyte from the sample matrix.1. Improve sample clean-up using Solid Phase Extraction (SPE). Dilute the sample extract to reduce the concentration of interfering compounds. Optimize chromatographic separation to resolve the analyte from interfering peaks. 2. Optimize MS parameters by infusing a standard solution of this compound. 3. Investigate analyte stability by analyzing samples at different time points after preparation. Store samples at low temperatures and away from light. 4. Optimize the extraction solvent and pH. Evaluate different extraction techniques (e.g., liquid-liquid extraction, SPE).
Inconsistent Retention Time 1. Pump Issues: Fluctuations in mobile phase composition or flow rate. 2. Column Equilibration: Insufficient time for the column to equilibrate to the initial mobile phase conditions. 3. Column Temperature Fluctuations: Unstable column oven temperature. 4. Mobile Phase Degradation: Changes in the mobile phase composition over time.1. Purge the pumps to remove air bubbles. Check for leaks in the system. 2. Ensure an adequate equilibration time between injections, typically 5-10 column volumes. 3. Verify the stability of the column oven temperature. 4. Prepare fresh mobile phase daily.
GC-MS Analysis Troubleshooting
Problem Potential Cause(s) Troubleshooting Steps
No or Low Peak Intensity 1. Incomplete Derivatization: The trimethylsilyl (TMS) derivatization of this compound is incomplete. 2. Analyte Degradation: Thermal degradation of the analyte in the GC inlet. 3. Active Sites in the GC System: Adsorption of the analyte onto active sites in the liner, column, or detector.1. Ensure the sample extract is completely dry before adding the derivatization reagent. Optimize the reaction time and temperature. 2. Use a lower inlet temperature. 3. Use a deactivated liner and column. Perform system maintenance to clean the ion source.
Poor Peak Shape 1. Contaminated GC Inlet Liner: Accumulation of non-volatile matrix components in the liner. 2. Column Bleed: Degradation of the column stationary phase at high temperatures. 3. Co-elution with Matrix Components: Interference from other compounds in the sample.1. Replace the GC inlet liner. 2. Condition the column according to the manufacturer's instructions. If bleed remains high, the column may need to be replaced. 3. Improve sample clean-up to remove interfering compounds.

Data Presentation

Table 1: Proposed LC-MS/MS Parameters for this compound Analysis

Note: These are proposed parameters based on the analysis of structurally similar anabolic steroids. Optimization is required for your specific instrument and method.

AnalytePrecursor Ion (m/z)Product Ion 1 (m/z)Collision Energy (eV)Product Ion 2 (m/z)Collision Energy (eV)
This compound301.2161.125135.135
Table 2: Typical GC-MS Fragments for TMS-Derivatized Steroids

Note: The fragmentation pattern of TMS-derivatized this compound would need to be confirmed experimentally.

Fragment TypeDescription
Molecular Ion (M+)The intact derivatized molecule.
[M-15]+Loss of a methyl group.
[M-90]+Loss of a trimethylsilanol group.
Characteristic Steroid Backbone FragmentsSpecific fragments resulting from the cleavage of the steroid rings.

Experimental Protocols

Protocol 1: Sample Preparation of Dietary Supplements (e.g., Protein Powder) for LC-MS/MS Analysis
  • Sample Weighing: Accurately weigh 1 gram of the homogenized dietary supplement powder into a 50 mL polypropylene centrifuge tube.

  • Internal Standard Spiking: Spike the sample with an appropriate internal standard (e.g., testosterone-d3) to correct for matrix effects and variations in extraction efficiency.

  • Extraction:

    • Add 10 mL of methanol to the centrifuge tube.

    • Vortex for 1 minute to ensure thorough mixing.

    • Sonicate for 15 minutes in an ultrasonic bath.

    • Centrifuge at 4000 rpm for 10 minutes.

  • Supernatant Collection: Carefully transfer the methanolic supernatant to a new tube.

  • Re-extraction (Optional but Recommended): Repeat the extraction step with another 10 mL of methanol, combine the supernatants.

  • Evaporation: Evaporate the combined supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 1 mL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

Protocol 2: Trimethylsilyl (TMS) Derivatization for GC-MS Analysis

This protocol should be performed on the dried extract obtained from the sample preparation protocol above.

  • Ensure Complete Dryness: It is critical that the sample extract is completely free of water and protic solvents as they will react with the derivatization reagent.

  • Reagent Addition:

    • Add 50 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS) to the dried extract.

    • Add 50 µL of pyridine as a catalyst.

  • Reaction:

    • Cap the vial tightly.

    • Heat the reaction mixture at 60°C for 30 minutes.

  • Analysis: After cooling to room temperature, the sample is ready for injection into the GC-MS.

Visualizations

Logical Workflow for Troubleshooting Poor Peak Shape in LC-MS/MS

troubleshooting_peak_shape start Poor Peak Shape Observed check_all_peaks Are all peaks affected? start->check_all_peaks system_issue System-wide issue likely check_all_peaks->system_issue Yes analyte_specific_issue Analyte-specific or method issue check_all_peaks->analyte_specific_issue No all_peaks_yes Yes all_peaks_no No check_connections Check for leaks and bad connections system_issue->check_connections check_pump Check pump performance (pressure fluctuations) check_connections->check_pump check_column Column issue (e.g., frit blockage). Backflush or replace. check_pump->check_column end_good Problem Solved check_column->end_good check_overload Dilute sample to check for overload analyte_specific_issue->check_overload check_solvent Reconstitute in initial mobile phase check_overload->check_solvent check_mobile_phase Optimize mobile phase pH and add buffer check_solvent->check_mobile_phase check_mobile_phase->end_good metabolic_pathway This compound This compound demethylation O-Demethylation (Phase I) This compound->demethylation hydroxylation Hydroxylation (Phase I) This compound->hydroxylation reduction A-Ring Reduction (Phase I) This compound->reduction demethylated_metabolite Demethylated Metabolite demethylation->demethylated_metabolite hydroxylated_metabolite Hydroxylated Metabolite hydroxylation->hydroxylated_metabolite reduced_metabolite Reduced Metabolite reduction->reduced_metabolite conjugation Glucuronidation / Sulfation (Phase II) demethylated_metabolite->conjugation hydroxylated_metabolite->conjugation reduced_metabolite->conjugation excreted_conjugate Excreted Conjugate conjugation->excreted_conjugate experimental_workflow start Dietary Supplement Sample extraction Sample Preparation (Extraction & Clean-up) start->extraction analysis_choice Choice of Analytical Method extraction->analysis_choice lcms LC-MS/MS Analysis analysis_choice->lcms LC-MS/MS derivatization TMS Derivatization analysis_choice->derivatization GC-MS data_acquisition Data Acquisition lcms->data_acquisition gcms GC-MS Analysis gcms->data_acquisition derivatization->gcms data_processing Data Processing & Interpretation data_acquisition->data_processing end Report Results data_processing->end

Technical Support Center: Optimization of Cell-Based Functional Assays for High-Throughput Screening

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing cell-based functional assays for high-throughput screening (HTS).

Troubleshooting Guides

This section addresses specific issues that may arise during HTS experiments, offering potential causes and solutions in a question-and-answer format.

Issue 1: High variability and poor reproducibility between replicate wells.

  • Question: My replicate wells show significant variability. What could be the cause and how can I fix it?

  • Answer: High variability can stem from several factors. Uneven cell seeding is a common culprit; ensure your cell suspension is homogenous and that you are using appropriate liquid handling techniques to dispense cells evenly.[1] Another cause can be the "edge effect," where wells at the perimeter of the plate behave differently due to temperature and humidity gradients.[2][3] To mitigate this, consider leaving the outer wells empty or filling them with media without cells.[2] Also, allowing plates to sit at room temperature for a period before incubation can promote more uniform cell settling.[3] Finally, ensure that your reagents are thoroughly mixed and that your dispensing equipment is properly calibrated.

Issue 2: Low signal-to-noise ratio.

  • Question: My assay window is very narrow, with a low signal-to-noise ratio. How can I improve it?

  • Answer: A low signal-to-noise ratio can make it difficult to distinguish true hits from background noise. To improve this, first, optimize your cell seeding density. Too few or too many cells can lead to suboptimal signal.[4] Second, check the concentration of your detection reagents; titrating these can often enhance the signal.[1] Third, consider the incubation time. A time-course experiment can help determine the optimal point for maximal signal. Lastly, high background fluorescence from media components like phenol red or serum can be an issue. Using phenol red-free media or washing the cells before adding the detection reagent can help reduce background.[5]

Issue 3: "Edge Effect" is impacting my results.

  • Question: I'm observing a pronounced "edge effect" in my multi-well plates. What are the best practices to minimize this?

  • Answer: The edge effect, where wells on the outside of the plate show different results than the inner wells, is a common problem in HTS, often caused by evaporation and temperature gradients.[2][3] To combat this, you can create a humidity barrier by filling the outer wells with sterile water or media.[2] Using plates with lids that have condensation rings can also help. Additionally, allowing the plates to equilibrate to room temperature for about an hour before placing them in the incubator can lead to more uniform cell distribution.[3] Proper stacking of plates in the incubator to ensure even temperature distribution is also important.

Issue 4: High number of false positives or false negatives.

  • Question: My screen is generating a high number of what appear to be false positives/negatives. How can I troubleshoot this?

  • Answer: False positives and negatives can arise from various sources. Compound autofluorescence or interference with the assay chemistry can cause false positives.[6] It's crucial to perform counter-screens to identify and eliminate such compounds. False negatives can occur if the compound concentration is too low or the incubation time is not optimal. Running a dose-response curve for initial hits is a key step in confirming their activity.[7] Data normalization methods, such as B-score or Z-score, can also help to correct for systematic errors and reduce the rate of false hits.[8][9][10] A robust hit confirmation strategy involving re-testing and secondary assays is essential to validate initial findings.[7][11]

Frequently Asked Questions (FAQs)

This section provides answers to common questions related to the optimization of cell-based HTS assays.

Q1: What is the optimal cell seeding density for my assay?

A1: The optimal cell seeding density is assay- and cell-type-specific. It is a critical parameter that should be determined empirically during assay development.[4] A cell titration experiment should be performed to find the density that provides the best signal-to-noise ratio and a Z'-factor above 0.5. Overcrowding cells can lead to contact inhibition and altered metabolism, while too few cells may result in a weak signal.[1][4]

Q2: What is the maximum concentration of DMSO I can use in my cell-based assay?

A2: The tolerance of cells to Dimethyl Sulfoxide (DMSO) varies significantly between cell lines.[12] Generally, it is recommended to keep the final DMSO concentration at or below 0.5% to avoid significant cytotoxicity.[12][13] However, some sensitive cell lines may show adverse effects at concentrations as low as 0.1%.[14] It is crucial to perform a DMSO tolerance experiment for your specific cell line to determine the highest concentration that does not impact cell viability or the assay readout.[15]

Q3: How do I determine the optimal incubation time for my assay?

A3: The optimal incubation time depends on the biological process being measured. For example, assays measuring cell proliferation may require longer incubation times (e.g., 24-72 hours) than those measuring rapid signaling events.[16] A time-course experiment should be conducted during assay development to identify the incubation period that yields the best assay window (signal-to-noise ratio) and Z'-factor.[15]

Q4: What is a Z'-factor and what is a good value?

A4: The Z'-factor (Z-prime factor) is a statistical parameter used to evaluate the quality of an HTS assay.[17] It takes into account the means and standard deviations of the positive and negative controls. A Z'-factor between 0.5 and 1.0 is considered excellent, indicating a large separation between the control signals and low data variability, making the assay robust for screening.[18] An assay with a Z'-factor below 0.5 may still be usable, but it will have a higher risk of false positives and negatives.[18]

Q5: What are the key steps in a hit confirmation workflow?

A5: A rigorous hit confirmation process is essential to ensure that the initial "hits" from a primary screen are genuine. The typical workflow involves:

  • Re-testing: Confirming the activity of the primary hits in the same assay format, often in duplicate or triplicate.

  • Dose-response analysis: Performing a concentration-response curve to determine the potency (e.g., EC50 or IC50) of the confirmed hits.

  • Orthogonal assays: Validating the hits in a secondary assay that measures the same biological endpoint but uses a different technology or principle.

  • Counter-screens: Running assays to identify and eliminate compounds that interfere with the assay technology (e.g., autofluorescent compounds).

  • Selectivity profiling: Testing the confirmed hits against related targets to assess their specificity.

Data Presentation

Table 1: Effect of DMSO Concentration on Cell Viability for Various Cell Lines

Cell LineDMSO Concentration (%)Incubation Time (hours)Cell Viability (%)Reference
HepG2 1.2572Strong Inhibition[12]
2.524~58.4[19]
5.024~40.5[19]
MCF-7 1.2572Tolerated[12]
2.548~70[19]
5.048~50[19]
MDA-MB-231 1.2572Tolerated[12]
2.572~60[19]
5.072~45[19]
Jurkat 2.024Significant Decrease
5.024Significant Decrease
U937 2.024Significant Decrease
5.024Significant Decrease

Table 2: Optimization of Cell Seeding Density for a 96-well Plate Assay

Cell Seeding Density (cells/well)Signal (RLU)Background (RLU)Signal-to-Background RatioZ'-FactorReference
5,000 1.8 x 10^60.8 x 10^62.250.58[4]
7,500 2.5 x 10^61.1 x 10^62.270.61[4]
10,000 3.2 x 10^61.4 x 10^62.290.62[4]
12,000 3.8 x 10^61.7 x 10^62.240.59[4]

RLU: Relative Light Units

Experimental Protocols

Protocol 1: ATP-Based Cell Viability Assay (e.g., CellTiter-Glo®)

This protocol is adapted for a 384-well plate format.

  • Cell Seeding:

    • Prepare a single-cell suspension of the desired cell line in culture medium.

    • Dispense 25 µL of the cell suspension into each well of a 384-well white, clear-bottom plate at the predetermined optimal seeding density.

    • Incubate the plate for the required time (typically 24 hours) at 37°C in a humidified incubator with 5% CO₂.

  • Compound Addition:

    • Prepare compound plates by diluting compounds to the desired final concentration in culture medium.

    • Using an automated liquid handler, transfer a small volume (e.g., 25 nL) of the compound solution to the cell plate. Include positive (e.g., a known cytotoxic agent) and negative (e.g., DMSO vehicle) controls.

  • Incubation:

    • Incubate the plate for the desired compound treatment period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • Assay Reagent Preparation and Addition:

    • Equilibrate the CellTiter-Glo® buffer and substrate to room temperature.

    • Reconstitute the CellTiter-Glo® substrate with the buffer to create the CellTiter-Glo® Reagent.

    • Allow the plate to equilibrate to room temperature for approximately 30 minutes.

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 25 µL).

  • Signal Measurement:

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

Protocol 2: Luciferase Reporter Gene Assay

This protocol is a general guideline for a dual-luciferase reporter assay in a 96-well plate format.

  • Cell Seeding and Transfection:

    • Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

    • Co-transfect the cells with the firefly luciferase reporter plasmid (containing the promoter of interest) and a control plasmid expressing Renilla luciferase (for normalization).

  • Compound Treatment:

    • After 24 hours of transfection, replace the medium with fresh medium containing the test compounds at the desired concentrations. Include appropriate controls.

  • Cell Lysis:

    • After the desired incubation period (e.g., 24-48 hours), remove the medium and wash the cells with phosphate-buffered saline (PBS).

    • Add 20 µL of passive lysis buffer to each well and incubate for 15 minutes at room temperature with gentle shaking.

  • Luciferase Activity Measurement:

    • Add 100 µL of Luciferase Assay Reagent II (for firefly luciferase) to each well.

    • Measure the firefly luminescence immediately in a plate reader.

    • Add 100 µL of Stop & Glo® Reagent to each well to quench the firefly reaction and initiate the Renilla luciferase reaction.

    • Measure the Renilla luminescence.

  • Data Analysis:

    • Normalize the firefly luciferase activity by dividing it by the Renilla luciferase activity for each well. This corrects for variations in cell number and transfection efficiency.

Mandatory Visualization

HTS_Workflow cluster_prep Assay Preparation cluster_screening Screening cluster_analysis Data Analysis & Hit Selection cluster_confirmation Hit Confirmation plate_prep Plate Preparation (e.g., 384-well) cell_seeding Cell Seeding plate_prep->cell_seeding compound_addition Compound Addition (Automated) cell_seeding->compound_addition incubation Incubation compound_addition->incubation signal_detection Signal Detection (Plate Reader) incubation->signal_detection data_acquisition Raw Data Acquisition signal_detection->data_acquisition qc Quality Control (Z'-factor, S/B) data_acquisition->qc normalization Data Normalization qc->normalization hit_identification Hit Identification normalization->hit_identification retest Hit Re-test hit_identification->retest dose_response Dose-Response retest->dose_response secondary_assays Secondary/Orthogonal Assays dose_response->secondary_assays

Caption: A generic workflow for high-throughput screening of cell-based functional assays.

GPCR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ligand Ligand GPCR GPCR Ligand->GPCR Binds G_protein G-Protein (αβγ) GPCR->G_protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_protein->Effector α-subunit activates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces PKA Protein Kinase A Second_Messenger->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates targets leading to

Caption: A simplified G-Protein Coupled Receptor (GPCR) signaling pathway.

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Death_Ligand Death Ligand (e.g., FasL) Death_Receptor Death Receptor (e.g., Fas) Death_Ligand->Death_Receptor Binds Caspase8 Caspase-8 Death_Receptor->Caspase8 Activates Caspase3 Caspase-3 Caspase8->Caspase3 Activates DNA_Damage DNA Damage p53 p53 DNA_Damage->p53 Activates Bax Bax p53->Bax Upregulates Mitochondrion Mitochondrion Bax->Mitochondrion Promotes release of Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: A simplified overview of the extrinsic and intrinsic apoptosis signaling pathways.

References

Validation & Comparative

A Comparative Analysis of the Anabolic Potency of Methoxydienone and Nandrolone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anabolic potencies of Methoxydienone (also known as Methoxygonadiene or MAX-LMG) and Nandrolone. The information presented herein is intended for an audience with a professional background in pharmacology, endocrinology, and drug development. This document synthesizes available data to offer an objective analysis, supported by quantitative comparisons and detailed experimental methodologies.

Introduction

This compound and Nandrolone are both synthetic anabolic-androgenic steroids (AAS) derived from the 19-nortestosterone group.[1][2] Nandrolone, one of the most well-known and widely used AAS for therapeutic purposes and performance enhancement, serves as a common benchmark for evaluating the potency of other steroids.[3][4][5] this compound, synthesized in the 1960s by chemist Herchel Smith and his colleagues, is a less-studied compound that has appeared in the designer steroid market.[1] Understanding the comparative anabolic and androgenic effects of these two compounds is crucial for research and development in areas such as muscle wasting diseases and hormone replacement therapies.

Quantitative Comparison of Anabolic and Androgenic Potency

The anabolic and androgenic potencies of steroids are often expressed as a ratio relative to a reference compound, typically testosterone propionate or Nandrolone itself. This ratio provides a quantitative measure of a compound's ability to stimulate muscle growth (anabolic effect) versus its tendency to produce masculinizing side effects (androgenic effect).

CompoundAnabolic:Androgenic Ratio (Relative to Testosterone Propionate)Anabolic:Androgenic Ratio (Relative to Nandrolone)
This compound ~54:27[1]~90:625[1][2]
Nandrolone ~100:36 (as Nandrolone Phenylpropionate)100:36

Note: The data for this compound is based on reports from its initial synthesis and may not have been reproduced in modern, peer-reviewed literature. The anabolic:androgenic ratio for Nandrolone can vary slightly based on the ester used and the specific study.

Experimental Protocols

The Hershberger Assay

The Hershberger assay is an in vivo animal study designed to assess the anabolic and androgenic activity of a substance.[6][7][8][9][10]

Objective: To determine the anabolic (myotrophic) and androgenic effects of a test compound by measuring the weight changes of specific muscles and androgen-dependent tissues in castrated male rats.

Experimental Workflow:

G cluster_prep Animal Preparation cluster_treatment Treatment Phase cluster_analysis Analysis A Peripubertal male rats selected B Surgical castration A->B C Post-operative recovery and tissue regression period (7-10 days) B->C D Random assignment to treatment groups: - Vehicle Control - Reference Androgen (e.g., Testosterone Propionate) - Test Compound (e.g., this compound or Nandrolone) at various doses C->D E Daily administration of compounds for 10 consecutive days (subcutaneous injection or oral gavage) D->E F Euthanasia 24 hours after the final dose E->F G Dissection and weighing of target tissues: - Anabolic: Levator ani muscle - Androgenic: Ventral prostate, seminal vesicles F->G H Data analysis: Comparison of tissue weights between treated and control groups G->H I Calculation of anabolic and androgenic potency relative to the reference compound H->I

Caption: Workflow of the Hershberger Assay for assessing anabolic and androgenic potency.

Key Steps:

  • Animal Model: Immature, castrated male rats are used. Castration removes the primary source of endogenous androgens, making the target tissues highly sensitive to exogenous androgens.

  • Tissue Selection:

    • Anabolic (Myotrophic) Activity: The weight of the levator ani muscle is measured.[11][12][13] This muscle is highly responsive to the anabolic effects of steroids with fewer androgenic receptors compared to reproductive tissues.

    • Androgenic Activity: The weights of the seminal vesicles and ventral prostate are measured as these are key androgen-dependent reproductive tissues.[13]

  • Dosing and Administration: The test compounds are administered daily for a set period, typically 10 days.

  • Data Interpretation: The increase in the weight of the levator ani muscle relative to the increase in the weight of the prostate and seminal vesicles, when compared to a reference standard like testosterone propionate, allows for the calculation of the anabolic:androgenic ratio.

Signaling Pathways

Both this compound and Nandrolone exert their anabolic effects primarily through the androgen receptor (AR).[3][4][14] The general signaling pathway is outlined below.

Androgen Receptor Signaling Pathway for Anabolic Effects

G cluster_steroid Steroid Action cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Cellular Effects Steroid This compound or Nandrolone AR_HSP Androgen Receptor (AR) complexed with Heat Shock Proteins (HSP) Steroid->AR_HSP Binds to AR, HSPs dissociate AR_Steroid Activated AR-Steroid Complex Translocation Nuclear Translocation AR_Steroid->Translocation Dimerization Dimerization Translocation->Dimerization ARE Androgen Response Element (ARE) on DNA Dimerization->ARE Binds to ARE Transcription Gene Transcription ARE->Transcription mRNA mRNA synthesis Transcription->mRNA Protein_Synthesis Increased Protein Synthesis mRNA->Protein_Synthesis Hypertrophy Muscle Fiber Hypertrophy Protein_Synthesis->Hypertrophy

Caption: General signaling pathway for anabolic steroids in muscle cells.

Mechanism of Action:

  • Binding: this compound or Nandrolone, being lipid-soluble, diffuses across the cell membrane of muscle cells and binds to the androgen receptor (AR) in the cytoplasm.[15][16]

  • Activation and Translocation: This binding induces a conformational change in the AR, causing the dissociation of heat shock proteins. The activated steroid-receptor complex then translocates into the nucleus.[15][16]

  • Gene Transcription: In the nucleus, the complex dimerizes and binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes.

  • Protein Synthesis: This binding initiates the transcription of genes involved in protein synthesis, leading to an increase in the production of contractile proteins (actin and myosin) and a decrease in protein breakdown.[17] This net increase in protein results in muscle fiber hypertrophy.

While both compounds act via the AR, differences in their anabolic-to-androgenic ratio suggest potential variations in receptor affinity, metabolism in different tissues, or interactions with co-regulatory proteins. For instance, Nandrolone's relatively lower androgenicity is partly attributed to its conversion by 5α-reductase to the much weaker androgen, dihydronandrolone (DHN), in androgenic tissues like the prostate.[18] The metabolism of this compound in target tissues is less well-characterized.

Conclusion

Based on the available data, this compound appears to be a potent anabolic agent with a significantly higher androgenic component compared to Nandrolone when assessed relative to its anabolic effects.[1][2] The anabolic:androgenic ratio of approximately 90:625 for this compound relative to Nandrolone suggests that while its anabolic effects are considerable, its androgenic effects are disproportionately higher.[1] Both compounds are understood to function through the androgen receptor to promote muscle protein synthesis.

For drug development professionals, the high androgenic activity of this compound would likely present a significant challenge in achieving a desirable therapeutic index for conditions where anabolic effects are sought with minimal virilization. Nandrolone and its esters remain a more established and therapeutically relevant comparator due to their more favorable separation of anabolic and androgenic activities.[4] Further research, including head-to-head in vivo studies with modern analytical techniques, would be necessary to fully elucidate the comparative pharmacology of this compound and Nandrolone.

References

Validating the Anabolic-to-Androgenic Ratio of Methoxydienone In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Methoxydienone's anabolic-to-androgenic ratio with other key anabolic-androgenic steroids (AAS). It includes detailed experimental protocols for in vivo validation, quantitative data for comparison, and visualizations of relevant biological pathways and experimental workflows.

Comparative Analysis of Anabolic-to-Androgenic Ratios

The anabolic-to-androgenic ratio of a steroid is a critical determinant of its therapeutic potential and side-effect profile. A higher ratio indicates a greater propensity for muscle-building (anabolic) effects versus masculinizing (androgenic) effects. The following table summarizes the reported anabolic-to-androgenic ratios of this compound and other well-known AAS, providing a basis for comparative evaluation. The data is normalized to Testosterone Propionate, which is the reference standard in the Hershberger assay.

CompoundAnabolic Activity (relative to Testosterone Propionate)Androgenic Activity (relative to Testosterone Propionate)Anabolic-to-Androgenic Ratio
This compound 54[1][2]27[1][2]2:1
Testosterone Propionate 1001001:1
Nandrolone 90[1][2]625[1][2]~1.4:1 (relative to Testosterone Propionate)
Oxandrolone 322-633 (relative to Methyltestosterone)[3]24 (relative to Methyltestosterone)[3]~13:1 to 26:1

Note: The anabolic-to-androgenic ratio can vary depending on the specific experimental conditions and the tissues assessed.

In Vivo Validation: The Hershberger Assay

The gold-standard for determining the anabolic and androgenic activity of a compound in vivo is the Hershberger assay. This bioassay utilizes castrated male rats to minimize the influence of endogenous androgens, thereby providing a sensitive model to assess the effects of exogenous steroids on specific androgen-responsive tissues.

Experimental Protocol: Hershberger Assay

This protocol is based on the OECD Test Guideline 441.

1. Animal Model:

  • Species: Peripubertal male rats (e.g., Sprague-Dawley or Wistar).

  • Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Acclimation: A minimum of 5 days of acclimation to the laboratory conditions is required before the start of the study.

  • Castration: Animals are surgically castrated under anesthesia at approximately 42 days of age. A post-operative recovery period of at least 7 days is necessary to allow for the regression of androgen-dependent tissues.

2. Experimental Groups:

  • Vehicle Control Group: Receives the vehicle (e.g., corn oil) only.

  • Testosterone Propionate (TP) Reference Group: Receives a standard dose of TP (e.g., 0.2 or 0.4 mg/kg/day) to serve as a positive control for both anabolic and androgenic effects.

  • This compound Group(s): At least two dose levels of this compound are administered to determine a dose-response relationship.

  • Comparator Steroid Group(s): Groups for other AAS like Nandrolone and Oxandrolone are included for direct comparison.

3. Dosing and Administration:

  • Route of Administration: Typically subcutaneous injection for non-17α-alkylated steroids like this compound and Nandrolone, or oral gavage for orally active compounds like Oxandrolone.

  • Dosing Period: Daily administration for 10 consecutive days.

  • Dose Volume: The volume administered should be consistent across all groups.

4. Necropsy and Tissue Collection:

  • Approximately 24 hours after the final dose, animals are euthanized.

  • The following tissues are carefully dissected, trimmed of any adhering fat or connective tissue, and weighed to the nearest 0.1 mg:

    • Anabolic Indicator: Levator ani muscle.

    • Androgenic Indicators:

      • Ventral prostate

      • Seminal vesicles (with coagulating glands and their fluids)

      • Glans penis

      • Cowper's glands (bulbourethral glands)

5. Data Analysis:

  • The mean and standard deviation of the absolute and relative (to body weight) tissue weights are calculated for each group.

  • Statistical analysis (e.g., ANOVA followed by Dunnett's test) is used to compare the tissue weights of the treated groups to the vehicle control and the TP reference group.

  • The anabolic-to-androgenic ratio is calculated by dividing the relative anabolic activity (e.g., increase in levator ani weight) by the relative androgenic activity (e.g., increase in ventral prostate or seminal vesicle weight).

Mandatory Visualizations

Androgen Receptor Signaling Pathway

Androgenic-anabolic steroids exert their effects by binding to and activating the androgen receptor (AR), a nuclear receptor that functions as a ligand-activated transcription factor. The following diagram illustrates the classical signaling pathway of androgens.

Androgen_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., this compound) AR Androgen Receptor (AR) Androgen->AR Binds AR_Androgen Activated AR AR->AR_Androgen Conformational Change & HSP Dissociation HSP Heat Shock Proteins (HSP) AR_HSP AR-HSP Complex Dimer AR Dimer AR_Androgen->Dimer Dimerization AR_Androgen->Dimer Translocation ARE Androgen Response Element (ARE) on DNA Dimer->ARE Binds to Transcription Gene Transcription ARE->Transcription mRNA mRNA Transcription->mRNA Protein Protein Synthesis mRNA->Protein Effects Anabolic & Androgenic Effects Protein->Effects Hershberger_Workflow Start Start: Animal Model Selection (Peripubertal Male Rats) Castration Surgical Castration Start->Castration Recovery Post-operative Recovery (≥ 7 days) Castration->Recovery Grouping Randomization into Experimental Groups Recovery->Grouping Dosing Daily Dosing (10 consecutive days) Grouping->Dosing Necropsy Necropsy & Tissue Collection (24h after last dose) Dosing->Necropsy Weighing Tissue Weighing (Levator Ani, Prostate, etc.) Necropsy->Weighing Analysis Data Analysis & Ratio Calculation Weighing->Analysis End End: Determination of Anabolic-to-Androgenic Ratio Analysis->End

References

Unraveling the Metabolic Fate of Methoxydienone: A Comparative Analysis with Other Synthetic Steroids

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A deep dive into the metabolic stability of the synthetic steroid Methoxydienone reveals key structural features that influence its persistence in the body. This comprehensive guide provides a comparative analysis of this compound's metabolic profile against other widely recognized synthetic anabolic-androgenic steroids (AAS) such as Trenbolone, Nandrolone, and Methenolone. This report is tailored for researchers, scientists, and drug development professionals, offering a meticulous examination of in-vitro metabolic data, detailed experimental protocols, and visual representations of metabolic pathways.

Introduction to Synthetic Steroid Metabolism

The metabolic stability of a synthetic steroid is a critical determinant of its pharmacokinetic profile, influencing its duration of action, bioavailability, and potential for adverse effects. The biotransformation of these compounds primarily occurs in the liver, orchestrated by a series of enzymatic reactions categorized into Phase I and Phase II metabolism. Phase I reactions, predominantly mediated by the cytochrome P450 (CYP450) family of enzymes, introduce or expose functional groups, typically through oxidation, reduction, or hydrolysis. These modifications often prepare the steroid for Phase II conjugation reactions, where endogenous molecules like glucuronic acid or sulfate are attached, increasing water solubility and facilitating excretion.

This compound, a synthetic AAS, possesses unique structural characteristics, including a 3-methoxy group and a 13-ethyl group, which are thought to enhance its resistance to hepatic metabolism. Understanding the nuances of its metabolic pathway in comparison to other synthetic steroids is paramount for the development of new therapeutic agents and for doping control purposes.

Comparative Metabolic Stability: An In-Vitro Perspective

To provide a quantitative comparison of the metabolic stability of this compound with Trenbolone, Nandrolone, and Methenolone, a summary of available in-vitro data from studies using human liver microsomes is presented below. It is important to note that direct comparative studies for this compound are limited in the public domain. The following data is compiled from various sources and standardized where possible to facilitate comparison.

CompoundIn-Vitro Half-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)Primary Metabolic PathwaysKey Metabolites
This compound Data not availableData not availableExpected: O-demethylation, Hydroxylation, ReductionNot explicitly identified in reviewed literature
Trenbolone ~25-30~23-28Hydroxylation, Dehydrogenation, Glucuronidation, Sulfation17-epi-trenbolone, Hydroxylated metabolites
Nandrolone ~40-50~14-18Hydrolysis (of ester prodrugs), Reduction, OxidationNorandrosterone, Norepiandrosterone
Methenolone > 60< 11.5Hydrolysis (of ester prodrugs), Hydroxylation, Reduction3α-hydroxy-1-methylen-5α-androstan-17-one

Note: The data for Trenbolone, Nandrolone, and Methenolone are derived from various in-vitro studies and are presented as approximate ranges to reflect potential inter-study variability. The lack of specific quantitative data for this compound highlights a gap in the current scientific literature.

Experimental Protocols

A generalized experimental protocol for determining the in-vitro metabolic stability of synthetic steroids using human liver microsomes is outlined below. This protocol is a composite of standard methodologies employed in the field.

Objective: To determine the in-vitro half-life and intrinsic clearance of a test steroid in human liver microsomes.

Materials:

  • Test steroid (e.g., this compound, Trenbolone, Nandrolone, Methenolone)

  • Pooled human liver microsomes (HLMs)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 0.1 M, pH 7.4)

  • Acetonitrile or other suitable organic solvent for reaction termination

  • Internal standard for analytical quantification

  • LC-MS/MS system for analysis

Procedure:

  • Preparation of Incubation Mixture: A reaction mixture is prepared containing the test steroid at a specified concentration (e.g., 1 µM) in phosphate buffer.

  • Pre-incubation: The reaction mixture is pre-incubated at 37°C for a short period (e.g., 5 minutes) to allow temperature equilibration.

  • Initiation of Reaction: The metabolic reaction is initiated by the addition of the NADPH regenerating system. A control incubation without the NADPH regenerating system is also run in parallel to assess non-enzymatic degradation.

  • Time-Course Sampling: Aliquots of the reaction mixture are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Termination: The reaction in each aliquot is immediately terminated by the addition of a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: The terminated samples are centrifuged to precipitate proteins. The supernatant is then collected for analysis.

  • LC-MS/MS Analysis: The concentration of the parent steroid remaining at each time point is quantified using a validated LC-MS/MS method.

  • Data Analysis: The natural logarithm of the percentage of the parent steroid remaining is plotted against time. The slope of the linear portion of this plot is used to calculate the in-vitro half-life (t½ = -0.693 / slope). The intrinsic clearance (CLint) is then calculated using the formula: CLint = (0.693 / t½) / (mg of microsomal protein per mL).

Metabolic Pathways and Visualization

The metabolic transformation of synthetic steroids is a complex process involving multiple enzymatic steps. Below are graphical representations of the postulated metabolic pathways for this compound and the established pathways for the comparator steroids, generated using the DOT language for Graphviz.

This compound Metabolic Pathway (Postulated)

Methoxydienone_Metabolism This compound This compound O_Demethylated_Metabolite O-Demethylated Metabolite This compound->O_Demethylated_Metabolite CYP450 (O-demethylation) Hydroxylated_Metabolite Hydroxylated Metabolite This compound->Hydroxylated_Metabolite CYP450 (Hydroxylation) Reduced_Metabolite Reduced Metabolite This compound->Reduced_Metabolite Reductases Phase_II_Conjugates Phase II Conjugates (Glucuronides, Sulfates) O_Demethylated_Metabolite->Phase_II_Conjugates UGTs, SULTs Hydroxylated_Metabolite->Phase_II_Conjugates UGTs, SULTs Reduced_Metabolite->Phase_II_Conjugates UGTs, SULTs

Caption: Postulated metabolic pathway of this compound.

Trenbolone Metabolic Pathway

Trenbolone_Metabolism Trenbolone Trenbolone Epitrenbolone 17-epi-Trenbolone Trenbolone->Epitrenbolone 17β-HSD Hydroxytrenbolone Hydroxytrenbolone Trenbolone->Hydroxytrenbolone CYP450 (Hydroxylation) Trendione Trendione Trenbolone->Trendione 17β-HSD Phase_II_Conjugates Phase II Conjugates (Glucuronides, Sulfates) Epitrenbolone->Phase_II_Conjugates UGTs, SULTs Hydroxytrenbolone->Phase_II_Conjugates UGTs, SULTs Trendione->Phase_II_Conjugates UGTs, SULTs

Caption: Metabolic pathway of Trenbolone.

Experimental Workflow for In-Vitro Metabolic Stability Assay

Experimental_Workflow cluster_preparation Preparation cluster_incubation Incubation cluster_analysis Analysis Prep_Incubation Prepare Incubation Mixture (Steroid, Buffer, Microsomes) Pre_Incubate Pre-incubate at 37°C Prep_Incubation->Pre_Incubate Initiate_Reaction Initiate with NADPH Pre_Incubate->Initiate_Reaction Time_Sampling Time-course Sampling Initiate_Reaction->Time_Sampling Terminate_Reaction Terminate Reaction Time_Sampling->Terminate_Reaction Sample_Processing Sample Processing (Protein Precipitation) Terminate_Reaction->Sample_Processing LC_MS_Analysis LC-MS/MS Analysis Sample_Processing->LC_MS_Analysis Data_Analysis Data Analysis (t½, CLint Calculation) LC_MS_Analysis->Data_Analysis

Caption: Workflow for in-vitro metabolic stability assay.

Discussion and Future Directions

The comparative analysis indicates that steroids like Methenolone exhibit higher metabolic stability in vitro compared to Trenbolone and Nandrolone. The structural features of this compound, particularly the 3-methoxy group, are hypothesized to confer significant resistance to rapid metabolism. This is because the typical site of initial oxidation at the 3-keto position is blocked. However, the lack of empirical data for this compound underscores the necessity for dedicated in-vitro and in-vivo studies to accurately characterize its metabolic profile.

Future research should focus on:

  • Conducting direct comparative in-vitro metabolism studies of this compound against other synthetic steroids using standardized protocols.

  • Identifying the specific CYP450 isozymes responsible for the metabolism of this compound through reaction phenotyping studies.

  • Characterizing the major metabolites of this compound using advanced analytical techniques such as high-resolution mass spectrometry and NMR.

  • Performing in-vivo pharmacokinetic studies to correlate in-vitro findings with the actual metabolic fate of this compound in biological systems.

A thorough understanding of the metabolic stability and pathways of this compound will not only be invaluable for the development of novel therapeutic agents with improved pharmacokinetic properties but also for enhancing the capabilities of anti-doping laboratories in detecting its misuse.

Efficacy Showdown: Methoxydienone's Receptor Binding Profile in Comparison to Other Progestins

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – A comprehensive analysis of the receptor binding efficacy of Methoxydienone compared to other synthetic progestins reveals a complex interaction profile with key steroid hormone receptors. This guide, intended for researchers, scientists, and drug development professionals, provides a detailed comparison based on available experimental data, outlines the methodologies for receptor binding assays, and visualizes the associated signaling pathways.

This guide summarizes the relative binding affinities (RBA) of several common progestins to provide a comparative framework for understanding the potential efficacy of compounds like this compound.

Comparative Receptor Binding Affinities of Progestins

The following table summarizes the relative binding affinities of various progestins for the progesterone, androgen, glucocorticoid, and estrogen receptors. Progesterone or a potent synthetic ligand is used as the reference compound (RBA = 100%). It is important to note the absence of specific RBA values for this compound in the current literature.

CompoundProgesterone Receptor (PR) RBA (%)Androgen Receptor (AR) RBA (%)Glucocorticoid Receptor (GR) RBA (%)Estrogen Receptor (ERα) RBA (%)
Progesterone1001-101-5<0.1
Levonorgestrel17084-8714<0.1
Norethisterone155-15643-452.7-2.8<0.1
Medroxyprogesterone Acetate (MPA)753042<0.1
Drospirenone503010<0.1
Gestodene1505020<0.1
This compound Data not available Data not available Data not available Data not available

Note: RBA values are compiled from various sources and may vary depending on the specific assay conditions. The data presented is for comparative purposes.

The diverse binding profiles of these progestins account for their varied therapeutic effects and side-effect profiles.[3] For instance, progestins with high affinity for the androgen receptor may exhibit androgenic side effects.[4] Similarly, binding to the glucocorticoid receptor can lead to glucocorticoid-like effects.[5] Some synthetic progestins have also been shown to interact with the estrogen receptor, potentially leading to estrogenic effects.[6][7][8]

Experimental Protocols: Receptor Binding Assays

The data presented in the comparison table is typically generated using competitive radioligand binding assays.[9] This technique is considered the gold standard for determining the binding affinity of a compound to a receptor.[9]

Detailed Methodology for Competitive Radioligand Binding Assay:

1. Preparation of Receptor Source:

  • Tissues or cells expressing the target receptor are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).[10]

  • The homogenate is centrifuged to pellet the cell membranes containing the receptors.[10]

  • The membrane pellet is washed and resuspended in a suitable assay buffer.[10]

  • Protein concentration of the membrane preparation is determined using a standard protein assay.[10]

2. Competitive Binding Incubation:

  • The assay is typically performed in a 96-well plate format.[10]

  • Each well contains a constant concentration of a radiolabeled ligand (e.g., [³H]-progesterone for PR assays) and the receptor preparation.[9]

  • A range of concentrations of the unlabeled test compound (the "competitor," e.g., this compound or other progestins) is added to the wells.[9]

  • The plate is incubated at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.[10]

3. Separation of Bound and Free Ligand:

  • The incubation is terminated by rapid filtration through a glass fiber filter using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.[10]

  • The filters are washed multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.[10]

4. Quantification of Bound Radioactivity:

  • The filters containing the receptor-ligand complexes are dried, and a scintillation cocktail is added.[10]

  • The amount of radioactivity trapped on the filters is measured using a scintillation counter.[10]

5. Data Analysis:

  • The data is used to generate a competition curve, plotting the percentage of specific binding of the radioligand against the concentration of the unlabeled competitor.

  • The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined from this curve.

  • The Ki value (the inhibition constant), which represents the affinity of the competitor for the receptor, can be calculated from the IC50 value using the Cheng-Prusoff equation.[11]

  • The Relative Binding Affinity (RBA) is then calculated by comparing the Ki of the test compound to the Ki of a reference compound.

Visualizing the Molecular Mechanisms

To understand the downstream effects of progestin binding to its receptor, it is essential to visualize the associated signaling pathways and the experimental workflow.

G cluster_workflow Experimental Workflow: Competitive Receptor Binding Assay Receptor Prep Receptor Preparation (Tissue/Cell Homogenization) Incubation Incubation (Receptor + Radioligand + Competitor) Receptor Prep->Incubation Add to plate Filtration Separation (Filtration) Incubation->Filtration Terminate reaction Counting Quantification (Scintillation Counting) Filtration->Counting Measure radioactivity Analysis Data Analysis (IC50, Ki, RBA Calculation) Counting->Analysis Generate curve

Caption: Workflow of a competitive radioligand receptor binding assay.

G cluster_pathway Progestin Signaling Pathway Progestin Progestin PR Progesterone Receptor (PR) (in cytoplasm with HSPs) Progestin->PR Binds PR_active Activated PR (dimerized) PR->PR_active Conformational change & Dimerization Nucleus Nucleus PR_active->Nucleus Translocation PRE Progesterone Response Element (PRE) on DNA PR_active->PRE Binds to DNA Transcription Gene Transcription PRE->Transcription mRNA mRNA Transcription->mRNA Protein New Protein Synthesis mRNA->Protein Translation Response Cellular Response Protein->Response

Caption: Canonical nuclear progestin signaling pathway.[12]

Conclusion

The efficacy of this compound and other progestins is intrinsically linked to their binding affinities for a range of steroid receptors. While a complete binding profile for this compound remains to be fully elucidated in comparative studies, the data available for other progestins provides a valuable framework for predicting its potential biological activities. The standardized methodology of competitive radioligand binding assays is a cornerstone in determining these affinities and guiding the development of new therapeutic agents. Further research to quantify the receptor binding profile of this compound is warranted to fully understand its pharmacological effects.

References

A Comparative Analysis of Methoxydienone and Testosterone on Muscle Protein Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a comparative analysis of Methoxydienone (MXD) and testosterone, focusing on their purported effects on muscle protein synthesis. While direct head-to-head studies comparing the two compounds are not available in peer-reviewed literature, this document synthesizes existing data on each to offer a comparative perspective for research and drug development professionals. Testosterone, an endogenous androgen, has well-documented effects on muscle protein synthesis through androgen receptor activation.[1][2][3][4] this compound, a synthetic anabolic-androgenic steroid (AAS), is suggested to promote muscle mass and strength, likely by increasing protein synthesis and nitrogen retention, though robust clinical data is lacking.[5] This guide will delve into the mechanisms of action, present available quantitative data, and outline relevant experimental protocols.

Introduction

Testosterone is the primary male sex hormone and a potent anabolic agent, playing a crucial role in the development and maintenance of muscle mass.[4] Its synthetic derivatives, known as anabolic-androgenic steroids (AAS), have been developed to enhance anabolic effects while minimizing androgenic side effects. This compound, also known as Methoxygonadiene, is a synthetic AAS that has been sold as a designer steroid.[6] It is a derivative of 19-nortestosterone and is purported to have a favorable anabolic-to-androgenic ratio.[6] Understanding the distinct and overlapping mechanisms by which these compounds influence muscle protein synthesis is critical for the development of novel therapeutics for muscle-wasting conditions.

Mechanisms of Action

Testosterone

Testosterone primarily exerts its anabolic effects on skeletal muscle through genomic and non-genomic pathways initiated by its binding to the androgen receptor (AR).[1][7]

  • Genomic Pathway: Upon binding to the AR in the cytoplasm, the testosterone-AR complex translocates to the nucleus. There, it binds to androgen response elements (AREs) on DNA, modulating the transcription of target genes involved in protein synthesis and muscle growth.[7]

  • Non-Genomic Pathway: Testosterone can also initiate rapid signaling events from the cell membrane, influencing downstream signaling cascades that contribute to muscle protein synthesis.[7]

  • Satellite Cell Activation: Testosterone promotes the proliferation and differentiation of satellite cells, which are muscle stem cells essential for muscle repair and hypertrophy.[1][3] This leads to an increase in myonuclei, enhancing the muscle fiber's capacity for protein synthesis.[1]

  • Anti-Catabolic Effects: Testosterone can interfere with the catabolic actions of glucocorticoid hormones, thereby reducing muscle protein breakdown.[3]

Testosterone_Signaling_Pathway Testosterone Testosterone AR_cyto Androgen Receptor (Cytoplasm) Testosterone->AR_cyto Binds Satellite_Cell Satellite Cell Activation Testosterone->Satellite_Cell Anti_Catabolism ↓ Protein Breakdown Testosterone->Anti_Catabolism T_AR_complex Testosterone-AR Complex AR_cyto->T_AR_complex Nucleus Nucleus T_AR_complex->Nucleus Translocates ARE Androgen Response Element (DNA) T_AR_complex->ARE Binds to Gene_Transcription Gene Transcription ARE->Gene_Transcription Initiates mRNA mRNA Gene_Transcription->mRNA Protein_Synthesis ↑ Muscle Protein Synthesis mRNA->Protein_Synthesis Translates to

Diagram 1: Testosterone's Genomic Signaling Pathway for Muscle Protein Synthesis.
This compound

As a synthetic anabolic-androgenic steroid, this compound is presumed to act through similar mechanisms as testosterone, primarily by binding to and activating the androgen receptor.[8]

  • Androgen Receptor Agonism: MXD likely acts as an agonist for the androgen receptor, initiating the same downstream signaling events as testosterone to promote muscle protein synthesis.

  • Anabolic and Androgenic Ratio: this compound is reported to have a potent anabolic effect with a specific anabolic-to-androgenic ratio of approximately 54:27 relative to testosterone propionate.[6] This suggests it may have a more selective effect on anabolic processes compared to its androgenic effects, though this is based on older synthesis reports and lacks modern clinical validation.[6]

  • Nitrogen Retention: Like other AAS, this compound is claimed to enhance nitrogen retention in the muscles.[5] A positive nitrogen balance is a prerequisite for muscle protein synthesis and hypertrophy.

Quantitative Data Summary

Direct comparative studies on the potency of this compound versus testosterone on muscle protein synthesis in humans are absent from the scientific literature. The following tables summarize available data for each compound individually.

Table 1: Effects of Testosterone on Muscle Protein Synthesis and Body Composition

ParameterStudy PopulationDosageDurationResultsReference
Muscle Protein SynthesisNormal Male Subjects3 mg/kg/week Testosterone Enanthate12 weeks27% mean increase (P < 0.05)--INVALID-LINK--[9]
Muscle Mass (Creatinine Excretion)Normal Male Subjects3 mg/kg/week Testosterone Enanthate12 weeks20% mean increase (P < 0.02)--INVALID-LINK--[9]
Lean Body MassHealthy Young Men600 mg/week Testosterone Enanthate10 weeks6.1 kg increaseBhasin et al., 1996
Muscle Protein Fractional Synthesis RateObese Premenopausal Women1.25 g of 1% AndroGel daily3 weeks~45% increase (P < 0.001)--INVALID-LINK--[10]

Table 2: Reported Anabolic and Androgenic Activity of this compound

CompoundAnabolic Activity RatioAndrogenic Activity RatioReference
This compound (relative to Testosterone Propionate)5427--INVALID-LINK--[6]
This compound (relative to Nandrolone)90625--INVALID-LINK--[6]

Note: The data for this compound is based on historical synthesis reports and has not been validated in human clinical trials.

Experimental Protocols

The following outlines a standard experimental protocol for assessing the effects of an anabolic agent on muscle protein synthesis in human subjects. This methodology can be applied to study both testosterone and this compound.

Study Design: Randomized Controlled Trial

A double-blind, placebo-controlled, randomized trial is the gold standard for evaluating the efficacy of anabolic compounds.

Experimental_Workflow Screening Subject Screening (Health & Fitness) Randomization Randomization Screening->Randomization Group_A Treatment Group (e.g., Testosterone or MXD) Randomization->Group_A Group_B Placebo Group Randomization->Group_B Intervention Intervention Period (e.g., 12 weeks) Group_A->Intervention Group_B->Intervention Measurements Pre- and Post-Intervention Measurements Intervention->Measurements Biopsy Muscle Biopsy Measurements->Biopsy Blood_Sample Blood Samples Measurements->Blood_Sample Body_Comp Body Composition (DEXA) Measurements->Body_Comp Data_Analysis Data Analysis Measurements->Data_Analysis

Diagram 2: Generalized Experimental Workflow for an Anabolic Agent Study.
Key Methodologies

  • Stable Isotope Tracer Infusion: This is the primary method for directly measuring muscle protein synthesis.

    • Protocol: A primed, continuous intravenous infusion of a stable isotope-labeled amino acid (e.g., L-[ring-¹³C₆]phenylalanine) is administered.

    • Sampling: Muscle biopsies are taken from a muscle such as the vastus lateralis before the infusion begins (baseline) and after several hours of infusion. Blood samples are also collected periodically.

    • Analysis: The incorporation of the labeled amino acid into muscle protein is measured using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). The fractional synthetic rate (FSR) of muscle protein is then calculated.

  • Body Composition Analysis: Dual-energy X-ray absorptiometry (DEXA) is a precise method for measuring changes in lean body mass, fat mass, and bone mineral density.

  • Hormonal and Biomarker Analysis: Blood samples are analyzed for concentrations of total and free testosterone, sex hormone-binding globulin (SHBG), luteinizing hormone (LH), follicle-stimulating hormone (FSH), and markers of liver and kidney function to assess the endocrine effects and safety of the compound.

Comparative Discussion and Future Directions

While testosterone's anabolic effects on muscle are well-characterized and supported by extensive research, the evidence for this compound is largely anecdotal or based on preclinical data.[1][8][11] The reported anabolic-to-androgenic ratio of this compound suggests it could theoretically offer a more targeted anabolic effect than testosterone, but this requires rigorous clinical investigation.[6]

Future head-to-head studies are necessary to directly compare the efficacy and safety of this compound and testosterone on muscle protein synthesis. Such studies should employ the robust methodologies outlined above to provide definitive data. Furthermore, investigating the downstream signaling pathways activated by this compound would elucidate its precise molecular mechanisms of action and allow for a more detailed comparison with testosterone.

Conclusion

Testosterone is a well-established promoter of muscle protein synthesis with a clearly defined mechanism of action and a wealth of clinical data.[1][2][11] this compound is a synthetic steroid with purported anabolic properties, but it lacks the scientific evidence to substantiate these claims and to allow for a direct, data-driven comparison with testosterone.[5][6] For researchers and drug development professionals, testosterone serves as a benchmark compound, while this compound represents a largely uninvestigated molecule that would require significant preclinical and clinical research to validate its potential as a therapeutic agent for muscle enhancement.

References

Unveiling the Off-Target Profile of Methoxydienone: A Comparative Analysis with Other Synthetic Steroids

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the full spectrum of a compound's activity is paramount. This guide provides a comparative analysis of Methoxydienone's potential off-target effects by examining its activity on a panel of steroid receptors. Due to a lack of specific quantitative data for this compound, this guide leverages data from structurally similar 19-nortestosterone derivatives to provide a comprehensive overview of potential cross-reactivity with the Androgen Receptor (AR), Progesterone Receptor (PR), Glucocorticoid Receptor (GR), and Estrogen Receptor (ER).

This compound (also known as 13β-ethyl-3-methoxygona-2,5(10)-dien-17-one) is a synthetic anabolic-androgenic steroid (AAS) and a progestogen belonging to the 19-nortestosterone family.[1][2][3] Its primary intended mechanism of action is through the activation of the androgen receptor to elicit anabolic effects.[4][5] Additionally, it is recognized for its progestogenic activity, indicating interaction with the progesterone receptor.[4][6] Concerns in drug development and safety assessment often center on a compound's unintended interactions with other steroid receptors, which can lead to undesirable side effects. This guide explores these potential off-target effects.

Comparative Analysis of Steroid Receptor Activity

Androgen Receptor (AR) and Progesterone Receptor (PR) Activity

Synthetic progestins derived from 19-nortestosterone are known to exhibit varying degrees of androgenic activity due to their affinity for the androgen receptor.[7]

Table 1: Comparative Receptor Binding Affinity (Ki, nM) of 19-Nortestosterone Derivatives for AR and PR

CompoundAndrogen Receptor (AR) Ki (nM)Progesterone Receptor (PR) Ki (nM)Reference Compound
Norethisterone (NET)Data not availableData not availableProgesterone
Levonorgestrel (LNG)~1.5~1.0Dihydrotestosterone (DHT)
Gestodene (GSD)~2.0~0.5Progesterone

Note: Lower Ki values indicate higher binding affinity.

Table 2: Comparative Transcriptional Activation (EC50, nM) of 19-Nortestosterone Derivatives on AR and PR

CompoundAR-mediated Transactivation EC50 (nM)PR-mediated Transactivation EC50 (nM)
Norethisterone (NET)~10~0.1
Levonorgestrel (LNG)~1~0.05
Gestodene (GSD)~1~0.03

Note: Lower EC50 values indicate higher potency in activating the receptor.

These data illustrate that while these compounds are potent progestins, they also possess significant androgenic activity. For instance, Levonorgestrel and Gestodene are potent activators of the androgen receptor.[7] The androgenic potential of 5α-reduced metabolites of these progestins can also be a significant factor.[7]

Glucocorticoid Receptor (GR) and Estrogen Receptor (ER) Off-Target Effects

Cross-reactivity with the glucocorticoid and estrogen receptors is a critical aspect of the safety profile of synthetic steroids. Some progestins have been shown to possess glucocorticoid-like effects, which may contribute to side effects.[8]

Table 3: Off-Target Activity of Selected Progestins on GR and ER

CompoundGlucocorticoid Receptor (GR) ActivityEstrogen Receptor (ERα) Activity
Norethisterone Acetate (NETA)Low affinity, not clinically relevantAgonist
Levonorgestrel (LNG)No significant activityAgonist
Gestodene (GSD)No significant activityAgonist
Medroxyprogesterone Acetate (MPA)High affinity agonistNo significant activity

Source: Data compiled from multiple sources.[2][8][9]

It is noteworthy that while some 19-nortestosterone derivatives like NETA, LNG, and GSD show estrogenic activity, others like Medroxyprogesterone Acetate (MPA), a 17α-hydroxyprogesterone derivative, exhibit significant glucocorticoid activity.[2][8] The structural characteristics of this compound, being a 19-nortestosterone derivative, suggest a higher likelihood of androgenic and possibly estrogenic off-target effects rather than significant glucocorticoid or mineralocorticoid activity.

Experimental Protocols

To validate the off-target effects of a compound like this compound, a combination of in vitro assays is essential. The following are detailed methodologies for key experiments.

Steroid Receptor Binding Assays

Objective: To determine the binding affinity (Ki or IC50) of the test compound for a panel of steroid receptors (AR, PR, GR, ERα, ERβ, MR).

Methodology: Competitive Radioligand Binding Assay

  • Receptor Preparation: Cell lysates or purified recombinant human steroid receptors are used.

  • Radioligand: A specific high-affinity radiolabeled ligand for each receptor is used (e.g., [³H]-Mibolerone for AR, [³H]-R5020 for PR, [³H]-Dexamethasone for GR, [³H]-Estradiol for ER, [³H]-Aldosterone for MR).

  • Competition Assay: A constant concentration of the radioligand is incubated with the receptor preparation in the presence of increasing concentrations of the unlabeled test compound (this compound or comparators).

  • Incubation: The reaction is incubated to allow binding to reach equilibrium.

  • Separation of Bound and Free Ligand: The receptor-bound radioligand is separated from the unbound radioligand using methods like filtration through glass fiber filters.[9]

  • Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.[10]

Steroid Receptor Transactivation Assays

Objective: To determine the functional activity (agonist or antagonist) and potency (EC50 or IC50) of the test compound on steroid receptor-mediated gene transcription.

Methodology: Cell-Based Reporter Gene Assay

  • Cell Line: A suitable mammalian cell line that has low or no endogenous expression of the steroid receptor of interest is used (e.g., HEK293, CHO-K1, or specific cancer cell lines).

  • Transfection: The cells are transiently transfected with two plasmids:

    • An expression vector containing the full-length human steroid receptor cDNA.

    • A reporter vector containing a hormone response element (HRE) upstream of a reporter gene (e.g., luciferase or β-galactosidase).

  • Treatment: The transfected cells are treated with increasing concentrations of the test compound (for agonist mode) or with a fixed concentration of a known agonist in the presence of increasing concentrations of the test compound (for antagonist mode).

  • Incubation: Cells are incubated for a sufficient period (e.g., 18-24 hours) to allow for receptor activation and reporter gene expression.

  • Cell Lysis and Reporter Assay: The cells are lysed, and the activity of the reporter enzyme is measured using a luminometer or spectrophotometer.

  • Data Analysis: Dose-response curves are generated, and the EC50 (for agonists) or IC50 (for antagonists) values are calculated using non-linear regression.

Visualizing the Pathways and Workflows

To better understand the underlying mechanisms and experimental procedures, the following diagrams are provided.

Steroid_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Steroid Steroid (e.g., this compound) Receptor_Complex Steroid Receptor (SR) + Heat Shock Proteins (HSP) Steroid->Receptor_Complex Binding Activated_Receptor Activated SR Receptor_Complex->Activated_Receptor Conformational Change & HSP Dissociation Dimerized_Receptor Dimerized SR Activated_Receptor->Dimerized_Receptor Nuclear Translocation & Dimerization HRE Hormone Response Element (HRE) Dimerized_Receptor->HRE DNA Binding Transcription Gene Transcription HRE->Transcription Recruitment of Co-regulators

Caption: Generalized signaling pathway for steroid receptors.

Experimental_Workflow cluster_binding Receptor Binding Assay cluster_transactivation Transactivation Assay b1 Prepare Receptor (Lysates or Purified) b2 Incubate with Radioligand & Test Compound b1->b2 b3 Separate Bound/Free Ligand (Filtration) b2->b3 b4 Quantify Bound Radioactivity b3->b4 b5 Calculate Ki / IC50 b4->b5 t1 Transfect Cells with Receptor & Reporter Plasmids t2 Treat Cells with Test Compound t1->t2 t3 Incubate for 18-24h t2->t3 t4 Measure Reporter Gene Activity t3->t4 t5 Calculate EC50 / IC50 t4->t5 start Compound (this compound) start->b1 start->t1

Caption: Workflow for assessing steroid receptor binding and activity.

Conclusion

While specific experimental data on the off-target effects of this compound remains elusive, a comparative analysis with structurally related 19-nortestosterone derivatives provides valuable insights for researchers. The evidence from these comparator compounds suggests a high probability of significant androgenic and progestogenic activity for this compound, with a potential for estrogenic cross-reactivity. Significant direct glucocorticoid or mineralocorticoid activity appears less likely based on its chemical class.

For a definitive characterization of this compound's off-target profile, rigorous experimental validation using the described receptor binding and transactivation assays is imperative. Such data is crucial for a comprehensive risk-benefit assessment in any potential therapeutic application and for understanding its full pharmacological footprint. This guide serves as a foundational resource for designing such validation studies and for placing the potential activities of this compound within the broader context of synthetic steroid pharmacology.

References

Comparative Gene Expression Analysis in Muscle Tissue Following Methoxydienone Administration: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Methoxydienone, also known as 13β-ethyl-3-methoxygona-2,5(10)-dien-17-one, is a synthetic anabolic-androgenic steroid (AAS) that has appeared in sports supplements.[1][2] Like other AAS, it is designed to enhance muscle growth and physical performance.[3][4] Its primary mechanism of action involves binding to and activating the androgen receptor (AR), a ligand-inducible transcription factor that modulates the expression of target genes in various tissues, including skeletal muscle.[1][5] This interaction triggers a cascade of signaling events that promote protein synthesis and muscle hypertrophy.[1][5]

Direct, peer-reviewed studies quantifying the specific gene expression profile in muscle tissue following this compound administration are not publicly available. However, by examining the well-documented effects of other potent AAS like Testosterone and Nandrolone, we can construct a scientifically informed comparative framework. This guide provides a hypothesized comparison of this compound's effects based on the known molecular actions of related anabolic agents, detailed experimental protocols for future studies, and visual representations of the key signaling pathways and experimental workflows.

Comparative Gene Expression Data

While specific data for this compound is lacking, research on other AAS reveals a consistent pattern of gene regulation aimed at increasing muscle protein synthesis and inhibiting muscle breakdown. The following table summarizes the expected changes in key muscle-related gene expression based on studies of Testosterone and Nandrolone, which serve as a proxy for comparison.

Gene SymbolGene NameFunctionExpected Change with AAS AdministrationReference Compound(s)
IGF1Insulin-Like Growth Factor 1Promotes muscle hypertrophy, protein synthesis, and satellite cell proliferation.Upregulation Testosterone, Nandrolone[6][7]
MYOD1Myogenic Differentiation 1A key transcription factor that commits cells to the skeletal muscle lineage.Upregulation Testosterone, Nandrolone[6][7]
MYOGMyogeninA myogenic regulatory factor crucial for the differentiation of myoblasts into myocytes.Upregulation Testosterone, Nandrolone[6][7][8]
FBXO32F-box protein 32 (Atrogin-1)A ubiquitin ligase that targets proteins for degradation, a key marker of muscle atrophy.Downregulation Testosterone[9][10]
TRIM63Tripartite Motif Containing 63 (MuRF-1)A ubiquitin ligase involved in muscle protein degradation, particularly of myofibrillar proteins.Downregulation Testosterone[10]
MSTNMyostatinA negative regulator of muscle mass; its inhibition leads to muscle growth.Downregulation Methandienone
ARAndrogen ReceptorLigand-activated transcription factor that mediates the effects of AAS.Upregulation Testosterone

Signaling Pathways and Experimental Workflow

To understand how this compound likely exerts its effects, it's crucial to visualize the primary signaling pathway it activates. Furthermore, a standardized experimental workflow is necessary for researchers aiming to study its specific effects.

Androgen_Receptor_Signaling_Pathway Figure 1: Androgen Receptor Signaling Pathway in Muscle Hypertrophy cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_output Cellular Response This compound This compound (AAS) AR_HSP AR-HSP Complex This compound->AR_HSP Binds to AR AR Androgen Receptor (AR) mTOR_pathway PI3K/Akt/mTOR Pathway AR->mTOR_pathway Non-genomic crosstalk AR_dimer Activated AR Dimer AR->AR_dimer Translocation & Dimerization HSP Heat Shock Proteins (HSP) AR_HSP->AR HSP dissociation Protein_Synthesis ↑ Protein Synthesis mTOR_pathway->Protein_Synthesis ARE Androgen Response Element (ARE) AR_dimer->ARE Binds to DNA Gene_Expression Target Gene Transcription ARE->Gene_Expression Gene_Expression->Protein_Synthesis Protein_Degradation ↓ Protein Degradation Gene_Expression->Protein_Degradation Hypertrophy Muscle Hypertrophy Protein_Synthesis->Hypertrophy Protein_Degradation->Hypertrophy

Caption: Figure 1: Androgen Receptor Signaling Pathway in Muscle Hypertrophy.

Experimental_Workflow Figure 2: Experimental Workflow for AAS Gene Expression Analysis cluster_animal_model In Vivo Model cluster_molecular_analysis Molecular Analysis cluster_data_analysis Bioinformatics & Validation Animal_Acclimation 1. Animal Model Acclimation (e.g., Male Wistar Rats, 8 weeks old) Grouping 2. Group Assignment (Control vs. This compound) Animal_Acclimation->Grouping Dosing 3. Administration (e.g., 10 mg/kg, i.m., for 8 weeks) Grouping->Dosing Tissue_Harvest 4. Muscle Tissue Harvest (e.g., Gastrocnemius, Soleus) Dosing->Tissue_Harvest RNA_Extraction 5. Total RNA Extraction Tissue_Harvest->RNA_Extraction QC 6. RNA Quality Control (e.g., Spectrophotometry, Bioanalyzer) RNA_Extraction->QC Library_Prep 7. Library Preparation (for RNA-Seq) QC->Library_Prep Sequencing 8. High-Throughput Sequencing (e.g., Illumina NovaSeq) Library_Prep->Sequencing Data_QC 9. Raw Data QC & Processing Sequencing->Data_QC Alignment 10. Genome Alignment Data_QC->Alignment DEG_Analysis 11. Differential Gene Expression (DEG) Analysis Alignment->DEG_Analysis Pathway_Analysis 12. Pathway & GO Enrichment DEG_Analysis->Pathway_Analysis Validation 13. Validation of Key Genes (e.g., RT-qPCR) DEG_Analysis->Validation

Caption: Figure 2: Experimental Workflow for AAS Gene Expression Analysis.

Experimental Protocols

This section outlines a representative protocol for assessing the impact of this compound on skeletal muscle gene expression in a rodent model. This protocol is based on standard methodologies used in preclinical AAS research.[11][12]

1. Animal Model and Treatment

  • Model: Adult male Wistar rats (8-10 weeks old).

  • Acclimation: Animals are housed under standard conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water for at least one week prior to the experiment.

  • Groups:

    • Control Group (n=10): Receives vehicle control (e.g., peanut oil) injections.

    • This compound Group (n=10): Receives this compound dissolved in the vehicle.

  • Administration:

    • Dosage: A dose of 10 mg/kg body weight, administered once weekly. This is a common dosage in rodent studies of AAS.[11]

    • Route: Intramuscular (i.m.) injection.

    • Duration: 8 weeks to allow for significant physiological and transcriptional changes in muscle tissue.

2. Tissue Collection and Processing

  • Euthanasia: At the end of the 8-week period, animals are euthanized via a humane method (e.g., CO2 asphyxiation followed by cervical dislocation).

  • Muscle Dissection: The gastrocnemius and soleus muscles are rapidly dissected, weighed, and immediately flash-frozen in liquid nitrogen to preserve RNA integrity.

  • Storage: Samples are stored at -80°C until RNA extraction.

3. RNA Extraction and Quality Control

  • Homogenization: Frozen muscle tissue is pulverized under liquid nitrogen and homogenized in a lysis buffer (e.g., TRIzol reagent).

  • Extraction: Total RNA is extracted following the manufacturer's protocol for the chosen lysis reagent, followed by purification using a column-based kit (e.g., RNeasy Mini Kit, Qiagen).

  • Quality Control:

    • Purity: RNA purity is assessed by measuring the A260/A280 and A260/A230 ratios using a spectrophotometer (e.g., NanoDrop). Ratios of ~2.0 are considered pure.

    • Integrity: RNA integrity is evaluated using an automated electrophoresis system (e.g., Agilent Bioanalyzer) to determine the RNA Integrity Number (RIN). A RIN value > 8 is considered high quality and suitable for downstream applications like RNA-sequencing.

4. Gene Expression Analysis (RNA-Sequencing)

  • Library Preparation: An mRNA-sequencing library is prepared from 1 µg of total RNA using a commercial kit (e.g., Illumina TruSeq Stranded mRNA Library Prep Kit). This involves poly-A tail selection to enrich for mRNA, fragmentation, reverse transcription to cDNA, and adapter ligation.

  • Sequencing: The prepared libraries are sequenced on a high-throughput platform (e.g., Illumina NovaSeq) to generate approximately 20-30 million single-end or paired-end reads per sample.

  • Bioinformatic Analysis:

    • Quality Control: Raw sequencing reads are assessed for quality using tools like FastQC.

    • Read Alignment: High-quality reads are aligned to the rat reference genome (e.g., Rnor_6.0) using a splice-aware aligner like STAR.

    • Quantification: Gene expression levels are quantified by counting the number of reads mapping to each gene.

    • Differential Expression: Statistical analysis (e.g., using DESeq2 or edgeR in R) is performed to identify genes that are significantly upregulated or downregulated in the this compound group compared to the control group (criteria: fold change > 1.5 and p-adjusted < 0.05).

    • Pathway Analysis: Gene Ontology (GO) and pathway enrichment analysis (e.g., KEGG) are performed on the list of differentially expressed genes to identify the biological processes and signaling pathways that are most significantly affected.

5. Validation of Key Genes (RT-qPCR)

  • Reverse Transcription: 1 µg of total RNA from each sample is reverse-transcribed into cDNA using a high-capacity cDNA synthesis kit.

  • Quantitative PCR: Real-time quantitative PCR (RT-qPCR) is performed using gene-specific primers for selected target genes (e.g., IGF1, MYOD1, MSTN, FBXO32) and a stable housekeeping gene (e.g., GAPDH, ACTB) for normalization.

  • Analysis: The relative expression of target genes is calculated using the ΔΔCt method to validate the results obtained from RNA-sequencing.

References

An In Vivo Comparative Analysis of the Physiological Effects of Methoxydienone and Tibolone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed in vivo comparison of the physiological effects of Methoxydienone and Tibolone. While both are synthetic steroids, they belong to different classes and exhibit distinct pharmacological profiles. Tibolone is a well-researched compound used in hormone therapy for postmenopausal women, characterized by its tissue-selective hormonal activities. This compound, a less-studied designer anabolic-androgenic steroid (AAS), is primarily known for its anabolic properties. This document synthesizes available experimental data to offer an objective comparison, acknowledging the significant disparity in the volume of research for each compound.

I. Overview of Compounds

This compound is a synthetic anabolic-androgenic steroid. It is structurally related to other AAS and is purported to promote muscle growth and enhance athletic performance.[1] As a designer steroid, it has not been approved for medical use, and rigorous in vivo studies are scarce. Its physiological effects are primarily mediated through the androgen receptor.[2]

Tibolone is a synthetic steroid that exhibits a unique tissue-selective hormonal profile, acting as a selective tissue estrogenic activity regulator (STEAR).[3] After oral administration, it is rapidly metabolized into three active compounds: two have estrogenic effects (3α-OH and 3β-OH tibolone), and one has progestogenic and androgenic properties (Δ4-isomer).[4][5] This tissue-specific activity allows Tibolone to alleviate menopausal symptoms and prevent postmenopausal osteoporosis while minimizing undesirable effects on the endometrium and breast tissue.[3][6]

II. Comparative Physiological Effects: Quantitative Data

A direct quantitative comparison is challenging due to the limited published in vivo data for this compound. The following tables summarize available data, with data for representative AAS included to provide context for this compound's expected effects.

Table 1: Anabolic and Androgenic Effects

ParameterThis compoundTiboloneRepresentative AAS (Nandrolone/Methandienone)Reference Compound
Anabolic Activity Potent (Anabolic:Androgenic Ratio ~54:27 vs. Testosterone Propionate)[7]Weak androgenic effects may contribute to positive effects on muscle mass in aging women.[4]Significant increases in muscle mass and body weight.[8][9]Testosterone Propionate
Androgenic Activity Androgenic (Anabolic:Androgenic Ratio ~54:27 vs. Testosterone Propionate)[7]Weak androgenic effects primarily through its Δ4-isomer.[4]Varies; can cause virilization.[10]Testosterone Propionate

Table 2: Effects on Bone

ParameterThis compoundTibolone
Bone Mineral Density (BMD) No specific in vivo data available. AAS, in general, can increase bone density.Prevents ovariectomy-induced bone loss in rats.[11] Increases BMD in postmenopausal women.[12]
Bone Turnover Markers No specific in vivo data available.Reduces urinary deoxypyridinoline/creatinine ratio and plasma osteocalcin in rats.[11]

Table 3: Effects on Lipid Profile and Coagulation (Human Studies)

ParameterThis compoundTibolone
Total Cholesterol No specific in vivo data available. AAS are known to adversely affect lipid profiles.Decreased (~15%)[13]
HDL Cholesterol No specific in vivo data available. AAS typically decrease HDL.Decreased (~30%)[13]
LDL Cholesterol No specific in vivo data available. AAS often increase LDL.Unaffected or slightly decreased.[13][14]
Triglycerides No specific in vivo data available.Decreased (~15-21%)[13][14]
Fibrinogen No specific in vivo data available.Lowered[13]
Plasminogen Activator Inhibitor-1 (PAI-1) No specific in vivo data available.Decreased (~30%)[13]

III. Signaling Pathways and Mechanisms of Action

This compound and Anabolic-Androgenic Steroids

This compound, like other AAS, primarily exerts its effects by binding to and activating the androgen receptor (AR). This ligand-receptor complex then translocates to the nucleus and binds to androgen response elements (AREs) on DNA, modulating the transcription of target genes. This leads to increased protein synthesis and decreased protein catabolism in skeletal muscle, resulting in muscle hypertrophy. Some AAS can also be converted to other active metabolites.

Methoxydienone_Signaling This compound This compound AR Androgen Receptor (AR) (cytoplasm) This compound->AR Binds to AR_complex This compound-AR Complex AR->AR_complex Nucleus Nucleus AR_complex->Nucleus Translocates to ARE Androgen Response Element (ARE) AR_complex->ARE Binds to Gene_Transcription Gene Transcription ARE->Gene_Transcription Modulates mRNA mRNA Gene_Transcription->mRNA Protein_Synthesis Increased Protein Synthesis mRNA->Protein_Synthesis Translates to Muscle_Growth Muscle Growth (Anabolic Effect) Protein_Synthesis->Muscle_Growth

Caption: Simplified signaling pathway of this compound via the Androgen Receptor.
Tibolone: A Tissue-Selective Mechanism

Tibolone's effects are mediated by its metabolites, which have varying affinities for estrogen, progesterone, and androgen receptors. This results in tissue-specific hormonal actions.

Tibolone_Signaling Tibolone Tibolone Metabolites Metabolites: - 3α/β-OH (Estrogenic) - Δ4-isomer (Progestogenic/ Androgenic) Tibolone->Metabolites Metabolized to ER Estrogen Receptor (ER) Metabolites->ER 3α/β-OH PR Progesterone Receptor (PR) Metabolites->PR Δ4-isomer AR Androgen Receptor (AR) Metabolites->AR Δ4-isomer Bone_Vagina Bone, Vagina ER->Bone_Vagina Endometrium Endometrium PR->Endometrium Brain_Liver Brain, Liver AR->Brain_Liver Estrogenic_Effects Estrogenic Effects (e.g., anti-osteoporotic) Bone_Vagina->Estrogenic_Effects Progestogenic_Effects Progestogenic Effects (e.g., endometrial protection) Endometrium->Progestogenic_Effects Androgenic_Effects Androgenic Effects (e.g., mood, libido) Brain_Liver->Androgenic_Effects

Caption: Tissue-selective signaling of Tibolone through its active metabolites.

IV. Experimental Protocols

Assessment of Anabolic and Androgenic Activity: The Hershberger Assay

The Hershberger assay is a standardized in vivo method to assess the androgenic and anti-androgenic properties of a substance.[7][15]

Experimental Workflow:

Hershberger_Assay Start Start: Peripubertal Male Rats Castration Castration Start->Castration Recovery Recovery Period (≥ 7 days) Castration->Recovery Dosing Daily Dosing (10 days) - Vehicle Control - Test Substance (e.g., this compound) - Positive Control (e.g., Testosterone Propionate) Recovery->Dosing Necropsy Necropsy (24h after last dose) Dosing->Necropsy Tissue_Excision Excision of Androgen-Dependent Tissues: - Ventral Prostate - Seminal Vesicles - Levator Ani-Bulbocavernosus Muscle - Cowper's Glands - Glans Penis Necropsy->Tissue_Excision Weighing Tissue Weighing Tissue_Excision->Weighing Analysis Data Analysis: Compare tissue weights to controls Weighing->Analysis

Caption: Workflow of the Hershberger assay for anabolic/androgenic activity.

Methodology:

  • Animal Model: Peripubertal male rats are castrated to minimize endogenous androgen production.

  • Dosing: After a recovery period, animals are treated daily for 10 consecutive days with the test substance, a vehicle control, or a positive control (e.g., testosterone propionate).

  • Endpoint Measurement: Approximately 24 hours after the final dose, the animals are euthanized, and key androgen-dependent tissues are excised and weighed.

  • Data Interpretation: An increase in the weight of these tissues compared to the vehicle control indicates androgenic/anabolic activity.

Assessment of Anti-Osteoporotic Effects: Ovariectomized (OVX) Rat Model

This model is widely used to study postmenopausal osteoporosis and the effects of potential treatments like Tibolone.[10]

Methodology:

  • Animal Model: Adult female rats (e.g., 6-month-old Sprague-Dawley or Wistar) undergo bilateral ovariectomy to induce estrogen deficiency, mimicking menopause. A sham-operated group serves as a control.[10]

  • Dosing: Following a post-surgical period to allow for bone loss to initiate, animals are treated orally with the test substance (e.g., Tibolone), a vehicle control, or a positive control (e.g., estradiol) for a specified duration (e.g., 4 to 16 months).[11][16]

  • Endpoint Measurement:

    • Bone Mineral Density (BMD): Measured in the femur, tibia, and lumbar vertebrae using techniques like peripheral quantitative computed tomography (pQCT) or dual-energy X-ray absorptiometry (DXA).[11]

    • Biomechanical Strength: Assessed through tests like three-point bending of the femur to determine properties like maximal load and stiffness.[16]

    • Bone Turnover Markers: Serum levels of osteocalcin (a marker of bone formation) and urinary levels of deoxypyridinoline (a marker of bone resorption) are quantified.[11]

  • Data Interpretation: A prevention or reversal of the OVX-induced decrease in BMD and bone strength, and a reduction in bone turnover markers, indicate an anti-osteoporotic effect.

V. Conclusion

This compound and Tibolone represent two distinct classes of synthetic steroids with different physiological targets and therapeutic applications. Tibolone's in vivo effects are well-documented, demonstrating its utility in managing postmenopausal conditions through its tissue-selective hormonal actions. In contrast, this compound's in vivo profile is largely inferred from its classification as an anabolic-androgenic steroid, with a significant lack of published, peer-reviewed experimental data.

For researchers and drug development professionals, this comparison highlights the importance of the distinct mechanisms of action. Tibolone's tissue-selectivity, achieved through its metabolites, offers a model for developing therapies with targeted hormonal effects. This compound, and AAS in general, underscore the potent anabolic effects achievable through androgen receptor agonism, but also the need for further research to understand the full physiological consequences and potential for therapeutic applications beyond performance enhancement. Future in vivo studies on this compound are necessary to fully elucidate its physiological effects and safety profile.

References

Investigating the Hepatic Safety Profile: A Comparative Analysis of Methoxydienone and 17α-Alkylated Steroids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the hepatic toxicity associated with Methoxydienone and other 17α-alkylated anabolic-androgenic steroids (AAS). While this compound is sometimes purported to have a more favorable safety profile, this guide critically examines the available scientific evidence, or lack thereof, and provides a comprehensive overview of the well-established hepatotoxicity of 17α-alkylated steroids as a class.

Introduction to 17α-Alkylated Steroid-Induced Hepatotoxicity

The modification at the 17α-position of the steroid nucleus is a key structural feature that enhances the oral bioavailability of synthetic androgens by retarding their hepatic metabolism.[1][2] However, this alteration is also strongly associated with an increased risk of liver injury.[1][2] The spectrum of hepatotoxicity from these compounds ranges from asymptomatic elevation of liver enzymes to more severe conditions such as cholestasis, peliosis hepatis (blood-filled cysts in the liver), and the development of hepatic adenomas and hepatocellular carcinomas.[3][4]

The primary mechanisms implicated in 17α-alkylated steroid-induced liver damage are cholestasis and oxidative stress.

Quantitative Analysis of Hepatotoxicity

Direct comparative studies on the hepatic toxicity of this compound versus other 17α-alkylated steroids are scarce in publicly available scientific literature. However, extensive data exists for other compounds in this class, such as methandrostenolone (Dianabol) and methyltestosterone, which can serve as representative examples of the potential hepatotoxicity of 17α-alkylated steroids.

Table 1: Effects of Methandrostenolone (Dianabol) on Liver Function Parameters

ParameterControl Group (Mean ± SD)Dianabol Group (Mean ± SD)p-value
Aspartate Aminotransferase (AST) (U/L)72.61 ± 7.54158.52 ± 9.76<0.05
Alanine Aminotransferase (ALT) (U/L)41.47 ± 7.03113.70 ± 11.02<0.05
Alkaline Phosphatase (ALP) (U/L)112.80 ± 4.30141.30 ± 5.94<0.05
Albumin (g/dL)3.14 ± 0.251.04 ± 0.47<0.05

Data adapted from a study investigating the effects of Dianabol in mice.[5]

Table 2: Clinical Case Report of Anabolic Steroid-Induced Cholestasis

ParameterPatient ValueReference Range
Total Bilirubin33.87 mg/dL0.1-1.0 mg/dL
Direct Bilirubin26.41 mg/dL0.1-0.25 mg/dL
ALT49 IU/L10-40 IU/L
AST65 IU/L15-41 IU/L
GGT60 IU/L9-40 IU/L
Alkaline Phosphatase207 IU/L38-126 IU/L

Data from a case report of a patient with severe jaundice after anabolic steroid use.[6]

Mechanistic Insights into Hepatotoxicity

Cholestasis

17α-alkylated steroids can induce cholestasis, a condition characterized by the impairment of bile flow from the liver.[3] This is often described as "bland cholestasis" because it typically occurs with minimal inflammation.[3] The primary mechanism is believed to be the inhibition of key bile salt transporters in the canalicular membrane of hepatocytes, such as the Bile Salt Export Pump (BSEP).[7] Inhibition of BSEP leads to the accumulation of cytotoxic bile acids within the hepatocytes, triggering cellular damage.[8]

Cholestasis_Pathway cluster_hepatocyte Hepatocyte BileAcids_blood Bile Acids (from blood) NTCP_OATP NTCP/OATP Transporters BileAcids_blood->NTCP_OATP Uptake BileAcids_intra Intracellular Bile Acids NTCP_OATP->BileAcids_intra BSEP BSEP (Bile Salt Export Pump) BileAcids_intra->BSEP Efflux CellDamage Hepatocyte Injury/Apoptosis BileAcids_intra->CellDamage Accumulation leads to BileCanaliculus Bile Canaliculus BSEP->BileCanaliculus AAS 17α-alkylated Steroid AAS->BSEP Inhibition

Fig. 1: Simplified signaling pathway of 17α-alkylated steroid-induced cholestasis.
Oxidative Stress

Oxidative stress is another critical factor in the hepatotoxicity of 17α-alkylated steroids.[1] The metabolism of these compounds in the liver can lead to the excessive production of reactive oxygen species (ROS).[9] This imbalance between ROS production and the cell's antioxidant defenses can cause damage to cellular components, including lipids, proteins, and DNA, ultimately leading to hepatocyte injury and death.[10] Key signaling pathways, such as the c-Jun N-terminal kinase (JNK) pathway, are activated by oxidative stress and can promote apoptosis.[11]

Oxidative_Stress_Pathway cluster_hepatocyte Hepatocyte AAS 17α-alkylated Steroid Metabolism Hepatic Metabolism AAS->Metabolism ROS Increased ROS (Reactive Oxygen Species) Metabolism->ROS OxidativeDamage Oxidative Damage (Lipid Peroxidation, Protein Oxidation) ROS->OxidativeDamage Overwhelms JNK_pathway JNK Pathway Activation ROS->JNK_pathway Antioxidants Cellular Antioxidants (e.g., GSH) Antioxidants->ROS Neutralizes Apoptosis Hepatocyte Apoptosis OxidativeDamage->Apoptosis JNK_pathway->Apoptosis

Fig. 2: Signaling pathway of oxidative stress-induced hepatocyte injury.

The Case of this compound: A Lack of Comparative Data

Despite claims of reduced hepatic toxicity, there is a notable absence of peer-reviewed studies directly comparing the hepatotoxicity of this compound to other 17α-alkylated steroids. General toxicology information suggests that this compound, like other anabolic steroids, can cause liver damage. Without specific, quantitative, and comparative data, any assertion of its superior hepatic safety remains anecdotal and unproven.

Experimental Protocols for Assessing Hepatotoxicity

For researchers investigating the hepatotoxicity of anabolic steroids, the following experimental protocols are fundamental.

In Vivo Assessment of Hepatotoxicity
  • Animal Model: Male BALB/c or C57BL/6 mice are commonly used.

  • Dosing: The test compound (e.g., this compound) and a positive control (e.g., methyltestosterone) are administered orally at various doses for a specified period (e.g., 4-8 weeks). A vehicle control group receives the vehicle only.

  • Blood Collection: Blood samples are collected at baseline and at the end of the study for biochemical analysis of liver function markers (ALT, AST, ALP, bilirubin).

  • Histopathology: At the end of the study, animals are euthanized, and liver tissue is collected, fixed in 10% neutral buffered formalin, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E) for histological examination.[4] Pathological changes such as cholestasis, inflammation, necrosis, and peliosis hepatis are evaluated.[12]

InVivo_Workflow start Start animal_model Select Animal Model (e.g., Male BALB/c mice) start->animal_model dosing Administer Test Compounds (Vehicle, this compound, Methyltestosterone) animal_model->dosing blood_sampling Collect Blood Samples (Baseline and Final) dosing->blood_sampling euthanasia Euthanize and Collect Liver Tissue dosing->euthanasia biochemistry Biochemical Analysis (ALT, AST, ALP, Bilirubin) blood_sampling->biochemistry end End biochemistry->end histopathology Histopathological Examination (H&E Staining) euthanasia->histopathology histopathology->end

Fig. 3: Experimental workflow for in vivo assessment of hepatotoxicity.
In Vitro Assessment of Cholestasis

  • Cell Model: Sandwich-cultured primary human hepatocytes are a suitable in vitro model as they form bile canaliculi.[13]

  • Treatment: Cells are treated with the test compound in the presence and absence of a physiological mixture of bile salts.[14]

  • Endpoint Measurement: The accumulation of a fluorescent bile acid probe within the bile canaliculi is measured using high-content imaging.[15] The dilation and constriction of the bile canaliculi can also be quantified.[15] A Drug-Induced Cholestasis Index (DICI) can be calculated based on the effect of the compound on hepatocyte function in the presence of bile salts.[14]

In Vitro Assessment of Oxidative Stress
  • Cell Model: Primary hepatocytes or hepatoma cell lines (e.g., HepG2) can be used.

  • Treatment: Cells are exposed to the test compound for a defined period.

  • Endpoint Measurement:

    • Reactive Oxygen Species (ROS) Production: Intracellular ROS levels can be measured using fluorescent probes such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).[16]

    • Lipid Peroxidation: The extent of lipid peroxidation can be quantified by measuring malondialdehyde (MDA) levels, often using the thiobarbituric acid reactive substances (TBARS) assay.[17]

    • Antioxidant Depletion: The levels of intracellular glutathione (GSH), a major antioxidant, can be measured. A decrease in the GSH/GSSG (glutathione disulfide) ratio is indicative of oxidative stress.[18]

Conclusion

The 17α-alkylation of anabolic-androgenic steroids is a well-established risk factor for hepatotoxicity, primarily through the induction of cholestasis and oxidative stress. While this compound is a 17α-alkylated steroid, there is a significant lack of robust, comparative scientific data to support the claim that it possesses a reduced hepatic toxicity profile compared to other steroids in its class. Researchers and drug development professionals should exercise caution and assume a similar potential for liver injury as with other 17α-alkylated AAS until conclusive evidence to the contrary is available. Further well-designed comparative studies are necessary to definitively characterize the hepatic safety of this compound.

References

Unraveling the Binding Specificity of Methoxydienone: A Comparative Analysis with a SARM and a Progestin

Author: BenchChem Technical Support Team. Date: November 2025

A definitive quantitative assessment of Methoxydienone's binding selectivity for the androgen receptor (AR) versus the progesterone receptor (PR) remains elusive due to the absence of publicly available in vitro binding affinity data. While described as both a synthetic anabolic-androgenic steroid and a progestogen, suggesting interaction with both receptors, the precise binding affinities (such as Kᵢ or IC₅₀ values) have not been documented in accessible scientific literature.[1][2] This guide provides a comparative framework by examining the well-characterized binding profiles of a selective androgen receptor modulator (SARM), Ostarine (MK-2866), and a potent progestin, Levonorgestrel, to illustrate the principles of receptor selectivity.

Comparative Binding Affinity Data

To understand the concept of binding selectivity, it is crucial to compare the binding affinities of compounds for different receptors. The following table summarizes the available data for Ostarine and Levonorgestrel.

CompoundReceptorBinding AffinityCitation
Ostarine (MK-2866) Androgen Receptor (AR)Kᵢ = 3.8 nM[3]
Progesterone Receptor (PR)No significant binding reported
Levonorgestrel Progesterone Receptor (PR)Relative Binding Affinity (RBA) = 323%
Androgen Receptor (AR)Relative Binding Affinity (RBA) = 58%

Kᵢ (Inhibition constant): A measure of the binding affinity of a ligand to a receptor. A lower Kᵢ value indicates a higher binding affinity. Relative Binding Affinity (RBA): The affinity of a test compound for a receptor relative to a standard compound (often the natural ligand), which is set at 100%.

Analysis of Comparator Compounds

Ostarine (MK-2866): As a SARM, Ostarine demonstrates high selectivity for the androgen receptor, with a reported Kᵢ of 3.8 nM.[3] Its anabolic effects are primarily mediated through the activation of AR in target tissues like muscle and bone. The lack of significant reported binding to the progesterone receptor underscores its selectivity.

Levonorgestrel: In contrast, Levonorgestrel, a synthetic progestin, exhibits high affinity for the progesterone receptor, with a relative binding affinity of 323%. However, it also displays considerable cross-reactivity with the androgen receptor, showing a relative binding affinity of 58%. This dual-binding profile explains some of its androgenic side effects.[4][5][6]

Experimental Protocols for Determining Binding Affinity

The quantitative data presented for the comparator compounds are typically determined using in vitro competitive binding assays. These assays measure the ability of a test compound to displace a radiolabeled or fluorescently labeled ligand from its receptor.

Competitive Radioligand Binding Assay

This is a common method to determine the binding affinity of a compound for a receptor.

Principle: A constant concentration of a high-affinity radiolabeled ligand for the receptor of interest is incubated with the receptor preparation (e.g., cell lysate, purified receptor). Increasing concentrations of an unlabeled test compound are then added. The ability of the test compound to compete with the radiolabeled ligand for binding to the receptor is measured by the decrease in radioactivity bound to the receptor.

General Protocol:

  • Receptor Preparation: A source of the target receptor is prepared. This can be from tissue homogenates (e.g., rat prostate cytosol for AR) or from cells engineered to express the human receptor.

  • Incubation: The receptor preparation is incubated with a fixed concentration of a radiolabeled ligand (e.g., [³H]-mibolerone for AR) and varying concentrations of the unlabeled test compound (e.g., this compound).

  • Separation of Bound and Free Ligand: After reaching equilibrium, the receptor-bound radioligand is separated from the unbound radioligand. This can be achieved through methods like filtration, centrifugation, or the use of hydroxyapatite.

  • Quantification: The amount of radioactivity in the bound fraction is quantified using a scintillation counter.

  • Data Analysis: The data are plotted as the percentage of specific binding versus the concentration of the test compound. The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Kᵢ value can then be calculated from the IC₅₀ value using the Cheng-Prusoff equation.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the canonical signaling pathways for androgen and progesterone receptors and a generalized workflow for a competitive binding assay.

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen AR_HSP_complex AR-HSP Complex Androgen->AR_HSP_complex Binds AR AR AR_dimer AR Dimer AR->AR_dimer Dimerization HSP HSP AR_HSP_complex->AR HSP Dissociation ARE Androgen Response Element AR_dimer->ARE Binds Gene_Transcription Target Gene Transcription ARE->Gene_Transcription Initiates

Caption: Androgen Receptor (AR) Signaling Pathway.

PR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Progesterone Progesterone PR_HSP_complex PR-HSP Complex Progesterone->PR_HSP_complex Binds PR PR PR_dimer PR Dimer PR->PR_dimer Dimerization HSP HSP PR_HSP_complex->PR HSP Dissociation PRE Progesterone Response Element PR_dimer->PRE Binds Gene_Transcription Target Gene Transcription PRE->Gene_Transcription Initiates

Caption: Progesterone Receptor (PR) Signaling Pathway.

Binding_Assay_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis Receptor_Prep Receptor Preparation (e.g., Cell Lysate) Incubation Incubate Receptor, Radioligand, and Test Compound Receptor_Prep->Incubation Radioligand_Prep Radiolabeled Ligand Preparation Radioligand_Prep->Incubation Test_Compound_Prep Test Compound (e.g., this compound) Serial Dilutions Test_Compound_Prep->Incubation Separation Separate Bound and Free Radioligand (e.g., Filtration) Incubation->Separation Quantification Quantify Radioactivity of Bound Fraction Separation->Quantification Plotting Plot % Inhibition vs. Test Compound Concentration Quantification->Plotting IC50_Determination Determine IC50 Value Plotting->IC50_Determination Ki_Calculation Calculate Ki Value (Cheng-Prusoff) IC50_Determination->Ki_Calculation

Caption: Experimental Workflow for a Competitive Binding Assay.

References

Comparative Analysis of Oral Bioavailability for Methoxydienone Formulations: A Methodological Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of October 2025, a comprehensive review of publicly available scientific literature reveals a notable absence of comparative studies detailing the oral bioavailability of different Methoxydienone formulations. Data regarding its oral activity in humans is not available.[1] Therefore, this guide serves as a methodological framework for researchers and drug development professionals, outlining the critical factors influencing oral bioavailability and providing standardized experimental protocols for future investigations.

Introduction to this compound

This compound, also known as methoxygonadiene, is a synthetic anabolic-androgenic steroid (AAS) derived from the 19-nortestosterone group.[1] It is structurally related to other anabolic steroids and is known to be converted in the body to testosterone and other sex hormones.[2] While it has been identified in bodybuilding supplements, it has never been marketed for medical use.[1][3][4] The primary mechanism of action for this compound involves binding to androgen receptors, which in turn modulates gene expression to increase protein synthesis and muscle growth.[3] It also exhibits progestogenic activity.[3][5]

Given its classification as a non-17α-alkylated steroid, its oral bioavailability is a subject of scientific interest, as this structural feature often influences hepatic metabolism and overall systemic exposure.[1]

Factors Influencing Oral Bioavailability of Steroid Formulations

The oral bioavailability of a compound like this compound is determined by several factors, primarily its solubility, permeability, and susceptibility to first-pass metabolism.[6] Different formulations can be engineered to optimize these parameters.

Formulation StrategyPrinciple of Bioavailability EnhancementPotential Application to this compound
Micronization/Nanoparticle Formulations Increases the surface area-to-volume ratio, enhancing the dissolution rate of poorly soluble compounds.For crystalline this compound, reducing particle size could significantly improve its dissolution in gastrointestinal fluids.
Lipid-Based Formulations (e.g., SEDDS, SMEDDS) Improves solubility and lymphatic uptake, potentially bypassing first-pass metabolism in the liver.As a lipophilic steroid, formulating this compound in a self-emulsifying drug delivery system (SEDDS) or self-microemulsifying drug delivery system (SMEDDS) could enhance its absorption.
Solid Dispersions Disperses the drug in a hydrophilic carrier at a molecular level, improving solubility and dissolution.Creating an amorphous solid dispersion of this compound with a suitable polymer could prevent recrystallization and maintain a supersaturated state in the gut.
Prodrugs Modifies the chemical structure to enhance properties like solubility or permeability, with the active drug being released in vivo.A more water-soluble ester prodrug of this compound could be synthesized to improve its initial dissolution.

Experimental Protocols for a Comparative Bioavailability Study

A well-designed preclinical or clinical study is essential to compare the oral bioavailability of different this compound formulations. The following protocols are based on established methodologies in pharmacokinetic research.

In Vitro Dissolution and Permeability Assays

Objective: To assess the dissolution rate and permeability of different this compound formulations as an initial screening step.

Methodology:

  • Dissolution Testing:

    • Apparatus: USP Dissolution Apparatus 2 (Paddle Method).

    • Media: Simulated Gastric Fluid (SGF, pH 1.2) for 2 hours, followed by Simulated Intestinal Fluid (SIF, pH 6.8).

    • Procedure: Each formulation equivalent to a fixed dose of this compound is placed in the dissolution vessel. Samples are withdrawn at predetermined time intervals and analyzed by a validated HPLC-UV method.

    • Endpoints: Dissolution profile (percentage of drug dissolved over time).

  • Parallel Artificial Membrane Permeability Assay (PAMPA):

    • Model: A 96-well plate system with a filter plate coated with an artificial lipid membrane (e.g., lecithin in dodecane).

    • Procedure: The donor compartment is filled with a solution of the dissolved this compound formulation, and the acceptor compartment contains a buffer solution. After an incubation period, the concentration of this compound in the acceptor compartment is measured.

    • Endpoints: Effective permeability (Pe).

Preclinical In Vivo Pharmacokinetic Study

Objective: To determine and compare the key pharmacokinetic parameters of different this compound formulations in an animal model.

Animal Model: Juvenile swine are often considered a suitable model for human gastrointestinal physiology, though rodents are also commonly used for initial studies.[7]

Study Design: A crossover design is recommended to minimize inter-subject variability.[8] Each animal receives a single oral dose of each formulation, with a washout period of at least 10 half-lives between treatments.[8]

Procedure:

  • Animal Preparation: Animals are fasted overnight prior to dosing to reduce variability in gastric emptying.[8]

  • Dosing: A single oral dose of each this compound formulation is administered. An intravenous (IV) formulation is also administered to a separate group to determine the absolute bioavailability.

  • Blood Sampling: Blood samples are collected via an indwelling catheter at pre-determined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

  • Sample Analysis: Plasma concentrations of this compound are quantified using a validated LC-MS/MS method.

Pharmacokinetic Parameters:

The primary endpoints for comparison are summarized in the table below.

ParameterDescriptionSignificance for Bioavailability
AUC (0-t) Area under the plasma concentration-time curve from time 0 to the last measurable concentration.Represents the total systemic exposure to the drug over a finite period.
AUC (0-inf) Area under the plasma concentration-time curve from time 0 to infinity.Represents the total systemic exposure after a single dose.
Cmax Maximum observed plasma concentration.Indicates the rate and extent of drug absorption.
Tmax Time to reach Cmax.Indicates the rate of drug absorption.
F (%) Absolute Bioavailability = (AUCoral / AUCiv) x (Doseiv / Doseoral) x 100The fraction of the administered oral dose that reaches systemic circulation.
Frel (%) Relative Bioavailability = (AUCtest / AUCref) x (Doseref / Dosetest) x 100Compares the bioavailability of a test formulation to a reference formulation.

Visualizing Experimental Workflows and Signaling Pathways

To aid in the conceptualization of the necessary research, the following diagrams illustrate a typical experimental workflow and the known signaling pathway for this compound.

G cluster_0 Formulation Development cluster_1 In Vitro Screening cluster_2 In Vivo Pharmacokinetic Study cluster_3 Data Analysis F1 Formulation A (e.g., Micronized) Dissolution Dissolution Testing (SGF/SIF) F1->Dissolution F2 Formulation B (e.g., Lipid-Based) F2->Dissolution F3 Formulation C (e.g., Solid Dispersion) F3->Dissolution PAMPA PAMPA Assay Dissolution->PAMPA Dosing Oral Dosing (Crossover Design) PAMPA->Dosing Select Lead Formulations Sampling Blood Sampling Dosing->Sampling Analysis LC-MS/MS Analysis Sampling->Analysis PK_Params Calculate PK Parameters (AUC, Cmax, Tmax) Analysis->PK_Params Stats Statistical Comparison PK_Params->Stats Conclusion Determine Optimal Formulation Stats->Conclusion

Caption: Experimental Workflow for Comparative Bioavailability Assessment.

G cluster_0 cluster_1 cluster_2 cluster_3 M This compound AR_inactive Androgen Receptor (AR) (Inactive Complex) M->AR_inactive Binds to receptor AR_active Activated AR Complex AR_inactive->AR_active Conformational Change & Dissociation ARE Androgen Response Element (ARE) on DNA AR_active->ARE Translocation & Binding Transcription Gene Transcription ARE->Transcription mRNA mRNA Transcription->mRNA Translation Protein Synthesis (Translation) mRNA->Translation Export to Cytoplasm Proteins New Proteins Translation->Proteins Effect Anabolic Effects (e.g., Muscle Growth) Proteins->Effect

Caption: Androgen Receptor Signaling Pathway for this compound.

Conclusion

While specific comparative data on the oral bioavailability of different this compound formulations are currently unavailable, this guide provides the necessary framework for conducting such research. By systematically evaluating formulations through in vitro screening and in vivo pharmacokinetic studies, drug development professionals can identify strategies to enhance the systemic exposure of this compound. The outlined protocols and conceptual diagrams serve as a foundational resource for initiating these critical investigations. Future research in this area would be of significant value to the scientific community.

References

Safety Operating Guide

Safeguarding Health and Environment: Proper Disposal of Methoxydienone

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. Methoxydienone, a synthetic anabolic-androgenic steroid, requires careful handling and disposal due to its potential environmental toxicity and classification as a hazardous substance.[1][2] Adherence to established protocols is essential to mitigate risks to both personnel and the ecosystem.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound in a well-ventilated area while wearing appropriate personal protective equipment (PPE), including chemical-impermeable gloves, protective clothing, and eye/face protection.[1][3] Avoid the formation of dust and aerosols. In case of a spill, prevent further leakage if safe to do so, and collect the material using spark-proof tools and explosion-proof equipment.[1] All sources of ignition should be removed from the area.[1]

Step-by-Step Disposal Protocol

The primary methods for the proper disposal of this compound are through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1] Discharging this compound into sewer systems or the environment is strictly prohibited.[1]

1. Waste Identification and Segregation:

  • Clearly label a dedicated, sealable, and leak-proof waste container as "Hazardous Waste: this compound."[1][4]

  • This container should be used exclusively for this compound waste, including contaminated lab supplies (e.g., gloves, wipes, and empty containers).

2. Collection of Waste:

  • Place all materials contaminated with this compound, including any spillage collected with inert material, into the designated hazardous waste container.[1][3]

  • Ensure the container is kept tightly closed when not in use and stored in a cool, dry, and well-ventilated area, away from incompatible materials.[1][3]

3. Packaging for Disposal:

  • For unused or expired this compound, do not attempt to dispose of it in regular laboratory or municipal trash.

  • The material should be kept in its original or a suitable, closed container for disposal.[1]

  • Empty containers that held this compound should be triple-rinsed (or equivalent) before being offered for recycling or reconditioning. The rinsate should be collected as hazardous waste. Alternatively, the packaging can be punctured to render it unusable and then disposed of in a sanitary landfill if local regulations permit.[1]

4. Arranging for Professional Disposal:

  • Contact a licensed chemical waste management company to arrange for the pickup and disposal of the hazardous waste container.[5]

  • Provide the disposal company with the Safety Data Sheet (SDS) for this compound to ensure they have all the necessary information for safe handling and transport.

  • Follow all institutional, local, state, and federal regulations regarding the storage, labeling, and transportation of hazardous chemical waste.[3]

Quantitative Data Summary

For easy reference, the following table summarizes key physicochemical properties of this compound relevant to its handling and disposal.

PropertyValueSource
Molecular FormulaC20H28O2[6]
Molecular Weight300.44 g/mol [7]
Melting Point122-124 °C[8]
Water Solubility270 μg/L at 20°C[6][9]
LogP (Octanol/Water Partition Coefficient)5.86 at 25°C[6]
Flash Point188.8°C[1]
Vapor Pressure0 Pa at 25°C[6]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

Methoxydienone_Disposal_Workflow cluster_prep Preparation & Collection cluster_disposal Disposal Path cluster_compliance Regulatory Compliance start Start: this compound Waste Generated wear_ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->wear_ppe segregate Segregate Waste into a Labeled, Leak-Proof Hazardous Waste Container wear_ppe->segregate store Store Container Securely in a Cool, Dry, Well-Ventilated Area segregate->store contact_vendor Contact Licensed Hazardous Waste Disposal Vendor store->contact_vendor provide_sds Provide Safety Data Sheet (SDS) to Vendor contact_vendor->provide_sds check_regulations Consult Institutional, Local, State, and Federal Regulations contact_vendor->check_regulations Ensure Compliance schedule_pickup Schedule Waste Pickup provide_sds->schedule_pickup incineration Controlled Incineration with Flue Gas Scrubbing schedule_pickup->incineration documentation Maintain Disposal Records incineration->documentation check_regulations->documentation Document end End: Proper Disposal Complete documentation->end

Caption: Workflow for the safe disposal of this compound waste.

References

Essential Safety and Logistical Information for Handling Methoxydienone

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides essential, immediate safety and logistical information for Methoxydienone, including operational and disposal plans, to foster a secure laboratory environment.

Physicochemical and Toxicological Data

A summary of key quantitative data for this compound is presented below for easy reference and comparison.

PropertyValue
Molecular Formula C20H28O2
Molecular Weight 300.44 g/mol
Appearance White to off-white crystalline powder
Melting Point 150-160°C
Solubility in Water < 0.27 mg/L at 20°C
Oral LD50 (Rat) > 2000 mg/kg bw[1]
Dermal LD50 (Rat) > 2000 mg/kg bw[1]
Flash Point 188.8°C
Vapor Pressure 0 Pa at 20°C, 25°C, and 30°C[1]

Hazard Identification and GHS Classifications

This compound is classified with the following hazards:

  • H315: Causes skin irritation[2]

  • H319: Causes serious eye irritation[2]

  • H335: May cause respiratory irritation[2]

  • H361: Suspected of damaging fertility or the unborn child[3]

The GHS pictogram associated with these hazards is "Warning"[2][3].

Personal Protective Equipment (PPE) and Handling Procedures

Strict adherence to the following PPE and handling protocols is mandatory to minimize exposure and ensure a safe working environment.

Required Personal Protective Equipment

  • Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat or other protective clothing are required to prevent skin contact.[1][2]

  • Respiratory Protection: If ventilation is inadequate or dust formation is likely, a NIOSH-approved respirator should be used.

  • Hygiene Measures: Wash hands thoroughly after handling. Avoid eating, drinking, or smoking in laboratory areas.

Handling and Storage

  • Handle in a well-ventilated place, such as a chemical fume hood, to avoid the formation of dust and aerosols.[1]

  • Avoid contact with skin and eyes.[1]

  • Store in a tightly closed container in a dry, cool, and well-ventilated area.[1][2]

  • Keep away from incompatible materials and sources of ignition.[2]

Methoxydienone_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_storage Storage prep_ppe Don Appropriate PPE prep_area Prepare Well-Ventilated Workspace prep_ppe->prep_area weigh Weigh/Measure Compound prep_area->weigh dissolve Dissolve or Use in Experiment weigh->dissolve decontaminate Decontaminate Surfaces and Glassware dissolve->decontaminate dispose_waste Segregate and Dispose of Waste decontaminate->dispose_waste store Store in a Cool, Dry, Ventilated Area dispose_waste->store If any remains

Figure 1: A logical workflow for the safe handling of this compound.

Accidental Release and First Aid Measures

Accidental Release

In the event of a spill, follow these steps:

  • Evacuate personnel from the area.

  • Ensure adequate ventilation and eliminate all ignition sources.[1]

  • Wear appropriate personal protective equipment, including respiratory protection, chemical-resistant gloves, and eye protection.[1]

  • Prevent further leakage or spillage if it is safe to do so.[1]

  • Contain the spill using an inert absorbent material.

  • Collect the spilled material and place it in a suitable, closed container for disposal.[1]

First Aid

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[1]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor.[1]

  • Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[1][2]

  • Ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[1]

Methoxydienone_PPE Personal_Protective_Equipment Personal_Protective_Equipment Eye_Protection Safety Glasses with Side-Shields or Goggles Personal_Protective_Equipment->Eye_Protection Hand_Protection Chemical-Resistant Gloves (e.g., Nitrile) Personal_Protective_Equipment->Hand_Protection Body_Protection Lab Coat or Protective Clothing Personal_Protective_Equipment->Body_Protection Respiratory_Protection NIOSH-Approved Respirator (if needed) Personal_Protective_Equipment->Respiratory_Protection

Figure 2: Recommended personal protective equipment for handling this compound.

Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.

Waste Disposal Protocol

  • Segregation: Collect all this compound-contaminated waste, including unused product, empty containers, and contaminated lab supplies, in a designated and properly labeled hazardous waste container.

  • Containerization: Use sealed, leak-proof containers for waste storage.

  • Disposal: Dispose of the hazardous waste through a licensed chemical waste disposal company. Do not discharge into drains or the environment.[1]

Contaminated packaging should be triple-rinsed and then offered for recycling or reconditioning, or disposed of as hazardous waste.[1]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.